molecular formula C13H20O4 B1599632 Norprostol, (-)- CAS No. 42038-75-5

Norprostol, (-)-

Numéro de catalogue: B1599632
Numéro CAS: 42038-75-5
Poids moléculaire: 240.29 g/mol
Clé InChI: PQKUWAVOSCVDCT-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norprostol, (-)- is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Norprostol, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norprostol, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUWAVOSCVDCT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCCC1=C[C@H](CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194860
Record name Norprostol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42038-75-5
Record name Norprostol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norprostol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROSTOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of (-)-Norprostol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Norprostol is a chemical entity closely related to Misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] While direct and extensive research on the specific mechanism of action of (-)-Norprostol is limited, its structural similarity to Misoprostol provides a strong basis for understanding its pharmacological activity. This guide synthesizes the available information on Misoprostol and related prostaglandin analogs to provide an in-depth overview of the likely core mechanism of action of (-)-Norprostol, tailored for researchers, scientists, and drug development professionals. It is presumed that (-)-Norprostol functions as a prostaglandin E receptor agonist, mirroring the actions of Misoprostol.

Primary Pharmacological Target: Prostaglandin E Receptors

(-)-Norprostol is expected to exert its effects by acting as an agonist at prostanoid EP receptors, a subclass of G-protein coupled receptors (GPCRs) that bind prostaglandin E2 (PGE2).[3][4] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The therapeutic effects of Misoprostol, and by extension (-)-Norprostol, particularly its gastric cytoprotective and antisecretory properties, are primarily mediated through the activation of the EP3 receptor on parietal cells in the stomach.[5][6]

Signaling Pathway for Gastric Acid Inhibition

The binding of (-)-Norprostol to the EP3 receptor on gastric parietal cells is anticipated to initiate an inhibitory signaling cascade. The EP3 receptor is typically coupled to a Gi alpha subunit of a heterotrimeric G-protein. Upon agonist binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately results in the reduced secretion of H+ ions (protons) by the H+/K+-ATPase (proton pump) into the gastric lumen. This inhibition of gastric acid secretion is a cornerstone of its therapeutic effect in preventing and treating gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

G_Protein_Signaling_Pathway Norprostol (-)-Norprostol EP3 EP3 Receptor Norprostol->EP3 Binds to G_protein Gi Protein EP3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion Proton_Pump->H_ion Mediates

Figure 1: Proposed signaling pathway for (-)-Norprostol-mediated inhibition of gastric acid secretion.

Quantitative Data on Receptor Binding

CompoundEP1EP2EP3EP4FPDPIPTP
Misoprostol120>100002.21000>10000>10000>10000>10000
PGE224130.61.16312001200270
Sulprostone21>100000.610001500>10000>10000>10000
Iloprost36>100001100>10000>10000>100001.11800
PGF2α>10000>10000>10000>100003.6>10000>10000>10000

Data adapted from Kiriyama et al., Br J Pharmacol. 1997 Sep; 122(2): 217–224.[7]

Experimental Protocols

To characterize the mechanism of action of a compound like (-)-Norprostol, a series of in vitro and in vivo experiments are typically employed.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of (-)-Norprostol for prostanoid receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing a specific human or animal prostanoid receptor subtype (e.g., EP3) are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]PGE2) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound ((-)-Norprostol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay

Objective: To evaluate the in vivo potency of (-)-Norprostol in inhibiting gastric acid secretion.

Methodology:

  • Animal Model: A suitable animal model, such as the Shay rat or a dog with a gastric fistula, is used.

  • Fasting: Animals are fasted overnight to ensure a basal gastric secretory state.

  • Drug Administration: (-)-Norprostol is administered, typically orally or intravenously, at various doses.

  • Stimulation of Gastric Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.

  • Gastric Juice Collection: Gastric juice is collected at specified time intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base.

  • Data Analysis: The total acid output is calculated, and the dose-dependent inhibitory effect of (-)-Norprostol is determined. The dose that produces a 50% inhibition of acid secretion (ID50) is calculated.[8]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki for EP Receptors) cAMP_Assay cAMP Accumulation Assay (Functional activity at EP receptors) Binding_Assay->cAMP_Assay Confirm functional activity Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) cAMP_Assay->Animal_Model Proceed to in vivo studies Secretion_Assay Gastric Acid Secretion Assay (Measure inhibition of acid output) Animal_Model->Secretion_Assay Administer compound Toxicity_Study Assess Side Effects (e.g., Diarrhea) Secretion_Assay->Toxicity_Study Concurrently assess Secretion_Assay->Data_Analysis Toxicity_Study->Data_Analysis

Figure 2: Experimental workflow for characterizing the mechanism of action of (-)-Norprostol.

Conclusion

The mechanism of action of (-)-Norprostol is strongly inferred to be that of a prostaglandin E receptor agonist, with a likely high affinity for the EP3 receptor subtype. This interaction on gastric parietal cells initiates a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent reduction in gastric acid secretion. This proposed mechanism is consistent with the well-established pharmacology of its close structural analog, Misoprostol. Further direct experimental validation is necessary to definitively confirm the receptor binding profile and in vivo potency of (-)-Norprostol. The experimental protocols outlined in this guide provide a framework for such investigations.

References

An In-depth Technical Guide to the Synthesis and Preparation of (-)-Norprostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways and preparation processes for (-)-Norprostol, a key intermediate in the synthesis of various prostaglandin analogs. The information presented is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is a crucial building block in the stereospecific synthesis of prostaglandins, including Misoprostol.[1] Its preparation often involves sophisticated organometallic chemistry, with a key step being the conjugate addition of a vinyl cuprate to a protected cyclopentenone derivative. This guide details the prevalent synthetic strategies, experimental protocols, and quantitative data associated with its preparation.

Core Synthetic Strategy: Conjugate Addition of an Organocuprate

The most common and stereoselective method for synthesizing prostaglandin E series compounds, including the precursor (-)-Norprostol, involves a three-component in situ cuprate reaction.[2] This approach offers the significant advantage of creating the desired trans stereochemistry at the cyclopentanone ring without the need for isolating intermediates.[2]

A generalized workflow for this synthesis is depicted below:

G cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_reaction Key Reaction cluster_products Products A Vinylstannane Derivative E Higher-Order Cuprate Complex A->E B Organolithium Reagent (e.g., MeLi) B->E C Copper(I) Salt (e.g., CuI, CuCN) C->E D Protected Cyclopentenone F Conjugate Addition D->F E->F G Protected Prostaglandin Intermediate F->G H (-)-Norprostol (after deprotection) G->H

Caption: General workflow for the synthesis of (-)-Norprostol via a cuprate addition reaction.

Detailed Experimental Protocols

The following protocols are synthesized from various patented procedures for prostaglandin synthesis, which are applicable to the preparation of (-)-Norprostol.

1. Preparation of the Higher-Order Cuprate Reagent

The formation of the organocuprate reagent is a critical step that dictates the success of the conjugate addition. A common approach involves the reaction of an organolithium compound with a copper(I) salt, followed by the introduction of a vinylstannane.[3][4]

  • Methodology:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide and anhydrous tetrahydrofuran (THF).

    • Stir the mixture at room temperature for approximately 30 minutes.

    • Cool the suspension to a low temperature, typically between -30°C and -15°C.

    • Slowly add a solution of methyllithium in diethyl ether dropwise to the cooled suspension. It is often crucial to use a slight excess of the organolithium reagent (e.g., 2.05-4 molar equivalents per mole of copper halide) to ensure the formation of the active cuprate species.[4][5]

    • Stir the resulting solution for an extended period (e.g., 2 hours) at a temperature around -15°C.

    • The vinylstannane precursor is then added to this solution to form the final higher-order cuprate complex.

2. Conjugate Addition to the Cyclopentenone

The prepared cuprate reagent is then reacted in situ with a protected cyclopentenone derivative.

  • Methodology:

    • Cool the solution containing the higher-order cuprate to -78°C.

    • Rapidly add a solution of the protected cyclopentenone (e.g., methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate) in THF to the cuprate solution.[6][7]

    • Stir the reaction mixture at -78°C for a short duration (e.g., 5-30 minutes).[2][7]

    • Quench the reaction by adding a saturated solution of ammonium chloride, often mixed with ammonium hydroxide, to achieve a basic pH.[2][7]

    • Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color, indicating the complexation of copper salts.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected prostaglandin.

3. Deprotection to Yield (-)-Norprostol

The final step is the removal of the protecting group from the hydroxyl function on the cyclopentanone ring.

  • Methodology:

    • Dissolve the crude protected prostaglandin in a suitable solvent system. For a triethylsilyl (TES) protecting group, a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can be used.[2]

    • Stir the solution at room temperature for a couple of hours.

    • Perform a work-up procedure that typically involves extraction with a nonpolar solvent like heptane to remove silyl byproducts, followed by extraction of the desired product from the aqueous phase with a more polar solvent like ethyl acetate.

    • Wash the combined ethyl acetate extracts with brine, dry over sodium sulfate, and concentrate by rotary evaporation.

    • Purify the resulting oil by column chromatography on silica gel to afford pure (-)-Norprostol.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for key steps in the synthesis.

Table 1: Reagent Quantities for a Typical Cuprate Addition

ReagentMolar EquivalentsTypical AmountReference
(E)-trimethyl-[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane1.074.6 g[6]
Copper(I) Iodide~1.124.2 g[6]
Methyllithium>2.098.8 mL (2.86 M)[6]
Methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate~0.925 g[6]

Table 2: Reaction Conditions

StepTemperatureTimeSolventReference
Cuprate Formation-30°C to -15°C2 hoursTHF[6]
Conjugate Addition-78°C5-30 minutesTHF[2][6][7]
Deprotection (TES group)Room Temperature2 hoursAcetic Acid:THF:Water[2]

Table 3: Reported Yields

StepYieldNoteReference
Overall Yield (Protected to Final Product)~60%After deprotection and purification[6]

Visualizing the Synthetic Pathway

The following diagram illustrates the chemical transformations in the synthesis of (-)-Norprostol.

G cluster_main Synthesis of (-)-Norprostol Reactant1 Protected Cyclopentenone (R = TES, THP, etc.) Intermediate Protected (-)-Norprostol Reactant1->Intermediate Conjugate Addition (THF, -78°C) Reactant2 Higher-Order Vinyl Cuprate Product (-)-Norprostol Intermediate->Product Deprotection (e.g., H₃O⁺)

Caption: Key transformations in the synthesis of (-)-Norprostol.

Conclusion

The synthesis of (-)-Norprostol is a well-established process that relies on the principles of organometallic chemistry, particularly the stereoselective 1,4-conjugate addition of a higher-order vinyl cuprate to a protected cyclopentenone. The efficiency of this process is highly dependent on the careful control of reaction conditions, including temperature and stoichiometry of the reagents. The protocols and data presented in this guide offer a comprehensive resource for the laboratory-scale preparation of this important prostaglandin intermediate. Further process optimization may focus on minimizing the use of toxic reagents like stannanes and exploring alternative catalytic systems.[4]

References

Unraveling the Profile of (-)-Norprostol: A Technical Examination of a Misoprostol-Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(-)-Norprostol is primarily recognized within the pharmaceutical landscape as a reference standard and a known impurity of Misoprostol, a synthetic prostaglandin E1 analog.[1][2] While extensive public data on the specific biological activity of (-)-Norprostol is scarce, its structural relationship to Misoprostol provides a foundational context for understanding its potential pharmacological characteristics. This technical guide delves into the well-documented biological activities and effects of Misoprostol to offer a comprehensive framework for researchers investigating related prostaglandin analogs like (-)-Norprostol. A study on the degradation of Misoprostol tablets noted an increase in what were termed "inactive degradation products," which included type A, type B, and 8-epi misoprostol; however, the specific activity of (-)-Norprostol was not detailed.[3][4]

Introduction to Prostaglandin Analogs and Misoprostol

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Synthetic prostaglandin analogs, such as Misoprostol, are designed to mimic the actions of natural prostaglandins to achieve specific therapeutic outcomes.[5][6] Misoprostol is a synthetic analog of prostaglandin E1 and is utilized for its cytoprotective effects on the gastrointestinal mucosa, particularly in the prevention of ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as for its uterotonic properties in obstetrics and gynecology.[7]

The Parent Compound: Misoprostol's Biological Activity and Mechanism of Action

The primary mechanism of action for Misoprostol is its agonist activity at prostaglandin E (EP) receptors.[8] This interaction initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.

Gastric Cytoprotection

In the stomach, Misoprostol binds to EP3 receptors on parietal cells, inhibiting gastric acid secretion.[7] This action is mediated through a G-protein coupled pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of the proton pump.

Uterine Contraction

In uterine smooth muscle, Misoprostol's binding to prostanoid receptors leads to an increase in intracellular calcium concentrations, resulting in myometrial contractions. This effect is harnessed for labor induction and other obstetric applications.

Quantitative Biological Data of Misoprostol

The following table summarizes key quantitative data for Misoprostol, providing a benchmark for the potential activity of its analogs and impurities.

ParameterValueReceptor Subtype(s)SpeciesReference
Ki 120 nMEP1Mouse (cloned)[8]
250 nMEP2Mouse (cloned)[8]
67 nMEP3Mouse (cloned)[8]
67 nMEP4Mouse (cloned)[8]

Signaling Pathway of Misoprostol

The binding of Misoprostol to its G-protein coupled receptors (GPCRs) initiates distinct signaling pathways. The diagram below illustrates the pathway associated with its gastric antisecretory effect.

Misoprostol_Signaling Misoprostol Misoprostol EP3_Receptor EP3 Receptor (Parietal Cell) Misoprostol->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Mediates

Misoprostol's gastric antisecretory signaling pathway.

Experimental Protocols

Prostaglandin E Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., (-)-Norprostol) to specific EP receptor subtypes.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing a specific human or animal EP receptor subtype (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled prostaglandin E1 analog (e.g., [³H]-PGE1) and varying concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: EP Receptor-Expressing Cells Cell_Culture 1. Cell Culture and Expansion Start->Cell_Culture Membrane_Prep 2. Cell Lysis and Membrane Isolation Cell_Culture->Membrane_Prep Incubation 3. Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation 5. Liquid Scintillation Counting Filtration->Scintillation Data_Analysis 6. IC50 and Ki Determination Scintillation->Data_Analysis

Workflow for a competitive radioligand binding assay.

Conclusion

(-)-Norprostol remains a compound of interest primarily due to its classification as an impurity of the widely used pharmaceutical agent, Misoprostol. While direct biological data for (-)-Norprostol is limited in the public domain, its structural similarity to Misoprostol suggests a potential for interaction with prostaglandin E receptors. Researchers investigating (-)-Norprostol can leverage the extensive knowledge of Misoprostol's pharmacology as a starting point for their inquiries. Further studies employing established in vitro and in vivo models for prostaglandin analogs are necessary to fully elucidate the specific biological activity and effects of (-)-Norprostol.

References

The Pharmacological Profile of (-)-Norprostol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Norprostol is primarily recognized and utilized as a chemical reference standard and a known impurity related to the synthetic prostaglandin E1 analog, Misoprostol.[1][2] Despite its structural relationship to a pharmacologically active agent, a distinct and comprehensive pharmacological profile for (-)-Norprostol is not available in the public domain. Current scientific literature and databases lack specific in-vivo or in-vitro studies detailing its mechanism of action, receptor binding affinities, and overall biological effects. Consequently, this guide will focus on the established role of (-)-Norprostol and provide a contextual overview of the pharmacology of its parent compound, Misoprostol, to offer a relevant framework for researchers.

Introduction to (-)-Norprostol

(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is chemically characterized and used as a reference material for analytical purposes, such as in the quality control and impurity profiling of Misoprostol.[1] Its availability is geared towards ensuring the accuracy and reliability of analytical methods in pharmaceutical development and manufacturing.[1][2]

Relationship to Misoprostol

(-)-Norprostol is identified as a related substance or impurity of Misoprostol.[1] Misoprostol itself is a well-studied drug with a clearly defined pharmacological profile. It is a synthetic analog of prostaglandin E1 and exerts its effects by acting as an agonist at prostaglandin E receptors.[3][4]

The primary pharmacological actions of Misoprostol include:

  • Gastrointestinal Cytoprotection: It inhibits gastric acid secretion and promotes the secretion of mucus and bicarbonate, thereby protecting the stomach lining.[3][4] This makes it effective in the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[4]

  • Uterine Contraction: Misoprostol stimulates contractions of the uterine smooth muscle.[3]

Given that (-)-Norprostol is an impurity of Misoprostol, its own pharmacological activity, if any, is not a focus of published research. The interest in (-)-Norprostol is primarily from a chemical purity and analytical standpoint.

Pharmacological Data for (-)-Norprostol: A Gap in Current Knowledge

A thorough review of scientific literature reveals a significant lack of data on the pharmacological profile of (-)-Norprostol. There are no publicly available studies that provide quantitative data such as:

  • Receptor binding affinities (e.g., Ki values) for prostaglandin or other receptors.

  • In vitro functional activity (e.g., EC50 or IC50 values) in relevant cell-based assays.

  • In vivo efficacy or toxicity data from animal models.

Consequently, it is not possible to construct data tables or detailed experimental protocols specific to the pharmacological evaluation of (-)-Norprostol.

Contextual Pharmacological Profile: Misoprostol

To provide a relevant pharmacological context, this section summarizes the established profile of the parent drug, Misoprostol.

Mechanism of Action of Misoprostol

Misoprostol is an agonist of the prostaglandin E1 (PGE1) receptor. The signaling pathways activated by Misoprostol are tissue-dependent.

A simplified representation of the signaling pathway for Misoprostol's gastric antisecretory effect is depicted below.

Misoprostol_Signaling Misoprostol Misoprostol EP3_Receptor EP3 Receptor (on Parietal Cell) Misoprostol->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activation H_Secretion ↓ Gastric Acid Secretion Proton_Pump->H_Secretion

Caption: Misoprostol's gastric antisecretory signaling pathway.

Quantitative Data for Misoprostol

The following table summarizes key pharmacological data for Misoprostol.

ParameterValueContextReference
Clinical Efficacy
Gastric Acid InhibitionDose-relatedIn healthy subjects, single doses of 50-200 micrograms inhibit basal and stimulated gastric acid secretion. The 200 microgram dose is significantly different from placebo.[5]
Onset of Action (Oral)~30 minutesInhibition of gastric acid secretion.[4]
Duration of Action (Oral)~3 hoursInhibition of gastric acid secretion.[4]
Side Effects
Diarrhea Incidence9.5% (100 µg q.i.d.), 13.1% (200 µg q.i.d.)Compared to 3.8% with placebo in clinical trials.[6]
Experimental Protocols for Misoprostol Evaluation

Detailed experimental protocols for the pharmacological assessment of Misoprostol are extensive. A generalized workflow for evaluating a potential gastric antisecretory agent like Misoprostol is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (e.g., competition binding with radiolabeled PGE1) Functional_Assays Functional Assays (e.g., cAMP measurement in isolated parietal cells) Receptor_Binding->Functional_Assays Animal_Models Animal Models of Gastric Secretion (e.g., histamine-stimulated acid secretion in rats) Functional_Assays->Animal_Models Ulcer_Models Animal Models of Gastric Ulcers (e.g., NSAID-induced ulcer models) Animal_Models->Ulcer_Models Phase_I Phase I: Safety and Tolerability in Healthy Volunteers Ulcer_Models->Phase_I Phase_II_III Phase II/III: Efficacy in Patients (e.g., ulcer healing rates) Phase_I->Phase_II_III

Caption: Generalized workflow for evaluating a gastric antisecretory agent.

Conclusion and Future Directions

Future research could potentially explore the pharmacological activity of (-)-Norprostol and other Misoprostol-related impurities to determine if they contribute to the overall therapeutic effect or side-effect profile of the parent drug. Such studies would require a full suite of in-vitro and in-vivo pharmacological assessments, starting with receptor binding and functional assays. Until such data becomes available, the role of (-)-Norprostol remains confined to the analytical and quality control spheres of pharmaceutical science.

References

The intricate dance of prostaglandin analogues and their receptors: a technical guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the interaction between prostaglandin analogues, exemplified by compounds like misoprostol, and the diverse family of prostaglandin receptors. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the binding affinities, signaling pathways, and experimental methodologies crucial for advancing therapeutic design.

Executive Summary: Prostaglandins are potent lipid mediators that orchestrate a wide array of physiological and pathological processes, from inflammation and pain to blood pressure regulation and reproduction. Their actions are mediated through a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. Synthetic prostaglandin analogues, such as misoprostol, have been developed to selectively target these receptors, offering therapeutic benefits. This guide delves into the quantitative aspects of these interactions, details the experimental protocols used for their characterization, and visually maps the complex signaling cascades they initiate. While the specific compound "Norprostol (-)" did not yield direct findings in the literature and may be a less common name or a misspelling, this guide will utilize data from the well-characterized prostaglandin E1 analogue, misoprostol, to illustrate the principles of prostaglandin receptor interaction.

Prostaglandin Receptor Classification and Function

The prostanoid receptor family is broadly classified into five main types based on their sensitivity to the five naturally occurring prostanoids: PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and TXA2 (thromboxane A2). This classification gives rise to the DP, EP, FP, IP, and TP receptors, respectively[1]. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms and tissue distribution[1][2].

Prostanoid receptors are integral membrane proteins that, upon ligand binding, couple to various G-proteins to initiate intracellular signaling cascades. These pathways typically involve the modulation of second messengers such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca2+])i, leading to a cellular response[1][3][4].

Quantitative Analysis of Prostaglandin Analogue-Receptor Interactions

The affinity and potency of prostaglandin analogues at their cognate receptors are critical determinants of their pharmacological effects. These parameters are typically quantified using radioligand binding assays and functional assays.

Binding Affinity Data

Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound for a specific receptor. These values provide a measure of the drug's affinity for the receptor. The following table summarizes representative binding affinity data for misoprostol free acid at EP receptors.

CompoundReceptor SubtypeCell TypeRadioligandKi (nM)IC50 (nM)Reference
Misoprostol free acidE-typeCanine Parietal Cells[3H]misoprostol free acid-~10[5]
MisoprostolE-typeHuman/Rat Cells[3H]PGE2-<500[6]

Note: The active form of misoprostol is its free acid, as the methyl ester is rapidly de-esterified in vivo[7].

Functional Potency Data

Functional assays measure the biological response elicited by a ligand-receptor interaction. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an agonist in stimulating a response.

CompoundReceptor SubtypeAssayMeasured ParameterEC50 (nM)Reference
MisoprostolE-typeAntisecretory AssayInhibition of Histamine-Stimulated Acid Secretion~10[7]
MisoprostolE-typeCytokine ProductionInhibition of TNF-α<500[6]
MisoprostolE-typeCytokine ProductionEnhancement of IL-6<500[6]

Experimental Protocols

The characterization of prostaglandin analogue-receptor interactions relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the binding of a radiolabeled ligand to a receptor and the displacement of this binding by an unlabeled test compound.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2 or [3H]misoprostol free acid) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

A critical consideration in these assays is the buffer composition, as pH and ionic strength can significantly influence ligand binding affinity[8].

Second Messenger Assays

These assays quantify the intracellular signaling events that occur downstream of receptor activation.

Objective: To measure the change in concentration of second messengers like cAMP or intracellular calcium following receptor stimulation.

cAMP Assay Protocol:

  • Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the test compound.

  • Lysis: The cells are lysed to release intracellular contents.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.

  • Data Analysis: The data are plotted to generate a dose-response curve from which the EC50 value can be determined.

Intracellular Calcium Assay Protocol:

  • Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Stimulation: The cells are stimulated with the test compound.

  • Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.

Signaling Pathways

The binding of a prostaglandin analogue to its receptor triggers a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

Prostanoid receptors can couple to Gs, Gi, or Gq/11 proteins[1].

  • Gs-coupled receptors (e.g., EP2, EP4, DP1, IP): Activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Gi-coupled receptors (e.g., EP3): Inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.

  • Gq/11-coupled receptors (e.g., EP1, FP, TP): Activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The following diagrams illustrate these key signaling pathways.

Gs_Signaling_Pathway Ligand Prostaglandin Analogue Receptor EP2/EP4 Receptor Ligand->Receptor G_Protein Gs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Gs-coupled prostaglandin receptor signaling pathway.

Gq_Signaling_Pathway Ligand Prostaglandin Analogue Receptor EP1 Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response phosphorylates targets

Caption: Gq-coupled prostaglandin receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound & Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis IC50/Ki Determination Counting->Binding_Analysis Cell_Culture Cell Culture Stimulation Stimulation with Test Compound Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Quant cAMP Quantification (ELISA) Lysis->cAMP_Quant Functional_Analysis EC50 Determination cAMP_Quant->Functional_Analysis

Caption: General experimental workflows for receptor binding and functional assays.

Conclusion

The interaction of prostaglandin analogues with their receptors is a complex process with significant therapeutic implications. A thorough understanding of the binding affinities, functional potencies, and underlying signaling mechanisms is paramount for the rational design of novel drugs targeting the prostanoid system. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and exploit these intricate molecular interactions for the development of next-generation therapeutics.

References

In Vitro Research on Norprostol, (-)-: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vitro research studies focusing on "Norprostol, (-)-" have been identified. Consequently, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific compound is not possible at this time.

While the search for "Norprostol, (-)-" did not yield direct results, the broader search provided insights into common methodologies and areas of investigation in in vitro research for similar types of compounds, which may be relevant for future studies.

General Methodologies in In Vitro Compound Evaluation

Research on other compounds highlights several standard in vitro assays and experimental approaches that are crucial in drug discovery and development. These include:

  • Cell Viability and Cytotoxicity Assays: These are fundamental in determining the effect of a compound on cell survival and proliferation. Techniques such as MTT or WST-1 assays are commonly employed to quantify cell viability.

  • Receptor Binding Assays: To understand the mechanism of action, researchers often perform binding assays to determine if a compound interacts with specific cellular receptors.

  • Signaling Pathway Analysis: Techniques like Western blotting and quantitative PCR (qPCR) are used to investigate how a compound affects specific signaling pathways within the cell. For instance, studies on other compounds have explored pathways like the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[1][2][3]

  • Gene Expression Analysis: Microarray analysis or RNA sequencing can provide a broad overview of the changes in gene expression induced by a compound, offering clues about its biological effects.

Example of a Generic Experimental Workflow

Should research on "Norprostol, (-)-" become available, a typical in vitro experimental workflow to characterize its activity could be visualized as follows:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Dose-Response Assay Dose-Response Assay Cell Culture->Dose-Response Assay Target Identification Target Identification Dose-Response Assay->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Cellular Function Assays Cellular Function Assays Signaling Pathway Analysis->Cellular Function Assays Data Analysis & Interpretation Data Analysis & Interpretation Cellular Function Assays->Data Analysis & Interpretation

References

Unraveling the Prostaglandin Analogue: A Technical Guide to Misoprostol as a Model for "Norprostol, (-)-"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Norprostol, (-)-" did not yield any publicly available information, suggesting that the name may be incorrect, an internal compound designation, or not yet in the public domain. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of a well-established prostaglandin analogue, Misoprostol , as a representative example. This guide is structured to serve as a template that can be adapted for the user's specific compound of interest once the correct nomenclature is identified.

Executive Summary

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1) that exhibits potent gastric antisecretory and mucosal protective effects. Initially developed for the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, its utility has expanded to various applications in obstetrics and gynecology due to its potent uterotonic activity. This document details the discovery, historical development, mechanism of action, and key experimental data related to Misoprostol. It provides structured data tables, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive guide for researchers and drug development professionals.

Discovery and Historical Development

The journey of Misoprostol began with the foundational discovery of prostaglandins and their role in gastric acid secretion. In the 1970s, researchers at G.D. Searle & Company sought to develop a stable, orally active prostaglandin analogue that could selectively target the stomach to prevent ulceration, a common side effect of NSAIDs.

The primary challenge was the rapid metabolism of natural prostaglandins. The development team, led by Dr. Paul W. Collins, focused on modifying the chemical structure of PGE1 to enhance its stability and oral bioavailability. This led to the synthesis of Misoprostol, a methyl ester analogue, which was found to be highly effective in preclinical models.

Clinical trials commenced in the late 1970s and early 1980s, confirming its efficacy in reducing gastric acid secretion and preventing NSAID-induced ulcers. Misoprostol, under the brand name Cytotec, received its first regulatory approval from the U.S. Food and Drug Administration (FDA) in 1988 for the prevention of NSAID-induced gastric ulcers in high-risk patients. Subsequently, its off-label use in obstetrics and gynecology for labor induction and management of postpartum hemorrhage became widespread, leading to further studies and the development of specific formulations and protocols for these indications.

Quantitative Data Summary

The following tables summarize key quantitative data for Misoprostol, compiled from various preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Misoprostol

ParameterValueSpeciesRoute of Administration
Bioavailability~88% (as Misoprostol free acid)HumanOral
Tmax (Misoprostol free acid)12.5 ± 6.3 minutesHumanOral
Cmax (Misoprostol free acid)311 ± 110 pg/mLHumanOral (400 µg dose)
Half-life (t½)20-40 minutesHumanOral
Protein Binding80-90%Human-

Table 2: Pharmacodynamic Effects of Misoprostol

ParameterEffectDoseSpecies/Model
Gastric Acid SecretionInhibition of basal and nocturnal secretion200 µgHuman
Uterine ContractionInduction of contractions25-50 µgHuman
Cervical RipeningIncrease in Bishop score25 µgHuman

Mechanism of Action and Signaling Pathways

Misoprostol is a prodrug that is rapidly de-esterified to its active form, misoprostol free acid. This active metabolite binds to and activates the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor (GPCR).

In Gastric Parietal Cells: Activation of the EP3 receptor by misoprostol free acid couples to the inhibitory G-protein (Gi). This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in the trafficking and activity of the H+/K+-ATPase proton pump. The net effect is a reduction in gastric acid secretion.

In Uterine Myometrial Cells: In the uterus, misoprostol free acid also binds to prostaglandin receptors (including EP1, EP2, and EP3), leading to an increase in intracellular calcium concentrations ([Ca2+]). This increase in calcium activates calmodulin and myosin light-chain kinase, resulting in phosphorylation of myosin and subsequent smooth muscle contraction.

Misoprostol_Signaling_Pathway cluster_gastric Gastric Parietal Cell cluster_uterine Uterine Myometrial Cell MFA_G Misoprostol Free Acid EP3_G EP3 Receptor MFA_G->EP3_G Binds Gi Gi Protein EP3_G->Gi Activates AC_G Adenylyl Cyclase Gi->AC_G Inhibits cAMP_G cAMP AC_G->cAMP_G Converts ATP to ATP_G ATP PKA_G PKA cAMP_G->PKA_G Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA_G->ProtonPump Reduces Activity H_out H+ Secretion ProtonPump->H_out MFA_U Misoprostol Free Acid PGR Prostaglandin Receptors (EP1, EP3) MFA_U->PGR Binds Gq Gq Protein PGR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to receptor Ca_ion Ca2+ Ca_Store->Ca_ion Releases Contraction Myometrial Contraction Ca_ion->Contraction Initiates

Caption: Signaling pathways of Misoprostol in gastric and uterine cells.

Key Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of Misoprostol.

In Vivo Gastric Antisecretory Assay (Shay Rat Model)

This protocol is a standard method for assessing the ability of a compound to inhibit gastric acid secretion in a live animal model.

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

  • Ligation: Under anesthesia (e.g., isoflurane), a midline laparotomy is performed. The pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

  • Compound Administration: Misoprostol or vehicle control is administered intraduodenally immediately after ligation.

  • Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.

  • Sample Collection: After 4 hours, the animals are euthanized. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured. The sample is then centrifuged, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

  • Data Presentation: Results are typically expressed as the percentage inhibition of gastric acid secretion compared to the vehicle control group.

Shay_Rat_Model_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_postop Post-Procedure cluster_analysis Analysis arrow arrow Fasting 24h Fasting (Male Wistar Rats) Anesthesia Anesthesia Fasting->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy PylorusLigation Pylorus Ligation Laparotomy->PylorusLigation DrugAdmin Intraduodenal Administration (Misoprostol or Vehicle) PylorusLigation->DrugAdmin Closure Close Abdominal Incision DrugAdmin->Closure Recovery 4h Recovery & Secretion Accumulation Closure->Recovery Euthanasia Euthanasia Recovery->Euthanasia StomachRemoval Stomach Removal Euthanasia->StomachRemoval Collection Collect Gastric Contents StomachRemoval->Collection MeasureVolume Measure Volume Collection->MeasureVolume Titration Titrate with NaOH to pH 7.0 MeasureVolume->Titration CalcInhibition Calculate % Inhibition Titration->CalcInhibition

Caption: Experimental workflow for the in vivo Shay rat gastric secretion assay.

In Vitro Uterine Contractility Assay

This protocol assesses the direct effect of a compound on uterine smooth muscle contraction using an isolated organ bath system.

  • Tissue Preparation: A female rat is euthanized at the estrus stage of the reproductive cycle. The uterine horns are excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Mounting: A segment of the uterine horn (approx. 2 cm) is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Transducer Connection: One end of the uterine strip is attached to a fixed hook, and the other end is connected to an isometric force transducer. The transducer is connected to a data acquisition system to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.

  • Compound Addition: After equilibration, spontaneous contractions are recorded. Misoprostol is then added to the organ bath in a cumulative, concentration-dependent manner.

  • Data Recording: The isometric contractions (amplitude and frequency) are recorded for a set period after each addition of the compound.

  • Analysis: Concentration-response curves are generated by plotting the increase in contractile force against the log concentration of Misoprostol. The EC50 (half-maximal effective concentration) is calculated from these curves.

Methodological & Application

Application Notes and Protocols for Norprostol, (-)- (Enprostil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and design related to Norprostol, (-)-, a synthetic prostaglandin E2 analog also known as Enprostil. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant assays.

Mechanism of Action

Norprostol, (-)- is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP3.[1] Its therapeutic effects, primarily in the gastrointestinal tract, are mediated through multiple actions:

  • Inhibition of Gastric Acid Secretion: By binding to EP3 receptors on parietal cells, Norprostol, (-)- inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, thereby reducing the secretion of gastric acid.[2]

  • Gastric Mucosal Protection (Cytoprotection): Norprostol, (-)- enhances the natural protective barrier of the stomach lining.[2] It stimulates the secretion of both mucus, which acts as a physical barrier against acid, and bicarbonate, which neutralizes acid at the mucosal surface.[2][3] This cytoprotective effect helps to prevent and heal peptic ulcers.[2]

  • Promotion of Mucosal Blood Flow: The compound also promotes blood flow to the gastric mucosa, which is essential for maintaining the health and integrity of the stomach lining and for facilitating the healing of ulcers.[3]

  • Anti-inflammatory Effects: As a prostaglandin E2 analog, Norprostol, (-)- also exhibits anti-inflammatory properties, which can help to reduce inflammation associated with ulcers.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Norprostol, (-)- (Enprostil).

Table 1: Inhibition of Gastric Acid Secretion in Healthy Volunteers

ConditionDose of Norprostol, (-)-Mean Inhibition of Gastric Acid OutputReference
Basal35 micrograms71%[4]
Pentagastrin-stimulated35 micrograms46%[4]
Sham-meal-stimulated35 micrograms48%[4]
Histamine-stimulated35 micrograms16%[4]
24-hour Intragastric Acidity35 micrograms (twice daily)38%[5][6]
24-hour Intragastric Acidity70 micrograms (nocturnal)33%[5][6]

Table 2: Inhibition of Meal-Stimulated Gastric Acid Secretion in Patients with Duodenal Ulcer

Route of AdministrationDose of Norprostol, (-)-Reduction in 8-hour Gastric Acid SecretionReference
Intragastric35 micrograms58%[7]
Intragastric70 micrograms82%[7]
Intraduodenal35 micrograms67%[7]
Intraduodenal70 micrograms91%[7]

Table 3: Clinical Efficacy in Ulcer Healing

Ulcer TypeTreatment GroupHealing Rate (2 weeks)Healing Rate (4 weeks)Healing Rate (6 weeks)Reference(s)
Duodenal UlcerNorprostol, (-)- (35 µg twice daily)38%70%-[8]
Duodenal UlcerPlacebo23%49%-[8]
Duodenal UlcerNorprostol, (-)- (35 µg twice daily)56%86%92%[9]
Duodenal UlcerCimetidine (400 mg twice daily)53%84%90%[9]
Gastric UlcerNorprostol, (-)- (70 µg twice daily)--70%[10]
Gastric UlcerNorprostol, (-)- (35 µg twice daily)--82%[10]
Gastric UlcerPlacebo--50%[10]
Gastric UlcerNorprostol, (-)- (35 µg twice daily)22%58%80% (86% at 8 weeks)[11]
Gastric UlcerRanitidine (150 mg twice daily)22%66%84% (89% at 8 weeks)[11]

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Humans

Objective: To determine the effect of Norprostol, (-)- on basal and stimulated gastric acid secretion.

Materials:

  • Nasogastric tube

  • Aspirator

  • pH meter

  • Titrator with 0.1 N NaOH

  • Stimulants (e.g., pentagastrin, histamine, or a standardized meal)

  • Norprostol, (-)- or placebo capsules

Procedure:

  • Subject Preparation: Healthy volunteers or patients with inactive ulcer disease are to fast overnight.

  • Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

  • Basal Secretion Measurement:

    • Gastric juice is continuously aspirated for a baseline period (e.g., 1 hour) in 15-minute intervals.

    • The volume of each sample is recorded.

    • The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0.

    • Basal acid output (BAO) is calculated in milliequivalents per hour (mEq/hr).

  • Drug Administration: A single oral dose of Norprostol, (-)- (e.g., 35 µg or 70 µg) or a placebo is administered.

  • Stimulated Secretion Measurement:

    • After a set period post-drug administration (e.g., 60-90 minutes), a stimulant is administered (e.g., intravenous infusion of pentagastrin or histamine, or ingestion of a standardized meal).

    • Gastric contents are continuously aspirated for a defined period (e.g., 2-4 hours) in 15-minute intervals.

    • Volume and acid concentration are measured for each sample as described above.

    • Stimulated acid output is calculated.

  • Data Analysis: The percentage inhibition of gastric acid output by Norprostol, (-)- is calculated by comparing the acid output in the drug-treated group to the placebo group.

Protocol 2: In Vitro/Ex Vivo Assessment of Gastric Mucus Secretion

Objective: To quantify the effect of Norprostol, (-)- on gastric mucus secretion.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • Norprostol, (-)- solution

  • Sucrose solution (e.g., 0.25 M)

  • Alcian blue dye solution

  • Magnesium chloride solution

  • Diethyl ether

  • Spectrophotometer

Procedure:

  • Animal Preparation: Rats are fasted for 24 hours with free access to water.

  • Drug Administration: Norprostol, (-)- is administered orally or by injection at various doses. A control group receives a vehicle solution.

  • Tissue Collection: After a specified time (e.g., 1-2 hours), the animals are euthanized, and their stomachs are removed.

  • Mucus Staining:

    • The stomachs are opened along the greater curvature and washed with saline.

    • The glandular portion of the stomach is excised and incubated in Alcian blue solution to stain the mucus.

    • Excess dye is removed by washing with sucrose solution.

  • Dye Extraction:

    • The stained mucus is extracted by immersing the tissue in a magnesium chloride solution.

    • The resulting blue solution is shaken with diethyl ether to remove any dissolved dye.

  • Quantification:

    • The absorbance of the aqueous layer is measured using a spectrophotometer at a specific wavelength (e.g., 605 nm).

    • A standard curve is prepared using known concentrations of Alcian blue.

    • The amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.

  • Data Analysis: The mucus content in the Norprostol, (-)- treated groups is compared to the control group.

Protocol 3: EP3 Receptor Binding Assay

Objective: To determine the binding affinity of Norprostol, (-)- to the EP3 receptor.

Materials:

  • Cell line or tissue preparation expressing the EP3 receptor (e.g., porcine gastric mucosa)

  • Radiolabeled ligand (e.g., [3H]-PGE2)

  • Norprostol, (-)- at various concentrations

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and EDTA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the binding buffer.

  • Binding Reaction:

    • A fixed concentration of the radiolabeled ligand ([3H]-PGE2) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled Norprostol, (-)- are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of Norprostol, (-)- that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Norprostol, (-)- in Gastric Parietal Cells

Norprostol_Signaling Norprostol Norprostol, (-)- (Enprostil) EP3 EP3 Receptor Norprostol->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Results in

Caption: Signaling cascade of Norprostol, (-)- leading to reduced gastric acid secretion.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

Gastric_Acid_Workflow start Start: Overnight Fasting of Subject place_tube Insert Nasogastric Tube start->place_tube basal_collection Collect Basal Gastric Secretions (1 hr) place_tube->basal_collection administer_drug Administer Norprostol, (-)- or Placebo basal_collection->administer_drug wait Waiting Period (60-90 min) administer_drug->wait administer_stimulant Administer Stimulant (e.g., Pentagastrin, Meal) wait->administer_stimulant stimulated_collection Collect Stimulated Gastric Secretions (2-4 hr) administer_stimulant->stimulated_collection measure_volume Measure Volume of Secretions stimulated_collection->measure_volume titrate_acid Titrate for Acid Concentration measure_volume->titrate_acid calculate_output Calculate Acid Output (mEq/hr) titrate_acid->calculate_output analyze Compare Drug vs. Placebo to Determine Inhibition calculate_output->analyze end_point End analyze->end_point

Caption: Workflow for measuring the effect of Norprostol, (-)- on gastric acid secretion.

Logical Relationship of Norprostol, (-)-'s Protective Mechanisms

Protective_Mechanisms cluster_effects Primary Pharmacological Effects cluster_outcomes Therapeutic Outcomes Norprostol Norprostol, (-)- (Enprostil) inhibit_acid Inhibition of Gastric Acid Secretion Norprostol->inhibit_acid increase_mucus Increased Mucus & Bicarbonate Secretion Norprostol->increase_mucus increase_blood_flow Increased Mucosal Blood Flow Norprostol->increase_blood_flow anti_inflammatory Anti-inflammatory Action Norprostol->anti_inflammatory reduce_acidity Reduced Intragastric Acidity inhibit_acid->reduce_acidity strengthen_barrier Strengthened Mucosal Barrier increase_mucus->strengthen_barrier improve_healing Improved Tissue Repair and Healing increase_blood_flow->improve_healing anti_inflammatory->improve_healing ulcer_healing Peptic Ulcer Healing and Prevention reduce_acidity->ulcer_healing strengthen_barrier->ulcer_healing improve_healing->ulcer_healing

References

Application Notes and Protocols for In Vivo Studies of Norprostol, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprostol, (-)-, a prostaglandin E1 (PGE1) analogue, is a synthetic compound with potential therapeutic applications stemming from its expected interaction with prostaglandin E (EP) receptors. Prostaglandins are potent lipid mediators involved in a wide array of physiological processes, including vasodilation, inflammation, gastric cytoprotection, and smooth muscle modulation.[1] Synthetic analogues like Norprostol are developed to offer improved stability, bioavailability, and receptor selectivity compared to naturally occurring prostaglandins.[2]

These application notes provide a comprehensive guide for conducting in vivo studies of Norprostol, (-)-, based on established methodologies for similar PGE1 analogues. The protocols outlined below are intended to serve as a foundation for designing experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

Pharmacokinetics of Prostaglandin Analogues

The pharmacokinetic profile of prostaglandin analogues can vary significantly based on the route of administration. Understanding these differences is crucial for designing effective in vivo studies. For instance, oral administration of misoprostol, a PGE1 analogue, leads to peak plasma levels in about 30 minutes. In contrast, vaginal administration results in a slower absorption with peak levels reached after 70-80 minutes, but the compound remains detectable for a longer period.[2] Sublingual administration can achieve similar peak concentrations as oral administration but with a slower decline.[2]

Table 1: Comparative Pharmacokinetics of Prostaglandin Analogues by Administration Route [2]

Administration RouteTime to Peak Plasma Concentration (Tmax)Duration of Detectable Levels
Oral~30 minutesShorter
Vaginal70-80 minutesSignificantly longer
Sublingual~30 minutesSlower decline than oral
Intramuscular (Carboprost)~20 minutesSlow decline

Experimental Protocols

The following protocols are generalized from in vivo studies of various prostaglandin E1 analogues and can be adapted for the investigation of Norprostol, (-)-.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Rodent Model

This protocol is based on studies demonstrating the anti-inflammatory effects of PGE series prostaglandins.[3]

Objective: To assess the ability of Norprostol, (-)- to reduce inflammation in a carrageenan-induced paw edema model in rats.[4]

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

  • Norprostol, (-)- solution (vehicle to be determined based on solubility, e.g., saline, phosphate buffer with 0.05% w/v BSA).[5]

  • Carrageenan solution (1% w/v in sterile saline).

  • Positive control: Indomethacin (a non-steroidal anti-inflammatory drug).[4]

  • Plethysmometer for paw volume measurement.

Procedure:

  • Acclimatize animals for at least 7 days prior to the experiment.

  • Divide animals into treatment groups (n=6-8 per group): Vehicle control, Norprostol, (-)- (various doses), and positive control.

  • Administer Norprostol, (-)- or vehicle via the desired route (e.g., subcutaneous, intravenous, or oral) 30-60 minutes prior to inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.

Protocol 2: Assessment of Vasodilatory Effects in a Canine Model

This protocol is adapted from studies evaluating the effects of PGE1 on vascular resistance.[6]

Objective: To determine the effect of Norprostol, (-)- on systemic and regional blood flow and vascular resistance.

Animal Model: Beagle dogs.[7]

Materials:

  • Norprostol, (-)- solution for infusion.

  • Anesthetic agents.

  • Surgical instruments for catheterization.

  • Blood flow probes and pressure transducers.

  • Data acquisition system.

Procedure:

  • Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment.

  • Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Place a blood flow probe around the desired artery (e.g., femoral or carotid) to measure regional blood flow.

  • After a stabilization period, record baseline hemodynamic parameters (heart rate, blood pressure, blood flow).

  • Administer Norprostol, (-)- as a continuous intravenous infusion at increasing doses.[7][8]

  • Record hemodynamic parameters continuously during the infusion and for a designated period after the infusion is stopped.

  • Calculate vascular resistance from the blood pressure and blood flow data.

Data Analysis: Analyze the dose-dependent changes in hemodynamic parameters using appropriate statistical methods, such as repeated measures ANOVA.

Signaling Pathways

Prostaglandin E1 and its analogues exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[9] These receptors are coupled to different intracellular signaling pathways, leading to diverse physiological responses.[1]

The EP1 receptor is primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[10] EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[11] The EP3 receptor can couple to Gi, inhibiting adenylyl cyclase, or Gq/12/13.[12]

PGE1_Signaling_Pathways cluster_receptor Prostaglandin E Receptors cluster_effector Downstream Signaling cluster_response Cellular Response Norprostol Norprostol EP1 EP1 Norprostol->EP1 EP2 EP2 Norprostol->EP2 EP3 EP3 Norprostol->EP3 EP4 EP4 Norprostol->EP4 Gq Gq EP1->Gq couples to Gs Gs EP2->Gs couples to Gi Gi EP3->Gi couples to EP4->Gs couples to PLC Phospholipase C Gq->PLC activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc Smooth Muscle Relaxation Smooth Muscle Relaxation cAMP_inc->Smooth Muscle Relaxation Anti-inflammatory Effects Anti-inflammatory Effects cAMP_inc->Anti-inflammatory Effects Vasodilation Vasodilation cAMP_inc->Vasodilation Smooth Muscle Contraction Smooth Muscle Contraction Ca_inc->Smooth Muscle Contraction

Caption: Signaling pathways of Prostaglandin E1 analogues via EP receptors.

Experimental Workflow

A typical in vivo study workflow for a novel compound like Norprostol, (-)- involves several key stages, from initial planning to final data analysis and reporting.

in_vivo_workflow Study_Design Study Design & Protocol Development Ethical_Approval Institutional Animal Care and Use Committee (IACUC) Approval Study_Design->Ethical_Approval Animal_Acclimatization Animal Acclimatization & Health Monitoring Ethical_Approval->Animal_Acclimatization Grouping Randomization & Grouping of Animals Animal_Acclimatization->Grouping Dose_Formulation Dose Formulation & Stability Testing Administration Test Compound Administration Dose_Formulation->Administration Grouping->Administration Data_Collection Data Collection (e.g., physiological measurements, blood sampling) Administration->Data_Collection Endpoint Endpoint Determination & Sample Collection Data_Collection->Endpoint Analysis Sample Analysis (e.g., bioanalysis, histology) Endpoint->Analysis Statistical_Analysis Statistical Analysis of Data Analysis->Statistical_Analysis Reporting Final Report & Interpretation Statistical_Analysis->Reporting

Caption: General workflow for an in vivo experimental study.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies of PGE1 analogues, which can serve as a reference for expected potencies and effects.

Table 2: Summary of In Vivo Effects of PGE1 Analogues

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
MisoprostolMouse60 µ g/mouse (daily)In vivoSignificant suppression of splenomegaly[13]
16,16-dimethyl PGE2Mouse30 µ g/mouse (daily)In vivoSignificant suppression of splenomegaly[13]
PGE1Dog0.031-0.5 µg/kg/minIntravenous infusionDose-dependent decrease in left ventricular end-diastolic pressure[8]
PGE1Ratup to 2.0 µg/kg/minIntravenous infusionNo biologically meaningful detrimental effects observed after 14 days[7]
PGE1Mouse35.4-354 µg/kgSubcutaneousIncreased bleeding time and vascular permeability[14]
PGE1Dog0.001-10 µ g/min Intra-arterial infusionDose-dependent decrease in nasal vascular and airway resistance[6]

Disclaimer: These protocols and notes are intended as a general guide. Specific experimental details, including animal models, dosages, and endpoints, should be optimized based on the scientific question, the physicochemical properties of Norprostol, (-)-, and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Prostaglandin Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and regulation of blood pressure.[1] Their effects are mediated through binding to specific G-protein coupled receptors on the cell surface. Understanding the cellular and molecular mechanisms of prostaglandin analogs like "Norprostol, (-)-" is essential for drug development and therapeutic applications. This document provides an overview of the cell culture applications, experimental protocols, and signaling pathways relevant to the study of prostaglandin analogs.

Cell Culture Applications

Prostaglandin analogs are utilized in a wide range of cell culture applications to investigate their effects on cellular processes. These include:

  • Inflammation and Immunology: Studying the role of prostaglandin analogs in modulating inflammatory responses in cell lines such as murine macrophages (RAW 264.7) and human lung carcinoma cells (A549).[1]

  • Cancer Research: Investigating the effects of these compounds on cell proliferation, apoptosis, and signaling pathways in various cancer cell lines.

  • Neurobiology: Examining the neuroprotective or neurotoxic effects of prostaglandin analogs on neuronal and glial cells.

  • Renal Physiology: Studying the impact on renal cells, such as in the context of ciliopathies using urine-derived renal epithelial cells (URECs).[2]

  • Ophthalmology: Assessing the cytotoxic effects of prostaglandin analogs on ocular cells, such as primary cultures of conjunctival stromal cells.[3]

  • Contractility Studies: Observing the effects on cell contraction, for example, in cultured rat glomerular mesangial cells.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various prostaglandin analogs. This data can serve as a reference for designing experiments with "Norprostol, (-)-".

Table 1: Effective Concentrations of Prostaglandin Analogs in Cell Culture

CompoundCell LineConcentrationObserved EffectReference
Alprostadil (PGE1 analog)NPHP1 Patient URECs13.75 nM (EC50)Half-maximal effect on cilium count[2]
Alprostadil (PGE1 analog)NPHP1 Patient URECs>1 µMMaximal effect on cilium count[2]
Dinoprostone (PGE2)NPHP1 Patient URECsNot specifiedSimilar effect to Alprostadil on cilia count[2]
Angiotensin II (stimulator of PGE2)Rat Glomerular Mesangial Cells10 nM (threshold)Selective stimulation of PGE2[4]
Arginine Vasopressin (stimulator of PGE2)Rat Glomerular Mesangial Cells100 pM (threshold)Selective stimulation of PGE2[4]
LatanoprostHuman Conjunctival Stromal Cells8.08% of commercial product (LD50)50% reduction in cell viability[3]
TafluprostHuman Conjunctival Stromal Cells36.77% of commercial product (LD50)50% reduction in cell viability[3]

Table 2: Incubation Times for Prostaglandin Analog Treatment

Cell LineTreatmentIncubation TimePurpose of IncubationReference
RAW 264.7 or A549 cellsLPS or IL-1β stimulation24 hoursStimulation of prostaglandin production[1]
NPHP1 Patient URECsAlprostadil48 hoursAssessment of effect on ciliogenesis[2]
Human Conjunctival Stromal CellsVarious PGAs5 min, 30 min, 1 h, 6 h, 24 hAssessment of cytotoxicity[3]
Rat Glomerular Mesangial CellsAVP or ANG II30 minutesStimulation of PGE2 synthesis[4]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with a Prostaglandin Analog

This protocol provides a general procedure for culturing adherent cells and treating them with a prostaglandin analog.

Materials:

  • Appropriate cell line (e.g., A549, RAW 264.7, primary cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Prostaglandin analog stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in a T-75 flask to about 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density (e.g., 2.5 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight in the incubator.[1]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the prostaglandin analog stock solution in a serum-free or complete medium to achieve the desired final concentrations.

    • Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. Include a solvent control group.

    • Remove the old medium from the wells and replace it with the medium containing the prostaglandin analog or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24 to 48 hours), depending on the specific assay.[1][2]

  • Downstream Analysis:

    • After incubation, proceed with the desired analysis, such as cell viability assays, protein extraction for western blotting, RNA isolation for qPCR, or collection of supernatant for ELISA or LC-MS/MS analysis.

Protocol 2: Quantification of Prostaglandins in Cell Culture Supernatant by LC-MS/MS

This protocol outlines a method for analyzing the production of prostaglandins, such as PGE2, from cell culture supernatants.[1]

Materials:

  • Cell culture supernatant samples

  • Internal standard (e.g., Prostaglandin E1-d9)[1]

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

  • Methanol, Ethyl Acetate, Hexane

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw cell culture supernatant samples on ice.

    • To 1 mL of supernatant, add a known amount of the internal standard (e.g., 10 µL of 1 µg/mL PGE1-d9).[1]

    • Acidify the sample to pH 3-4 with formic acid.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.[1]

    • Load the acidified sample onto the conditioned cartridge.

    • Wash the cartridge with deionized water followed by hexane to remove impurities.[1]

    • Elute the prostaglandins with ethyl acetate.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for quantification of the specific prostaglandin.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 (PGE2) is a well-studied prostaglandin that exerts its effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways.[1] It is plausible that "Norprostol, (-)-" may act through similar receptors.

PGE2_Signaling_Pathway PGE2 Prostaglandin E2 (or Analog) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC1 Adenylate Cyclase Gs->AC1 AC2 Adenylate Cyclase Gi->AC2 IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP1 ↑ cAMP AC1->cAMP1 cAMP2 ↓ cAMP AC2->cAMP2 Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Cellular_Response1 Cellular Response Cellular_Response2 Cellular Response Ca2->Cellular_Response2 PKA PKA cAMP1->PKA cAMP2->Cellular_Response1 Cellular_Response3 Cellular Response PKA->Cellular_Response3

Caption: General signaling pathways of Prostaglandin E2 (PGE2) mediated by EP receptors.

Experimental Workflow for Prostaglandin Analysis

The following diagram illustrates a typical workflow for studying the effects of a compound on prostaglandin production in cell culture.[1]

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_analysis Analysis seed Seed Cells adhere Overnight Adherence seed->adhere stimulate Stimulate Cells (e.g., with test compound) adhere->stimulate collect Collect Supernatant stimulate->collect add_is Add Internal Standard collect->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: A typical experimental workflow for the analysis of prostaglandins in cell culture supernatants.

References

"Norprostol, (-)-" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and information on the preparation, stability, and handling of (-)-Norprostol solutions. Due to limited publicly available data specific to (-)-Norprostol, the following information is based on general knowledge of prostaglandin analogs and related compounds. Researchers are strongly advised to perform their own validation studies.

Solution Preparation

The solubility and stability of (-)-Norprostol in various solvents have not been extensively reported. Therefore, it is crucial to determine these parameters empirically for your specific application. As a starting point, prostaglandin analogs are often soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Recommended Solvents:

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

General Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of (-)-Norprostol powder in a sterile, chemically resistant vial.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., ethanol) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. If necessary, warm the solution slightly (e.g., to 37°C).

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the same solvent.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light. For short-term storage, 2-8°C may be suitable, but stability should be verified.[1]

Stability Data

The stability of (-)-Norprostol in solution is not well-documented. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for long-term storage. The following table provides an illustrative format for presenting stability data. Note: The data presented below is hypothetical and should be replaced with experimentally determined values.

SolventConcentration (mg/mL)Storage Temperature (°C)Time PointPurity (%) by HPLCNotes
Ethanol1-201 month99.5Illustrative data
Ethanol141 month98.2Illustrative data
DMSO1-201 month99.8Illustrative data
DMSO141 month99.1Illustrative data

Signaling Pathway

(-)-Norprostol is an analog of prostaglandin E1 and is expected to exert its biological effects by binding to and activating prostaglandin E (EP) receptors. The downstream signaling cascades can vary depending on the specific EP receptor subtype involved (EP1, EP2, EP3, EP4). The primary signaling pathway for EP2 and EP4 receptors, which are often associated with the actions of PGE1 analogs, involves the activation of adenylyl cyclase.[2][3][4][5][6]

Prostaglandin E Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (-)-Norprostol (-)-Norprostol EP_Receptor EP Receptor (e.g., EP2/EP4) (-)-Norprostol->EP_Receptor Binds G_Protein Gαs EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Binds to Gene_Expression Target Gene Expression CRE->Gene_Expression Regulates

(-)-Norprostol Signaling Pathway

Experimental Protocols

Protocol 1: Determination of (-)-Norprostol Solution Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of (-)-Norprostol in solution over time. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for (-)-Norprostol.

Materials:

  • (-)-Norprostol solution

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Vials for sample storage and HPLC analysis

Procedure:

  • Prepare (-)-Norprostol solutions at the desired concentrations in the solvents to be tested.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time. This will serve as the baseline (100% purity).

  • Storage: Store the remaining solutions under the desired storage conditions (e.g., -20°C, 4°C, room temperature) in tightly sealed, light-protected vials.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.

  • Sample Preparation for HPLC: Allow the sample to equilibrate to room temperature and dilute it to the same concentration as the initial analysis.

  • HPLC Analysis: Inject the sample into the HPLC system using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the (-)-Norprostol peak at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Calculation of Purity:

Purity (%) = (Peak Area at Time X / Peak Area at Time 0) * 100

HPLC Stability Testing Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Sol Prepare (-)-Norprostol Solutions T0_Analysis T=0 HPLC Analysis (Baseline) Prep_Sol->T0_Analysis Storage Store Solutions at Various Conditions T0_Analysis->Storage Time_Points Analyze at Defined Time Points Storage->Time_Points HPLC_Run Run HPLC Time_Points->HPLC_Run Data_Analysis Analyze Data & Calculate Purity HPLC_Run->Data_Analysis

HPLC Stability Testing Workflow

Disclaimer: The information provided in these application notes is for guidance only and is not a substitute for rigorous experimental validation. The stability and activity of (-)-Norprostol solutions should be independently verified by the end-user for their specific experimental conditions.

References

Application Notes and Protocols: Misoprostol in Gastroenterology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While research on "Norprostol, (-)-" in gastroenterology is not available in published scientific literature, the structurally similar and extensively studied compound, Misoprostol, offers a wealth of data and established applications in this field. Misoprostol is a synthetic analogue of prostaglandin E1, renowned for its potent gastric antisecretory and mucosal protective properties.[1] These characteristics make it a valuable agent in the prevention and treatment of various gastrointestinal disorders, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the gastroenterological applications of Misoprostol.

Mechanism of Action

Misoprostol exerts its effects through a dual mechanism:

  • Inhibition of Gastric Acid Secretion: It directly stimulates prostaglandin E1 (EP3) receptors on parietal cells in the stomach. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in gastric acid secretion. This effect is dose-dependent and covers both basal and stimulated acid production.

  • Mucosal Protection (Cytoprotection): Misoprostol enhances the natural defense mechanisms of the gastric mucosa by:

    • Stimulating the secretion of bicarbonate, which neutralizes gastric acid at the mucosal surface.

    • Increasing the secretion of protective mucus, forming a physical barrier against irritants.

    • Promoting mucosal blood flow, which aids in the maintenance and repair of the gastric lining.

    • Stabilizing mast cells, which can prevent the release of histamine and other inflammatory mediators that contribute to mucosal damage.[2]

Quantitative Data from Clinical Trials

The efficacy of Misoprostol in various gastroenterological applications has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Prevention of NSAID-Induced Gastric Ulcers

Study PopulationTreatment RegimenDurationGastric Ulcer Incidence (Misoprostol)Gastric Ulcer Incidence (Placebo)p-valueReference
420 patients with osteoarthritis on NSAIDs100 mcg Misoprostol, four times daily3 months5.6%21.7%<0.001[3]
420 patients with osteoarthritis on NSAIDs200 mcg Misoprostol, four times daily3 months1.4%21.7%<0.001[3]
83 arthritis patients on chronic NSAIDs600-800 mcg Misoprostol daily12 months12.5%28.9%<0.05[4]
1623 patients on long-term NSAIDs200 mcg Misoprostol, twice daily12 weeks8.1%15.7%0.002
1623 patients on long-term NSAIDs200 mcg Misoprostol, three times daily12 weeks3.9%15.7%<0.001
1623 patients on long-term NSAIDs200 mcg Misoprostol, four times daily12 weeks4.0%15.7%<0.001

Table 2: Prevention of NSAID-Induced Duodenal Ulcers

Study PopulationTreatment RegimenDurationDuodenal Ulcer Incidence (Misoprostol)Duodenal Ulcer Incidence (Placebo)p-valueReference
1623 patients on long-term NSAIDs200 mcg Misoprostol, twice daily12 weeks2.6%7.5%0.004
1623 patients on long-term NSAIDs200 mcg Misoprostol, three times daily12 weeks3.3%7.5%0.019
1623 patients on long-term NSAIDs200 mcg Misoprostol, four times daily12 weeks1.4%7.5%0.007

Table 3: Healing of Small Bowel Ulcers in Patients on Aspirin/NSAIDs

Study PopulationTreatment RegimenDurationComplete Healing of Ulcers/Erosions (Misoprostol)Complete Healing of Ulcers/Erosions (Placebo)p-valueReference
102 patients with obscure gastrointestinal bleeding200 mcg Misoprostol, four times daily8 weeks54%17%0.0002

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Misoprostol research.

Protocol 1: Clinical Trial for Prevention of NSAID-Induced Gastric Ulcers

Objective: To evaluate the efficacy of Misoprostol in preventing the development of gastric ulcers in patients undergoing chronic NSAID therapy.

Study Design: Multicenter, double-blind, placebo-controlled, randomized trial.

Materials:

  • Misoprostol tablets (e.g., 100 mcg and 200 mcg)

  • Matching placebo tablets

  • NSAIDs (e.g., ibuprofen, piroxicam, naproxen)

  • Endoscopy equipment

  • Patient diaries for recording symptoms

Procedure:

  • Patient Recruitment: Recruit patients with a diagnosis of osteoarthritis or rheumatoid arthritis who require continuous NSAID therapy and have associated abdominal pain.

  • Inclusion/Exclusion Criteria:

    • Inclusion: Age > 18 years, daily NSAID use for at least one month, and willingness to undergo endoscopy.

    • Exclusion: History of gastric or duodenal ulcers, gastric surgery, or contraindications to Misoprostol.

  • Baseline Assessment: Perform an initial upper gastrointestinal endoscopy to confirm the absence of gastric ulcers. Record baseline abdominal pain scores.

  • Randomization: Randomly assign patients to one of the following treatment groups:

    • Group A: Placebo, four times daily

    • Group B: 100 mcg Misoprostol, four times daily

    • Group C: 200 mcg Misoprostol, four times daily

  • Treatment Administration: Instruct patients to take the assigned study medication concurrently with their NSAID for a period of 3 to 12 months.

  • Monitoring:

    • Conduct follow-up endoscopies at specified intervals (e.g., 1, 2, and 3 months).[3]

    • Define treatment failure as the development of a gastric ulcer (typically ≥0.3 cm in diameter).

    • Patients should maintain a diary to record abdominal pain and any adverse events, such as diarrhea.

  • Data Analysis: Compare the incidence of gastric ulcers between the treatment groups using appropriate statistical methods (e.g., chi-squared test or life-table analysis).

Protocol 2: In Vitro Assay for Gastric Acid Secretion

Objective: To assess the direct inhibitory effect of Misoprostol on gastric acid secretion in an in vitro model.

Model: Isolated gastric glands or isolated gastric fundus from rats.

Materials:

  • Misoprostol

  • Pentagastrin (or other secretagogue like histamine)

  • Krebs-Ringer bicarbonate buffer

  • pH meter and titration equipment

  • Organ bath setup

Procedure:

  • Tissue Preparation: Isolate the gastric fundus from immature rats and mount it in an organ bath containing Krebs-Ringer bicarbonate buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Basal Secretion: Measure the basal (unstimulated) acid secretion by monitoring the pH of the buffer and titrating with a weak base to maintain a neutral pH.

  • Stimulated Secretion: Induce acid secretion by adding a secretagogue, such as pentagastrin, to the organ bath.

  • Misoprostol Treatment: Introduce varying concentrations of Misoprostol into the bath and measure the resulting changes in acid secretion.

  • Data Analysis: Quantify the inhibitory effect of Misoprostol on both basal and stimulated acid secretion. Express the results as a percentage inhibition compared to the control (no Misoprostol).

Protocol 3: Assessment of Gastric Mucosal Protection in a Preclinical Model

Objective: To evaluate the cytoprotective effects of Misoprostol against NSAID-induced gastric mucosal damage in an animal model.

Model: Rats or dogs.

Materials:

  • Misoprostol

  • NSAID (e.g., naproxen, indomethacin)

  • Vehicle for drug administration (e.g., saline, methylcellulose)

  • Endoscopy equipment (for larger animals) or dissecting microscope

  • Ulcer scoring system

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight (with free access to water) before the experiment.

  • Drug Administration:

    • Administer Misoprostol (or vehicle as a control) orally at various doses.

    • After a specified time (e.g., 30 minutes), administer the NSAID orally to induce gastric damage.

  • Assessment of Mucosal Damage:

    • After a set period (e.g., 4-6 hours), euthanize the animals.

    • Excise the stomachs, open them along the greater curvature, and rinse with saline.

    • Examine the gastric mucosa for lesions (e.g., erosions, petechiae) under a dissecting microscope.

    • Score the severity of the lesions using a validated scoring system (e.g., based on the number and size of lesions).

  • Data Analysis: Compare the ulcer scores between the Misoprostol-treated groups and the control group to determine the protective effect of the drug.

Visualizations: Signaling Pathways and Experimental Workflows

Misoprostol_Signaling_Pathway cluster_Parietal_Cell Parietal Cell cluster_Surface_Epithelial_Cell Surface Epithelial Cell Misoprostol Misoprostol EP3_Receptor EP3 Receptor Misoprostol->EP3_Receptor Binds to G_protein Gi Protein EP3_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Reduces activation of H_ion H+ Secretion Proton_Pump->H_ion Reduces Misoprostol_2 Misoprostol EP_Receptor_2 EP Receptors Misoprostol_2->EP_Receptor_2 Mucus_Bicarb Mucus & Bicarbonate Secretion EP_Receptor_2->Mucus_Bicarb Stimulates

Caption: Signaling pathway of Misoprostol in gastric epithelial cells.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Assessment cluster_Analysis Data Analysis Patient_Recruitment Recruit Patients on Chronic NSAID Therapy Informed_Consent Obtain Informed Consent Patient_Recruitment->Informed_Consent Baseline_Endoscopy Baseline Endoscopy (Confirm No Ulcers) Informed_Consent->Baseline_Endoscopy Randomization Randomize to Groups: - Misoprostol (Dose 1) - Misoprostol (Dose 2) - Placebo Baseline_Endoscopy->Randomization Drug_Administration Administer Study Drug with NSAIDs Randomization->Drug_Administration Follow_up_Endoscopy Follow-up Endoscopy (e.g., 1, 2, 3 months) Drug_Administration->Follow_up_Endoscopy Adverse_Event_Monitoring Monitor Adverse Events (e.g., Diarrhea) Drug_Administration->Adverse_Event_Monitoring Primary_Endpoint Primary Endpoint: Incidence of Gastric Ulcers Follow_up_Endoscopy->Primary_Endpoint Statistical_Analysis Statistical Analysis Adverse_Event_Monitoring->Statistical_Analysis Primary_Endpoint->Statistical_Analysis

Caption: Workflow for a clinical trial of Misoprostol.

Misoprostol is a well-established therapeutic agent in gastroenterology with a clear mechanism of action and proven efficacy in the prevention and treatment of NSAID-induced gastroduodenal injury. The provided application notes, quantitative data, and experimental protocols offer a comprehensive resource for researchers and clinicians working in this area. Further research may continue to explore its utility in other gastrointestinal conditions and optimize its therapeutic regimens.

References

Application Notes and Protocols for Studying the Cytoprotective Mechanisms of (-)-Norprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-Norprostol, a synthetic prostaglandin E1 analog chemically related to Misoprostol, for investigating cytoprotective mechanisms. The information compiled here is intended to guide researchers in designing and executing experiments to explore its therapeutic potential.

Introduction to (-)-Norprostol and its Cytoprotective Properties

(-)-Norprostol, a compound related to the well-characterized prostaglandin E1 analog Misoprostol, offers a valuable tool for studying cellular protection. Misoprostol is known for its cytoprotective effects, particularly in the gastrointestinal mucosa, where it helps prevent ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its mechanisms of action, which are presumed to be shared by (-)-Norprostol, involve the modulation of fundamental cellular signaling pathways that regulate inflammation, acid secretion, and cellular resilience to stressors.[3][4] These properties make (-)-Norprostol a compound of interest for research into therapies for conditions involving cellular damage, such as gastric ulcers, and potentially other inflammatory and ischemic conditions.

Mechanism of Action: Key Signaling Pathways

The cytoprotective effects of (-)-Norprostol are primarily mediated through its interaction with E-type prostanoid (EP) receptors, which are G-protein coupled receptors. (-)-Norprostol, like its analog Misoprostol, is an agonist for EP2, EP3, and EP4 receptors, triggering distinct downstream signaling cascades.[5][6]

EP Receptor Binding and cAMP Modulation

Upon binding to EP receptors, (-)-Norprostol initiates intracellular signaling pathways that are crucial for its cytoprotective effects. A key second messenger involved is cyclic adenosine monophosphate (cAMP).[7]

  • EP2 and EP4 Receptor Activation: These receptors are coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7]

  • EP3 Receptor Activation: This receptor is coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[7] This particular pathway is instrumental in the inhibition of gastric acid secretion by parietal cells.[2]

The balance of signaling through these different EP receptors in various cell types dictates the ultimate physiological response to (-)-Norprostol.

Downstream Effects on Inflammation and Cell Survival

The modulation of cAMP levels by (-)-Norprostol leads to the activation of Protein Kinase A (PKA), which in turn influences inflammatory and cell survival pathways.

  • Regulation of Inflammatory Cytokines: (-)-Norprostol has been shown to modulate the expression of key inflammatory cytokines. It suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8, while promoting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8] This shift in the cytokine balance contributes significantly to its anti-inflammatory and cytoprotective properties.

  • Modulation of NF-κB Signaling: The cAMP/PKA pathway activated by (-)-Norprostol can influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[6][9] By attenuating NF-κB activity, (-)-Norprostol can reduce the expression of pro-inflammatory genes.

  • Regulation of Bnip3 and Oxidative Stress: Research suggests that Misoprostol can repress the pro-death protein Bnip3, a member of the Bcl-2 family, through a PKA-dependent mechanism, thereby preventing hypoxia-induced cell death.[4][9][10] There is also evidence that Misoprostol can modulate oxidative stress markers, such as reducing lipoperoxidation and protein carbonylation.[11]

Data Presentation: Summary of Cytoprotective Effects

The following tables summarize quantitative data from studies on the cytoprotective effects of Misoprostol, the parent compound of (-)-Norprostol.

Table 1: In Vivo and Clinical Cytoprotective Effects of Misoprostol

Study TypeModel/ConditionTreatmentOutcome MeasureResultCitation
Clinical TrialAspirin-induced gastric microbleeding50 µg Misoprostol q.i.d.Gastric microbleedingSignificant inhibition[12]
Clinical TrialAspirin-induced fecal blood loss25 µg Misoprostol q.i.d.Fecal blood lossSignificant inhibition[12]
Clinical TrialEthanol-induced gastric mucosal injury200 µg MisoprostolEndoscopic score (mean +/- SD)1.0 +/- 1.7 (vs. 5.5 +/- 0.9 for placebo)[13]
Clinical TrialAspirin-induced gastric injury200 µg Misoprostol (5 doses over 24h)Gastric mucosal protection67% of subjects protected (vs. 3% for placebo)[14]
Clinical TrialBenign gastric ulcer100 µg Misoprostol q.i.d. for 8 weeksUlcer healing rate62.0% (vs. 44.7% for placebo)[15]
Preclinical StudyIndomethacin-induced gastric ulcer in ratsMisoprostolGastric ulcerationSignificant reduction[2]

Table 2: In Vitro Effects of Misoprostol on Cellular Pathways

Cell TypeStimulusTreatmentOutcome MeasureResultCitation
Human PBMCsLPS (1 µg/ml)10 µM MisoprostolTNF-α mRNA expressionSignificant attenuation[8]
Human PBMCsLPS (1 µg/ml)10 µM MisoprostolTNF-α protein levelsSignificant attenuation[8]
RAW 264.7 cellsLPSMisoprostolIL-10 mRNA and protein expressionSignificant increase[8]
HCT-116 cellsHypoxiaMisoprostolBnip3 protein expressionRepressed by >87%[9]
HCT-116 cells-MisoprostolIntracellular PKA activation3-fold increase[9]
HCT-116 cells-MisoprostolNuclear localization of NF-κB~20% increase[9]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the cytoprotective mechanisms of (-)-Norprostol.

Protocol 1: In Vitro Measurement of cAMP Levels

Objective: To determine the effect of (-)-Norprostol on intracellular cAMP levels in cells expressing EP receptors.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the EP receptor of interest

  • (-)-Norprostol

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS or PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for studying Gi-coupled receptors)

  • Commercial cAMP assay kit (e.g., ELISA, HTRF)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture and maintain the chosen cell line under standard conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Reagents: Prepare stock solutions of (-)-Norprostol, PDE inhibitor, and forskolin.

  • Assay: a. Remove the culture medium and wash the cells with stimulation buffer. b. Add stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C. c. Add varying concentrations of (-)-Norprostol to the wells. d. For studying Gi-coupled receptors (like EP3), co-stimulate with an adenylyl cyclase activator like forskolin to measure the inhibitory effect of (-)-Norprostol. e. Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit.[7][16][17][18]

  • Data Analysis: Measure the signal using a plate reader. Plot the signal (representing cAMP levels) against the log concentration of (-)-Norprostol to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).[7]

Protocol 2: Assessment of Cytokine Production

Objective: To measure the effect of (-)-Norprostol on the production of pro- and anti-inflammatory cytokines in immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • (-)-Norprostol

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • ELISA or multiplex cytokine assay kits (for TNF-α, IL-6, IL-8, IL-10)

  • 96-well cell culture plates

  • ELISA plate reader or flow cytometer

Procedure:

  • Cell Culture: Isolate PBMCs from whole blood or culture the chosen cell line.

  • Cell Seeding: Plate the cells in a 96-well plate at a suitable density.

  • Pre-treatment: Add varying concentrations of (-)-Norprostol to the wells and incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except for the negative control) to stimulate cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-6, IL-8, and IL-10 in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.[7][8]

  • Data Analysis: Compare the cytokine levels in the (-)-Norprostol-treated groups to the LPS-only control group.

Protocol 3: Evaluation of NF-κB Activation

Objective: To determine if (-)-Norprostol modulates the activation of the NF-κB pathway.

Materials:

  • HeLa cells or another suitable cell line

  • (-)-Norprostol

  • TNF-α or another NF-κB activator

  • Cell culture reagents

  • Reagents for immunofluorescence or Western blotting

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope or high-content imaging system

  • Alternatively, a commercial NF-κB reporter assay kit

Procedure (Immunofluorescence for p65 Nuclear Translocation):

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of (-)-Norprostol for 1-2 hours, followed by stimulation with TNF-α for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., BSA in PBS). b. Incubate with the primary antibody against NF-κB p65. c. Wash and incubate with the fluorescently labeled secondary antibody. d. Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.[19][20]

  • Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. Compare the treated groups to the stimulated control.[19][20][21]

Mandatory Visualizations

Signaling_Pathway_of_Norprostol_Cytoprotection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EP2_EP4 EP2 / EP4 Receptors AC_stim Adenylyl Cyclase (Activated) EP2_EP4->AC_stim Gs EP3 EP3 Receptor AC_inhib Adenylyl Cyclase (Inhibited) EP3->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Activates NFkB_complex IκB-NF-κB Complex PKA->NFkB_complex Inhibits activation Bnip3 Bnip3 PKA->Bnip3 Inhibits AntiInflammatory_Genes Anti-inflammatory Genes PKA->AntiInflammatory_Genes Promotes transcription (e.g., IL-10) NFkB_active NF-κB (Active) ProInflammatory_Genes Pro-inflammatory Genes NFkB_active->ProInflammatory_Genes Transcription TNFa ↓ TNF-α IL6 ↓ IL-6 IL10 ↑ IL-10 Norprostol (-)-Norprostol Norprostol->EP2_EP4 Norprostol->EP3

Caption: Signaling pathway of (-)-Norprostol's cytoprotective effects.

Experimental_Workflow_cAMP_Assay start Seed cells in 96-well plate wash Wash cells with stimulation buffer start->wash add_pde Add PDE inhibitor wash->add_pde add_drug Add (-)-Norprostol (and Forskolin for Gi) add_pde->add_drug incubate Incubate at 37°C add_drug->incubate lyse Lyse cells and add cAMP detection reagents incubate->lyse read Read signal on plate reader lyse->read analyze Analyze data (EC50/IC50) read->analyze

Caption: Experimental workflow for in vitro cAMP measurement.

Experimental_Workflow_Cytokine_Assay start Plate immune cells (PBMCs or Macrophages) pretreat Pre-treat with (-)-Norprostol start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect supernatant incubate->collect measure Measure cytokines (ELISA/Multiplex) collect->measure analyze Compare cytokine levels measure->analyze

Caption: Experimental workflow for cytokine production assay.

References

Application Notes and Protocols for the Laboratory Use of Norprostol, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity and established laboratory protocols for Norprostol, (-)-, also known as Misoprostol Impurity F, is not extensively available in public literature. These application notes are therefore based on the known pharmacology of its parent compound, Misoprostol, a synthetic analog of Prostaglandin E1 (PGE1). The protocols and pathways described herein are intended as a general framework for the initial characterization of a prostaglandin-like compound and should be adapted and validated experimentally for Norprostol, (-)-.

Introduction

Norprostol, (-)- is a recognized reference standard and an impurity of Misoprostol.[1][2][3] Misoprostol is a synthetic prostaglandin E1 analog with well-documented effects on various tissues, primarily mediated through prostaglandin E (EP) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Given the structural similarity, it is hypothesized that Norprostol, (-)- may exhibit activity at prostaglandin receptors, potentially acting as an agonist or antagonist.

These notes provide a guide for researchers, scientists, and drug development professionals to investigate the potential biological activities of Norprostol, (-)- in a laboratory setting.

Chemical Properties:

PropertyValueSource
IUPAC Name methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate[6]
Molecular Formula C₁₃H₂₀O₄[6]
Molecular Weight 240.29 g/mol [6]
CAS Number 42038-75-5[2]

Hypothesized Signaling Pathway

Based on the actions of PGE1 and its analogs, Norprostol, (-)- is hypothesized to interact with EP receptors, which can couple to different G-proteins to elicit varied downstream effects. A common pathway for PGE1 analogs involves the activation of Gs-protein coupled EP receptors (like EP2 and EP4), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8][9] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function. Alternatively, interaction with Gi-coupled EP receptors (like EP3) could inhibit adenylyl cyclase and decrease cAMP levels.[1]

Hypothesized Signaling Pathway for Norprostol, (-)- cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norprostol Norprostol EP_Receptor EP Receptor (GPCR) Norprostol->EP_Receptor G_Protein G-Protein (Gs) EP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Modulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothesized GPCR signaling pathway for Norprostol, (-)-.

Experimental Protocols

The following are generalized protocols for characterizing the biological activity of a prostaglandin-like compound such as Norprostol, (-)-.

Receptor Binding Assays

Objective: To determine if Norprostol, (-)- binds to specific prostaglandin receptors and to quantify its binding affinity (Ki).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a specific human prostaglandin receptor subtype (e.g., EP1, EP2, EP3, EP4). HEK293 or CHO cells are commonly used.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Radioligand Binding Assay:

    • Incubate a fixed concentration of a high-affinity radiolabeled prostaglandin ligand (e.g., [³H]-PGE₂) with the cell membrane preparation.

    • Add increasing concentrations of unlabeled Norprostol, (-)- to compete with the radioligand for receptor binding.

    • Include a control with excess unlabeled ligand to determine non-specific binding.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the Norprostol, (-)- concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Norprostol, (-)- that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for Norprostol, (-)- using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Second Messenger Assays (cAMP Measurement)

Objective: To determine if Norprostol, (-)- modulates the production of the second messenger cAMP, indicating functional receptor activation or inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the prostaglandin receptor of interest into 96-well plates.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For testing potential agonism, treat cells with increasing concentrations of Norprostol, (-)-.

    • For testing potential antagonism, pre-incubate cells with increasing concentrations of Norprostol, (-)- before stimulating them with a known agonist (e.g., PGE₂).

  • cAMP Quantification:

    • Lyse the cells at the end of the incubation period.

    • Measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonism, plot the cAMP concentration against the logarithm of the Norprostol, (-)- concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

    • For antagonism, plot the response to the agonist against the logarithm of the Norprostol, (-)- concentration to determine the IC₅₀.

Cell-Based Functional Assays

Objective: To assess the effect of Norprostol, (-)- on a physiological response in a relevant cell type.

Example: Smooth Muscle Relaxation/Contraction Assay

  • Tissue Preparation:

    • Isolate smooth muscle tissue strips (e.g., from guinea pig ileum or rat uterus) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension.

    • Record isometric contractions using a force transducer.

    • To test for contractile effects, add increasing cumulative concentrations of Norprostol, (-)- to the organ bath.

    • To test for relaxant effects, pre-contract the tissue with an agonist (e.g., carbachol or histamine) and then add increasing concentrations of Norprostol, (-)-.

  • Data Analysis:

    • Measure the change in tension in response to Norprostol, (-)-.

    • Express the response as a percentage of the maximal contraction or relaxation induced by a reference compound.

    • Plot the dose-response curve and determine the EC₅₀ and Emax.

Illustrative Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from the experiments described above. Note: These values are for illustrative purposes only and are not based on experimental data for Norprostol, (-)-.

AssayReceptor SubtypeParameterHypothetical Value
Receptor Binding EP2Ki (nM)150
EP4Ki (nM)85
cAMP Accumulation EP2EC₅₀ (nM)250
EP4EC₅₀ (nM)120
Smooth Muscle Relaxation Rat UterusEC₅₀ (nM)180

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the characterization of a novel prostaglandin-like compound.

Experimental Workflow for Norprostol, (-)- Characterization Start Start: Norprostol, (-)- (Test Compound) Receptor_Binding 1. Receptor Binding Assays (Determine Ki for EP1-4) Start->Receptor_Binding Second_Messenger 2. Second Messenger Assays (Measure cAMP modulation) Receptor_Binding->Second_Messenger Functional_Assay 3. Cell-Based Functional Assays (e.g., Smooth Muscle Response) Second_Messenger->Functional_Assay Data_Analysis 4. Data Analysis (Determine EC50, IC50, Emax) Functional_Assay->Data_Analysis Conclusion Conclusion: Biological Activity Profile Data_Analysis->Conclusion

Caption: General workflow for characterizing Norprostol, (-)-.

References

Application Notes and Protocols for (-)-Norprostol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Norprostol is a well-characterized chemical entity primarily utilized as a reference standard in the pharmaceutical industry.[1] As a key related substance of the active pharmaceutical ingredient (API) Misoprostol, a synthetic prostaglandin E1 analog, (-)-Norprostol plays a critical role in the quality control of Misoprostol drug products.[2][3] Its use is essential for the development, validation, and routine application of analytical methods to ensure the identity, purity, and quality of Misoprostol formulations.[1][2][4] These application notes provide detailed protocols and data for the use of (-)-Norprostol as a reference standard in a research and quality control setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (-)-Norprostol is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical procedures.

PropertyValue
IUPAC Name methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Synonyms Misoprostol impurity F [EP], Methyl (S)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
CAS Number 42038-75-5
Molecular Formula C₁₃H₂₀O₄
Molecular Weight 240.3 g/mol
Appearance Not specified, typically a solid
Storage 2-8°C Refrigerator

Applications in Research and Quality Control

The primary application of (-)-Norprostol is as a certified reference standard for the following analytical procedures:

  • Analytical Method Development and Validation: Used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Misoprostol and its related substances.[2]

  • Routine Quality Control: Employed in routine quality control testing of Misoprostol bulk drug and finished pharmaceutical products to ensure they meet the required purity specifications.

  • Stability Testing: Utilized in stability studies of Misoprostol to identify and quantify degradation products, including (-)-Norprostol, under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Impurity Profiling: Serves as a marker for the identification and characterization of impurities in Misoprostol manufacturing processes.

Experimental Protocols

Protocol 1: Preparation of (-)-Norprostol Standard Solution for HPLC Analysis

This protocol describes the preparation of a stock and working standard solution of (-)-Norprostol for use in HPLC analysis.

Materials:

  • (-)-Norprostol reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of (-)-Norprostol reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to volume with the diluent and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase to be used in the HPLC analysis.

    • Mix thoroughly.

Storage: Store the stock and working solutions at 2-8°C and protect from light. The stability of the solutions should be determined as part of the method validation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Misoprostol and Related Substances (including (-)-Norprostol)

This protocol provides a general reversed-phase HPLC method for the separation of Misoprostol from its related substances, including (-)-Norprostol. Method parameters may need to be optimized for specific applications and instrumentation.

Instrumentation and Conditions:

ParameterCondition
HPLC System A system with a UV detector
Column Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water:Methanol (45:55:1 v/v/v) (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 200 nm
Injection Volume 20 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), the (-)-Norprostol working standard solution, a Misoprostol reference standard solution, and the sample solution(s) to be analyzed.

  • Record the chromatograms and integrate the peaks.

  • Identify the (-)-Norprostol peak in the sample chromatogram by comparing its retention time with that of the (-)-Norprostol reference standard.

  • Quantify the amount of (-)-Norprostol in the sample using the peak area of the standard.

Data Presentation

The following table summarizes typical validation parameters for an HPLC method for the analysis of Misoprostol and its related substances. These values are indicative and should be established for each specific method and laboratory.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve Misoprostol from its impurities and degradation products.
Linearity (r²) ≥ 0.999 for the analyte and impurities.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for Reference Standard Use

The following diagram illustrates the typical workflow for utilizing (-)-Norprostol as a reference standard in a quality control setting.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing and Reporting a Receive and Verify (-)-Norprostol Reference Standard b Prepare Stock Solution a->b c Prepare Working Standard Solution b->c d HPLC System Setup and Equilibration c->d e Inject Standard and Sample Solutions d->e f Data Acquisition e->f g Peak Identification and Integration f->g h Quantification of (-)-Norprostol g->h i Report Results h->i

Workflow for using (-)-Norprostol as a reference standard.
Logical Relationship in Quality Control

This diagram shows the logical relationship of (-)-Norprostol as an impurity reference standard in the overall quality control of Misoprostol.

G cluster_0 API cluster_1 Reference Standards cluster_2 Analytical Method cluster_3 Quality Assessment API Misoprostol QC Quality Control of Misoprostol Drug Product API->QC Impurity_Std (-)-Norprostol Method Validated HPLC Method Impurity_Std->Method API_Std Misoprostol RS API_Std->Method Method->QC

Role of (-)-Norprostol in Misoprostol quality control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Norprostol, (-)-" Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Norprostol, (-)-". This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. The following guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments with this prostaglandin E1 analog.

Frequently Asked Questions (FAQs)

Q1: What is "Norprostol, (-)-" and what are its synonyms?

"Norprostol, (-)-" is a synthetic analog of Prostaglandin E1 (PGE1). It is also known as Misoprostol EP Impurity F.[1][2][3] Its chemical name is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. It is often used as a reference standard in analytical chemistry and for research purposes.

Q2: What is the primary mechanism of action for "Norprostol, (-)-"?

As a PGE1 analog, "Norprostol, (-)-" is expected to exert its biological effects by binding to and activating E-type prostanoid (EP) receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the EP receptor subtype expressed in the experimental cell type.

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[4][5]

  • EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[6]

Q3: How should I store and handle "Norprostol, (-)-"?

For optimal stability, "Norprostol, (-)-" should be stored as a solid at -20°C. For preparing stock solutions, it is advisable to use a non-aqueous solvent such as DMSO or ethanol. Aqueous solutions of prostaglandins can be unstable and susceptible to degradation. It is recommended to prepare fresh aqueous working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

Problem Potential Cause Recommended Solution
Inconsistent or no cellular response Cell line suitability: The cell line may not express the target EP receptor subtype or may express it at very low levels.Cell Line Validation: Confirm the expression of the target EP receptor (EP1, EP2, EP3, or EP4) in your cell line using techniques like RT-PCR, western blot, or immunofluorescence. Consider using a cell line known to express the receptor of interest or transiently transfecting cells with the receptor.
Compound degradation: "Norprostol, (-)-" may have degraded due to improper storage or handling.Fresh Preparation: Prepare fresh stock solutions and working dilutions for each experiment. Avoid prolonged storage of aqueous solutions.
Incorrect assay conditions: The assay buffer, incubation time, or temperature may not be optimal.Assay Optimization: Titrate the concentration of "Norprostol, (-)-" to determine the optimal working range. Optimize incubation times and temperatures based on the specific assay (e.g., shorter times for kinetic assays like calcium flux, longer for cAMP accumulation).
High background signal Non-specific binding: The compound may be binding to other cellular components or the assay plate.Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding.
Cellular stress: High cell density or poor cell health can lead to elevated background signals.Optimal Cell Culture: Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Refer to general cell culture troubleshooting guides for maintaining healthy cultures.[7][8]
Low signal-to-noise ratio Low receptor expression: As mentioned above, low receptor numbers will result in a weak signal.Receptor Overexpression: Consider using a cell line that overexpresses the target EP receptor to amplify the signal.
Suboptimal reagent concentration: The concentration of detection reagents (e.g., fluorescent dyes, antibodies) may not be optimal.Reagent Titration: Titrate all detection reagents to find the concentration that provides the best signal-to-noise ratio.

Key Experimental Protocols

Below are detailed methodologies for key experiments commonly used to characterize the activity of prostaglandin analogs like "Norprostol, (-)-".

EP Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of "Norprostol, (-)-" to a specific EP receptor subtype.

Methodology:

  • Cell Preparation: Use cell membranes prepared from a cell line stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).

    • Add increasing concentrations of unlabeled "Norprostol, (-)-" (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of "Norprostol, (-)-" that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This functional assay measures the ability of "Norprostol, (-)-" to modulate cAMP levels, typically through EP2, EP4 (stimulation), or EP3 (inhibition) receptors.

Methodology:

  • Cell Seeding: Seed a suitable cell line expressing the target EP receptor in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash the cells with a serum-free medium or a physiological buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Compound Treatment:

    • For EP2/EP4 agonism: Add increasing concentrations of "Norprostol, (-)-" and incubate for a defined time (e.g., 30 minutes).

    • For EP3 antagonism: Add a known EP3 agonist (e.g., sulprostone) in the presence of increasing concentrations of "Norprostol, (-)-".

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[6][9]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the "Norprostol, (-)-" concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value.

Intracellular Calcium Mobilization Assay

This assay is used to assess the activation of Gq-coupled receptors like EP1.

Methodology:

  • Cell Seeding: Seed a cell line expressing the EP1 receptor in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of "Norprostol, (-)-" into the wells.

    • Immediately begin kinetic reading of the fluorescence signal over a period of 1-3 minutes to capture the transient calcium flux.[3][10]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Plot the peak ΔF against the logarithm of the "Norprostol, (-)-" concentration.

    • Determine the EC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment reagent_prep Reagent Preparation reagent_prep->treatment incubation Incubation treatment->incubation detection Signal Detection incubation->detection data_acq Data Acquisition detection->data_acq analysis Curve Fitting & Parameter Calculation data_acq->analysis results Results analysis->results

Caption: General workflow for in vitro cell-based assays.

signaling_pathway cluster_receptor EP Receptor Subtypes cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response EP1 EP1 Gq Gq EP1->Gq EP2_4 EP2 / EP4 Gs Gs EP2_4->Gs EP3 EP3 Gi Gi EP3->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc Stimulates cAMP_dec cAMP ↓ AC->cAMP_dec Inhibits Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA_activation PKA Activation cAMP_inc->PKA_activation PKA_inhibition PKA Inhibition cAMP_dec->PKA_inhibition Norprostol Norprostol, (-)- Norprostol->EP1 Norprostol->EP2_4 Norprostol->EP3

Caption: Signaling pathways of Prostaglandin E1 analogs.

References

Technical Support Center: Optimizing "Norprostol, (-)-" Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Norprostol, (-)-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is "Norprostol, (-)-" and what is its relationship to Misoprostol?

"Norprostol, (-)-" (CAS Number: 42038-75-5) is also known as Misoprostol EP Impurity F.[1][2][3][4] It is a known impurity of Misoprostol, a synthetic analog of prostaglandin E1.[1][] While its biological activity is not as extensively characterized as Misoprostol, its structural similarity suggests it may interact with prostaglandin receptors.

Q2: What is the primary mechanism of action for prostaglandin E analogs like "Norprostol, (-)-"?

Prostaglandin E analogs primarily exert their effects by binding to and activating prostaglandin E (EP) receptors, which are a group of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[6][7] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[6][7] For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while EP1 activation stimulates calcium mobilization and EP3 activation can inhibit cAMP production.[6][7]

Q3: What are some common in vitro assays where "Norprostol, (-)-" could be used?

Based on the activity of the parent compound Misoprostol and other prostaglandin analogs, "Norprostol, (-)-" could potentially be investigated in a variety of in vitro assays, including:

  • Receptor Binding Assays: To determine its affinity and selectivity for the different EP receptor subtypes.

  • Second Messenger Assays: To measure changes in intracellular cAMP or calcium levels upon receptor activation.

  • Cell Proliferation and Cytotoxicity Assays: To assess its effects on cell growth and viability.[8]

  • Anti-inflammatory Assays: To investigate its potential to modulate inflammatory responses in cell culture models.

  • Gastric Acid Secretion Assays: In vitro models of gastric parietal cells could be used to study its effect on acid secretion, similar to Misoprostol.[]

Q4: What is a recommended starting concentration range for "Norprostol, (-)-" in in vitro assays?

Due to the limited specific data on "Norprostol, (-)-", determining a precise starting concentration requires empirical testing. However, based on the in vitro activity of Misoprostol, a broad starting range of 10 nM to 10 µM is suggested. For instance, Misoprostol has been shown to inhibit gastric acid secretion in vitro at concentrations ranging from 10⁻⁷ to 10⁻⁴ M (100 nM to 100 µM).[] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q5: How should I prepare and store "Norprostol, (-)-"?

  • Reconstitution: Lyophilized "Norprostol, (-)-" should be reconstituted in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. It is recommended to spin the vial briefly before opening to ensure all the powder is at the bottom.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (a few days), the stock solution can be kept at 4°C. Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of "Norprostol, (-)-" Incorrect Dosage: The concentration used may be too low or too high (causing toxicity).Perform a wide-range dose-response experiment (e.g., 1 nM to 100 µM) to identify the optimal working concentration.
Compound Instability: The compound may have degraded due to improper storage or handling.Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C). Prepare fresh dilutions from the stock for each experiment.
Low Receptor Expression: The cell line used may not express the target EP receptors at a sufficient level.Verify EP receptor expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express the target receptors.
Solvent Effects: The solvent used to dissolve "Norprostol, (-)-" (e.g., DMSO) may be affecting the cells at the concentration used.Run a vehicle control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity. Keep the final solvent concentration in the culture medium below 0.5%.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique.
Edge Effects: Evaporation from the outer wells of the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors: Inaccurate dispensing of the compound or reagents.Calibrate your pipettes regularly. Use fresh pipette tips for each addition.
Unexpected cytotoxic effects High Compound Concentration: The concentration of "Norprostol, (-)-" may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for functional assays.
Contamination: Mycoplasma or bacterial contamination in the cell culture.Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques.

Quantitative Data Summary

As specific quantitative data for "Norprostol, (-)-" is limited in publicly available literature, the following table summarizes data for the parent compound, Misoprostol, and other relevant prostaglandin E analogs to provide a reference for experimental design.

Compound Assay Cell/Tissue Type Effective Concentration (EC₅₀/IC₅₀) Reference
MisoprostolInhibition of Gastric Acid SecretionIsolated rat gastric fundus10⁻⁷ to 10⁻⁴ M[]
MisoprostolProstaglandin E2 SecretionTerm pregnant rat myometrium50 and 100 pg/ml[]
Sulprostone (EP3 Agonist)Inhibition of Locus Coeruleus Neuron FiringRat brain slicesEC₅₀ = 15 nM

Note: This data is for related compounds and should be used as a guideline. The optimal concentration for "Norprostol, (-)-" must be determined empirically.

Experimental Protocols

General Protocol for a Cell-Based In Vitro Assay

This protocol provides a general workflow for assessing the effect of "Norprostol, (-)-" on a cellular response. Specific parameters such as cell seeding density, incubation times, and assay endpoints will need to be optimized for your particular experiment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute (-)-Norprostol in DMSO Dilute_Compound Prepare Serial Dilutions of (-)-Norprostol Reconstitute->Dilute_Compound Prepare_Cells Prepare Single-Cell Suspension Seed_Cells Seed Cells in Microplate Prepare_Cells->Seed_Cells Add_Compound Add Compound/Vehicle to Cells Seed_Cells->Add_Compound Dilute_Compound->Add_Compound Incubate Incubate for a Defined Period Add_Compound->Incubate Perform_Assay Perform Specific Assay (e.g., cAMP, Cytotoxicity) Incubate->Perform_Assay Read_Plate Read Plate on a Plate Reader Perform_Assay->Read_Plate Analyze_Data Analyze Data and Generate Dose-Response Curve Read_Plate->Analyze_Data

Figure 1. A generalized workflow for in vitro cell-based assays with (-)-Norprostol.

Signaling Pathways

The following diagram illustrates the general signaling pathways activated by Prostaglandin E2 (PGE2) through its EP receptors. As a PGE1 analog, "Norprostol, (-)-" is expected to interact with these pathways.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 / (-)-Norprostol EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Figure 2. Prostaglandin E2 (PGE2) receptor signaling pathways.

References

"Norprostol, (-)-" stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (-)-Norprostol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (-)-Norprostol?

For optimal stability, (-)-Norprostol should be stored as a solid at -20°C or below in a tightly sealed, light-resistant container.[1]

Q2: How should I prepare solutions of (-)-Norprostol?

It is recommended to prepare aqueous solutions of (-)-Norprostol fresh for each experiment and use them within the same day.[1] Storing aqueous solutions for extended periods is not advised due to potential degradation.[1] If the compound is supplied in an organic solvent, this can be evaporated under a gentle stream of nitrogen and the compound redissolved in a solvent of choice, such as DMSO or ethanol, before further dilution into aqueous buffers.[1]

Q3: What are the general safety precautions for handling (-)-Norprostol?

(-)-Norprostol should be handled with care. It is important to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] Work should be conducted in a well-ventilated area to minimize inhalation of aerosols or vapors.[1] Direct contact with skin and eyes should be avoided.[1] In case of contact, the affected area should be rinsed immediately with water.[1]

Stability and Degradation

Q4: What is the stability of (-)-Norprostol under different conditions?

Data on the stability of a related prostaglandin, Misoprostol, indicates that its stability is significantly improved when dispersed in hydroxypropyl methylcellulose (HPMC), with minimal degradation observed at 55°C below 30% relative humidity.[4] This suggests that minimizing exposure to water is crucial for the stability of similar compounds.

Table 1: General Forced Degradation Conditions for Stability Assessment

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, room temperature to 60°C
Base Hydrolysis0.1 M - 1 M NaOH, room temperature to 60°C
Oxidation3-30% H₂O₂, room temperature
Thermal Degradation40-80°C (solid and solution)
PhotostabilityExposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)[5]

Q5: What are the likely degradation pathways for (-)-Norprostol?

Specific degradation pathways for (-)-Norprostol have not been detailed in available literature. However, based on the structure of related prostaglandin E1 analogs, potential degradation pathways may include hydrolysis of the ester group and oxidation of the cyclopentenone ring and side chains.

Experimental Protocols & Troubleshooting

Q6: Can you provide a general protocol for a receptor binding assay using a prostaglandin E1 analog like (-)-Norprostol?

The following is a generalized protocol for a competitive radioligand binding assay, adapted from protocols for Alprostadil (Prostaglandin E1).

Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture 1. Cell Culture (Expressing EP receptor) harvesting 2. Cell Harvesting cell_culture->harvesting homogenization 3. Cell Homogenization harvesting->homogenization centrifugation1 4. Low-Speed Centrifugation (Remove nuclei) homogenization->centrifugation1 centrifugation2 5. High-Speed Centrifugation (Pellet membranes) centrifugation1->centrifugation2 resuspension 6. Resuspend in Assay Buffer centrifugation2->resuspension protein_quant 7. Protein Quantification resuspension->protein_quant add_reagents 8. Add Reagents to Plate: - Assay Buffer - [3H] PGE2 (Radioligand) - (-)-Norprostol (Competitor) - Membrane Preparation protein_quant->add_reagents incubation 9. Incubate to Equilibrium add_reagents->incubation filtration 10. Rapid Filtration (Separate bound/free ligand) incubation->filtration washing 11. Wash Filters filtration->washing scintillation 12. Scintillation Counting washing->scintillation

Caption: Workflow for a competitive receptor binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells expressing the target EP receptor.

    • Harvest and wash the cells.

    • Homogenize the cells and perform differential centrifugation to isolate the cell membranes.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a constant concentration of a radiolabeled prostaglandin (e.g., [³H] PGE₂), and varying concentrations of unlabeled (-)-Norprostol.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of (-)-Norprostol.

    • Determine the IC₅₀ (the concentration of (-)-Norprostol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Q7: What are some common problems and troubleshooting tips when working with prostaglandin analogs in cell-based assays?

Troubleshooting Guide for Prostaglandin Analog Experiments

ProblemPossible CauseRecommended Solution
Low or no biological activity Compound degradationPrepare fresh aqueous solutions for each experiment. Ensure proper storage of the solid compound at -20°C or below, protected from light and moisture.[1]
Incorrect solvent or poor solubilityFirst, dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, then dilute with the aqueous buffer.[1] Gentle warming or sonication may aid dissolution.[1]
High variability between replicates Inconsistent sample preparationEnsure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and fresh tips for each sample.[6]
Cell-related issuesEnsure consistent cell seeding density and cell health. Monitor cell viability and passage number.[7]
Unexpected or off-target effects Non-specific bindingInclude appropriate controls in your assay, such as vehicle controls and controls with known agonists/antagonists. Optimize blocking conditions in binding assays.[8][9]
Contamination of reagentsUse sterile techniques and high-purity reagents. Filter-sterilize solutions where appropriate.
Difficulty in detecting the compound in cell culture supernatant Low concentration or degradationOptimize the sampling time and consider the number and viability of cells. For sensitive detection, consider using an ELISA kit and follow the manufacturer's protocol for sample preparation and storage.[6]

Signaling Pathways

Q8: What signaling pathways are likely modulated by (-)-Norprostol?

As a prostaglandin E1 analog, (-)-Norprostol is expected to exert its biological effects by binding to one or more of the four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Signaling Pathways of EP Receptors

G cluster_ligand cluster_downstream Downstream Effects Norprostol (-)-Norprostol EP1 EP1 Norprostol->EP1 EP2 EP2 Norprostol->EP2 EP3 EP3 Norprostol->EP3 EP4 EP4 Norprostol->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs EP4->Gi PLC PLC Gq->PLC AC_inc Adenylyl Cyclase Gs->AC_inc AC_dec Adenylyl Cyclase Gi->AC_dec IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC Activation Ca2->PKC cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA PKA Activation cAMP_inc->PKA cAMP_dec ↓ cAMP AC_dec->cAMP_dec PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt

Caption: Simplified overview of EP receptor signaling pathways.

  • EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).

  • EP2 and EP4 Receptors: Primarily couple to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The EP4 receptor can also couple to Gi and activate the PI3K/Akt pathway.

  • EP3 Receptor: Couples to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

References

Technical Support Center: In Vivo Experiments with Norprostol, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Norprostol, (-)- in in vivo experiments. Norprostol, (-)- is chemically known as a key reference standard for Misoprostol, a synthetic analog of prostaglandin E1 (PGE1)[1][2][3]. Therefore, this guide is based on the established properties and experimental considerations for Misoprostol and other PGE1 analogs.

Frequently Asked Questions (FAQs)

Q1: What is Norprostol, (-)- and what is its primary mechanism of action?

A1: Norprostol, (-)- is a well-characterized chemical reference material related to Misoprostol, a synthetic prostaglandin E1 (PGE1) analog[1][2]. Prostaglandins exert their effects by activating specific G-protein coupled receptors (GPCRs) on the cell surface[4][5]. As a PGE1 analog, Norprostol, (-)- is expected to primarily target the prostaglandin E receptors, designated EP1, EP2, EP3, and EP4. These receptors are involved in a vast array of physiological processes, including inflammation, pain perception, gastric acid secretion, and smooth muscle contraction[2][3][6][7].

Q2: How do the different EP receptors function?

A2: The four EP receptor subtypes couple to different intracellular signaling pathways, often leading to distinct or even opposing effects:

  • EP1: Typically couples to Gq proteins, leading to an increase in intracellular calcium (Ca²⁺) levels[8].

  • EP2 & EP4: Couple to Gs proteins, which activate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and smooth muscle relaxation[9].

  • EP3: Primarily couples to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

The specific receptor expression profile in your target tissue will determine the ultimate biological response.

Q3: What are the common in vivo applications for a PGE1 analog like Norprostol, (-)-?

A3: Based on the activities of PGE1 analogs, common research areas for in vivo studies include:

  • Gastrointestinal Protection: Investigating the prevention of gastric ulcers, particularly those induced by NSAIDs[2].

  • Pain and Inflammation: Studying its role in nociception, where it can have algesic (pain-producing) properties, making it useful in pain models[7].

  • Ophthalmology: Researching the reduction of intraocular pressure (IOP) in glaucoma models, although this is more common for PGF2α analogs[10][11][12][13].

  • Reproductive Biology: Investigating its uterotonic effects, such as inducing uterine contractions[3].

Troubleshooting In Vivo Experiments

Q1: I am observing high mortality or severe distress in my animal cohort after administration. What could be the cause?

A1: This is a critical issue that requires immediate attention. Potential causes include:

  • Dosage Calculation Error: Double-check your calculations for dose per body weight. Prostaglandin analogs are potent, and a small error can lead to significant adverse effects.

  • Vehicle-Related Toxicity: Ensure the vehicle used to dissolve Norprostol, (-)- is non-toxic and administered at an appropriate volume. For example, some studies use 1% ethanol in sterile saline[7]. High concentrations of ethanol or other solvents can cause adverse reactions.

  • Systemic Effects: High systemic doses can lead to severe side effects like diarrhea, abdominal cramping, and cardiovascular changes. Consider reducing the dose or using a more localized administration route if your experimental design allows.

  • Animal Health: Ensure the animals are healthy, properly acclimatized, and not under undue stress before the experiment begins[14].

Troubleshooting Workflow for Animal Distress

G Start High Mortality or Severe Distress Observed CheckDose Verify Dose Calculation (mg/kg) Start->CheckDose CheckVehicle Assess Vehicle Toxicity & Volume CheckDose->CheckVehicle No Error LowerDose Action: Lower Dose & Re-evaluate in Pilot Study CheckDose->LowerDose Error Found CheckRoute Evaluate Administration Route (Systemic vs. Local) CheckVehicle->CheckRoute No Issue ChangeVehicle Action: Use Alternative Vehicle (e.g., saline, PBS) CheckVehicle->ChangeVehicle Issue Likely ChangeRoute Action: Switch to Localized Delivery if Possible CheckRoute->ChangeRoute Systemic Effects Suspected ConsultVet Consult Veterinarian & Review Animal Health Records CheckRoute->ConsultVet Route is Appropriate

Caption: A decision tree for troubleshooting unexpected animal mortality or distress.

Q2: My results show high variability between animals. How can I improve consistency?

A2: High variability can obscure true experimental effects. To improve consistency:

  • Standardize Procedures: Ensure consistent timing of injections, measurements, and animal handling. For studies on pain or inflammation, allow animals to habituate to the testing environment to reduce stress-induced variability[7].

  • Control for Circadian Rhythms: Many biological processes, including intraocular pressure, follow a diurnal cycle. Performing experiments at the same time each day can reduce this source of variation[15].

  • Use a Homogeneous Animal Population: Use animals of the same age, sex, and strain.

  • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve statistical power.

Q3: I am seeing local irritation (e.g., redness, swelling) at the injection site. What can I do?

A3: Prostaglandins are key mediators of inflammation, so a local reaction is not entirely unexpected. To minimize this:

  • Check pH and Osmolality: Ensure your final drug solution is pH-neutral and isotonic.

  • Dilute the Compound: A lower concentration in a larger volume (within acceptable limits for the injection site) may reduce irritation.

  • Change Vehicle: If using a vehicle with solvents like ethanol or DMSO, try to reduce the final concentration to the lowest effective level.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from published studies on prostaglandin analogs in rodents. This data can serve as a starting point for dose-finding studies.

Table 1: Dose-Response of PGE2 on Thermal Pain Sensitivity in Rats (Data adapted from a study on thermal nociceptive hypersensitivity[7])

Dose (µg, intradermal)Vehicle0.0030.030.3330
Mean Withdrawal Latency (s) ± SEM 13.4 ± 0.7--9.4 ± 0.97.9 ± 1.05.3 ± 0.6

Table 2: Effect of Prostaglandin Analogs on Intraocular Pressure (IOP) in Mice (Data adapted from a study on IOP reduction in wild-type mice, measured 3 hours post-instillation at night[15][16])

Compound (Topical Admin.)ConcentrationMean IOP Reduction (%) ± SEM
Latanoprost0.005%23.2 ± 1.1
Travoprost0.004%26.1 ± 1.2
Bimatoprost0.03%19.8 ± 1.5
Isopropyl Unoprostone0.12%13.7 ± 1.9

Protocols and Visual Guides

General Protocol: Assessing Nociceptive Response in Rodents

This protocol is a generalized example based on methodologies for studying the algesic properties of prostaglandins[7].

  • Animal Acclimatization: House animals (e.g., male Sprague Dawley rats) in a controlled environment with a regular light/dark cycle for at least one week before experiments. Allow ad libitum access to food and water[7].

  • Habituation: For several days leading up to the experiment, transfer animals to the testing room and place them in the testing apparatus (e.g., Hargreaves test device) for 20-30 minutes to minimize stress-induced analgesia[7].

  • Drug Preparation: Prepare Norprostol, (-)- in a sterile vehicle (e.g., 1% ethanol in saline) to the desired concentrations.

  • Baseline Measurement: Before drug administration, measure the baseline nociceptive threshold (e.g., paw withdrawal latency to a thermal stimulus).

  • Administration: Administer a fixed volume (e.g., 50 µL) of the Norprostol, (-)- solution or vehicle via intradermal injection into the plantar surface of the hind paw.

  • Post-Administration Measurement: At set time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the nociceptive threshold in the ipsilateral (injected) and contralateral (uninjected) paws.

  • Data Analysis: Compare the withdrawal latencies between the vehicle- and drug-treated groups at each time point using appropriate statistical methods (e.g., ANOVA).

General Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Testing Environment (3-5 days) Acclimatization->Habituation DrugPrep Drug & Vehicle Preparation Habituation->DrugPrep Baseline Baseline Nociceptive Measurement DrugPrep->Baseline Admin Drug/Vehicle Administration Baseline->Admin PostMeasure Post-Admin Measurements (Multiple Time Points) Admin->PostMeasure Analysis Data Analysis (e.g., ANOVA) PostMeasure->Analysis Reporting Interpretation & Reporting of Results Analysis->Reporting

Caption: A typical workflow for an in vivo behavioral experiment.

Signaling Pathways for PGE1 Analogs

As an analog of PGE1, Norprostol, (-)- is expected to act via EP receptors, which trigger distinct G-protein signaling cascades.

EP Receptor Signaling Cascades

G cluster_gs Stimulatory Pathway cluster_gq Calcium Pathway PGE1 Norprostol, (-)- (PGE1 Analog) EP24 EP2 / EP4 Receptors PGE1->EP24 EP1 EP1 Receptor PGE1->EP1 Gs Gs Protein EP24->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA Protein Kinase A cAMP_inc->PKA activates Response_relax Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response_relax Gq Gq Protein EP1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 ↑ IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Response_contract Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_contract

Caption: Simplified signaling pathways for PGE1 analogs via EP receptors.

References

"Norprostol, (-)-" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Norprostol. The information is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Norprostol?

A: (-)-Norprostol is a prostaglandin analogue. It is structurally related to Prostaglandin E1 and is also known as a registered impurity of Misoprostol.[1][2] Its chemical formula is C₁₃H₂₀O₄, and it has a molecular weight of approximately 240.3 g/mol .[3][4]

Q2: What are the expected solubility characteristics of (-)-Norprostol?

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during experiments with (-)-Norprostol and offers potential solutions.

Problem 1: (-)-Norprostol is not dissolving in my aqueous buffer.

  • Cause: Prostaglandin analogues are inherently hydrophobic and exhibit poor solubility in aqueous solutions.

  • Solution: It is recommended to first dissolve (-)-Norprostol in an organic solvent before preparing aqueous dilutions.

Problem 2: Precipitate forms when adding the organic stock solution of (-)-Norprostol to an aqueous medium.

  • Cause: This can occur if the concentration of the organic solvent is too high in the final aqueous solution, or if the final concentration of (-)-Norprostol exceeds its solubility limit in the aqueous medium.

  • Solutions:

    • Decrease the volume of the organic stock solution: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase.

    • Use a co-solvent system: A mixture of a water-miscible organic solvent and water can improve solubility.[7]

    • Incorporate surfactants or cyclodextrins: These agents can help to encapsulate the lipophilic compound and increase its apparent solubility in aqueous solutions.

Solubility Data of Structurally Related Prostaglandin Analogue (Misoprostol)

The following table summarizes the solubility of Misoprostol, which can be used as a guideline for selecting appropriate solvents for (-)-Norprostol.

SolventApproximate Solubility (mg/mL)
Ethanol~50[8]
Dimethyl Sulfoxide (DMSO)~50[8]
Dimethylformamide (DMF)~100
Phosphate Buffered Saline (PBS, pH 7.2)~1.6[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution of (-)-Norprostol.

  • Weighing: Accurately weigh the desired amount of (-)-Norprostol solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO, or DMF) to the vial. Refer to the solubility table above for guidance. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of (-)-Norprostol.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Ensure the solution is clear before proceeding.

  • Storage: Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol details the preparation of a diluted working solution of (-)-Norprostol in an aqueous buffer for use in cell-based assays or other aqueous systems.

  • Prepare the Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready.

  • Serial Dilution: Perform serial dilutions of the organic stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments.[8]

  • Usage: Use the freshly prepared aqueous working solution immediately, as the stability of prostaglandin analogues in aqueous solutions can be limited.[8]

Visualizations

Experimental Workflow for Solubilizing (-)-Norprostol

G Workflow for Preparing (-)-Norprostol Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh (-)-Norprostol add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve stock Store Stock Solution at -20°C dissolve->stock dilute Serially Dilute Stock in Buffer stock->dilute Use for dilution prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute check_conc Ensure Final Organic Solvent Concentration is Low (<0.5%) dilute->check_conc use_fresh Use Freshly Prepared Working Solution Immediately check_conc->use_fresh

Caption: A flowchart illustrating the steps for preparing stock and working solutions of (-)-Norprostol.

Signaling Pathway of Prostaglandin E1 Analogues

Prostaglandin E1 analogues, such as Misoprostol and likely (-)-Norprostol, exert their effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction can trigger multiple downstream signaling cascades.

G Simplified Signaling Pathway of PGE1 Analogues cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1_analogue (-)-Norprostol (PGE1 Analogue) EP_receptor EP Receptor (GPCR) PGE1_analogue->EP_receptor G_protein G-Protein Activation EP_receptor->G_protein AC Adenylate Cyclase G_protein->AC Ras_MEK_Erk Ras/MEK/Erk Pathway G_protein->Ras_MEK_Erk PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) PKA->Cellular_Response Ras_MEK_Erk->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Diagram of the signaling cascade initiated by Prostaglandin E1 analogues.

References

Technical Support Center: Enhancing Experimental Reproducibility of (-)-Norprostol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the experimental reproducibility of (-)-Norprostol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation with this and related prostaglandin analogs.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of (-)-Norprostol in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Compound Degradation: Prostaglandin analogs can be sensitive to temperature, pH, and light.[1][2][3][4]- Storage: Ensure the compound is stored at -20°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.- pH: Maintain a pH between 5.5 and 7.8 for aqueous solutions, as extreme pH can cause degradation.[3][5]- Light: Protect from light, especially UV radiation, which can cause rapid degradation.[4]
Improper Solution Preparation: The compound may not be fully dissolved or may have precipitated out of solution.- Solvent Choice: Use an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to prepare stock solutions.- Dissolution Technique: For aqueous solutions, first dissolve the compound in a small amount of organic solvent before diluting with a biological buffer. Gentle warming or sonication can aid dissolution, but avoid excessive heat.
High variability between experimental replicates Inconsistent Compound Concentration: Inaccurate pipetting or serial dilutions can lead to significant variations in the final concentration.- Calibrate Pipettes: Regularly calibrate all pipettes used for solution preparation.- Careful Dilution: Perform serial dilutions with care, ensuring thorough mixing at each step.
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can impact experimental outcomes.- Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.- Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses.
Difficulty dissolving the compound Low Solubility: (-)-Norprostol, like other prostaglandin analogs, has low aqueous solubility.[5]- Prepare High-Concentration Stock Solutions: Dissolve the compound in an organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10 mg/mL).- Use a Co-solvent: When preparing aqueous working solutions, the stock solution in organic solvent can be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects.
Unexpected or off-target effects observed Solvent Toxicity: The organic solvent used to dissolve the compound may be causing cellular toxicity at the concentration used.- Run Vehicle Controls: Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent used to dissolve the compound).- Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible.
Compound Impurities: The presence of impurities can lead to unexpected biological activities.- Use High-Purity Compound: Purchase (-)-Norprostol from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity.[6]

Frequently Asked Questions (FAQs)

1. How should I store (-)-Norprostol?

(-)-Norprostol should be stored as a solid at -20°C in a tightly sealed, light-resistant container.

2. How do I prepare a stock solution of (-)-Norprostol?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

3. Can I store (-)-Norprostol in an aqueous solution?

It is not recommended to store aqueous solutions of prostaglandin analogs for more than a day due to their instability.[5] Aqueous working solutions should be prepared fresh for each experiment from a stock solution in an organic solvent.

4. What is the stability of (-)-Norprostol in different conditions?

  • pH: They are most stable in a pH range of 5.5 to 7.8.[3][5] Degradation occurs at a faster rate in strongly acidic or basic conditions.[3]

  • Temperature: For long-term storage, -20°C is recommended. At higher temperatures (e.g., 50°C and 70°C), significant degradation can occur in a matter of days.[4]

  • Light: Exposure to light, particularly UV radiation, can cause rapid degradation.[4]

5. What is the expected signaling pathway for (-)-Norprostol?

As a prostaglandin analog, (-)-Norprostol is expected to act as an agonist at prostanoid receptors, such as the EP receptors. Activation of these G-protein coupled receptors can initiate downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), or phospholipase C and intracellular calcium mobilization, depending on the specific receptor subtype involved.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for (-)-Norprostol, the following tables provide generalized information for prostaglandin analogs. Researchers should confirm the specific properties of their compound with the supplier.

Table 1: General Solubility of Prostaglandin Analogs

SolventSolubilityNotes
EthanolSolubleRecommended for stock solutions.
DMSOSolubleRecommended for stock solutions.
Dimethylformamide (DMF)SolubleRecommended for stock solutions.
WaterSparingly SolubleAqueous solutions should be prepared by diluting a stock solution from an organic solvent. The aqueous solubility of prostaglandin analogs is generally low.[5]
Phosphate Buffered Saline (PBS)Sparingly SolubleSimilar to water; prepare by diluting a stock solution.

Table 2: General Stability of Prostaglandin Analogs in Solution

ConditionStabilityRecommendation
Aqueous Solution (pH 6-7.5) Unstable (hours to days)Prepare fresh for each experiment. Do not store.
Organic Solvent (Ethanol, DMSO) Stable (months)Store stock solutions at -20°C.
Freeze-Thaw Cycles Potential for degradationAliquot stock solutions to avoid repeated freeze-thaw cycles.
Exposure to Light UnstableProtect all solutions from light.

Key Experimental Protocols

The following are generalized protocols for working with prostaglandin analogs like (-)-Norprostol. These should be optimized for specific experimental systems.

Protocol 1: Preparation of (-)-Norprostol Stock Solution

  • Warm the vial: Allow the vial of (-)-Norprostol to warm to room temperature before opening to prevent condensation.

  • Add solvent: Using a calibrated pipette, add the desired volume of an appropriate organic solvent (e.g., ethanol, DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved.

  • Store: Store the stock solution in tightly sealed, light-protected aliquots at -20°C.

Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays

  • Thaw stock solution: Thaw an aliquot of the (-)-Norprostol stock solution at room temperature.

  • Dilute in media: In a sterile tube, perform a serial dilution of the stock solution into your cell culture medium or desired aqueous buffer to achieve the final working concentration. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).

  • Mix thoroughly: Gently vortex or invert the tube to ensure the compound is evenly dispersed in the aqueous solution.

  • Use immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare Stock Solution (in Organic Solvent) working Prepare Fresh Working Solution (in Aqueous Buffer/Media) stock->working Dilute treatment Cell Treatment working->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection data_analysis Data Analysis data_collection->data_analysis end end data_analysis->end Results

Caption: A generalized experimental workflow for using (-)-Norprostol.

troubleshooting_flow start Inconsistent Results? check_storage Check Storage Conditions (-20°C, dark, sealed) start->check_storage Yes check_solution Review Solution Preparation (Fresh, correct solvent) check_storage->check_solution Storage OK storage_issue Correct Storage check_storage->storage_issue Issue Found check_cells Verify Cell Health (Passage, confluency) check_solution->check_cells Solution Prep OK solution_issue Optimize Solution Prep check_solution->solution_issue Issue Found check_protocol Examine Experimental Protocol (Controls, concentrations) check_cells->check_protocol Cells OK cell_issue Standardize Cell Culture check_cells->cell_issue Issue Found protocol_issue Refine Protocol check_protocol->protocol_issue Issue Found

Caption: A troubleshooting decision tree for inconsistent experimental results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand (-)-Norprostol receptor Prostanoid Receptor (e.g., EP Receptor) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase (e.g., PKA) second_messenger->kinase transcription_factor Transcription Factor kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression biological_response biological_response gene_expression->biological_response Leads to

Caption: A putative signaling pathway for (-)-Norprostol.

References

"Norprostol, (-)-" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating and mitigating potential off-target effects of the small molecule (-)-Norprostol. As specific off-target data for (-)-Norprostol is not extensively documented in publicly available literature, this guide focuses on established methodologies for characterizing a compound with a limited off-target profile. (-)-Norprostol is identified as a chemical reference material and an impurity of Misoprostol[1][2]. Misoprostol is a synthetic analog of prostaglandin E1 and acts by stimulating prostaglandin E1 receptors[3][4]. This relationship can serve as a starting point for investigating the biological activity of (-)-Norprostol.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug development?

A1: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target[5]. These unintended interactions can lead to a range of consequences, from mild side effects to severe toxicity, and are a major cause of clinical trial failures[6][7]. Understanding and mitigating off-target effects is crucial for developing safer and more effective therapies[5].

Q2: How can I begin to predict the potential off-target profile of (-)-Norprostol?

A2: Predicting off-target interactions early in the research process can save significant time and resources. A common starting point is the use of in silico or computational methods[8][9]. These approaches utilize the chemical structure of (-)-Norprostol to screen against databases of known protein binding sites. Techniques like Similarity Ensemble Approach (SEA) can predict potential off-target interactions based on structural similarity to other compounds with known targets[8].

Q3: What are the primary experimental strategies to identify off-target interactions of (-)-Norprostol?

A3: A multi-pronged experimental approach is often the most effective. Key strategies include:

  • High-Throughput Screening (HTS): This involves rapidly testing a compound against a large panel of targets to identify those with the highest affinity and selectivity[5].

  • Phenotypic Screening: This method assesses the overall effect of a compound on a cell or organism, which can provide insights into its biological activity and potential side effects[5].

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the binding proteins of a small molecule directly in complex biological samples[10].

  • Genetic and Phenotypic Screening: Technologies such as CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes, allowing researchers to observe how these genetic perturbations affect the compound's activity and potentially reveal its targets[5].

Q4: How can I differentiate between on-target and off-target toxicity in my experiments?

A4: Differentiating between on-target and off-target toxicity can be challenging. A key strategy is to use a combination of approaches. The use of structurally related but inactive analogs of your compound of interest can be insightful. If the toxicity is still observed with the inactive analog, it is more likely to be an off-target effect. Additionally, if the toxicity is observed in tissues where the intended target is not expressed, this also points towards an off-target mechanism[11].

Q5: What are some general strategies to mitigate identified off-target effects?

A5: Once an off-target interaction is identified, several strategies can be employed for mitigation:

  • Rational Drug Design: Computational and structural biology tools can be used to modify the molecule to improve its selectivity for the intended target[5].

  • Dose Optimization: In some cases, lowering the concentration of the compound can reduce off-target effects while maintaining on-target efficacy.

  • Combination Therapy: It may be possible to use the compound in combination with another agent that counteracts the off-target effect.

Troubleshooting Guides

Issue 1: Unexpected or Unexplained Phenotype in a Cell-Based Assay

You are treating a cell line with (-)-Norprostol and observe a phenotype that is inconsistent with the known function of its presumed target (e.g., a prostaglandin E receptor).

Possible Cause Troubleshooting Step
Off-Target Effect 1. Literature Review: Search for known off-targets of structurally similar compounds. 2. Control Compound: Synthesize or obtain a structurally similar but biologically inactive analog of (-)-Norprostol. If the inactive analog produces the same phenotype, the effect is likely off-target. 3. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists, it is not mediated by that target. 4. Broad-Spectrum Screening: Screen (-)-Norprostol against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).
Compound Instability or Degradation 1. Purity Analysis: Confirm the purity and integrity of your (-)-Norprostol stock using HPLC or LC-MS. 2. Stability Test: Assess the stability of the compound in your specific cell culture media over the time course of your experiment.
Assay Artifact 1. Control Experiments: Run control experiments with the vehicle (e.g., DMSO) alone to ensure it is not causing the observed effect. 2. Alternative Assays: Use an orthogonal assay to confirm the phenotype.
Issue 2: High Variability Between Experimental Replicates

Your experimental results with (-)-Norprostol show significant well-to-well or day-to-day variability.

Possible Cause Troubleshooting Step
Inconsistent Pipetting 1. Technique Review: Ensure proper and consistent pipetting technique. 2. Master Mixes: Use master mixes for reagents to minimize pipetting errors.
Edge Effects in Microplates 1. Plate Layout: Avoid using the outer wells of the microplate or fill them with buffer or media to maintain humidity. 2. Randomization: Randomize the layout of your treatments on the plate[12].
Cell Seeding Inconsistency 1. Cell Counting: Ensure accurate cell counting and even distribution in each well. 2. Growth Phase: Only use cells that are in the exponential growth phase[13].
Compound Precipitation 1. Solubility Check: Visually inspect the media for any signs of precipitation after adding (-)-Norprostol. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%)[13].

Data Presentation

When presenting data from off-target screening assays, a structured table is essential for clarity and comparison. Below is a template for summarizing findings from a hypothetical screening of (-)-Norprostol.

Table 1: Hypothetical Off-Target Profile of (-)-Norprostol

TargetTarget ClassBinding Affinity (Kᵢ/Kₐ)Functional Activity (IC₅₀/EC₅₀)Assay Method
Prostaglandin E Receptor EP2GPCR50 nM (Kᵢ)120 nM (EC₅₀)Radioligand Binding / cAMP Assay
Prostaglandin E Receptor EP4GPCR85 nM (Kᵢ)250 nM (EC₅₀)Radioligand Binding / cAMP Assay
Cyclooxygenase-2 (COX-2)Enzyme> 10 µM (Kᵢ)Not DeterminedEnzyme Inhibition Assay
Carbonic Anhydrase IIEnzyme5 µM (Kᵢ)Not DeterminedEnzyme Inhibition Assay
hERGIon Channel> 20 µM (IC₅₀)Not DeterminedElectrophysiology

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of (-)-Norprostol for a specific G-protein coupled receptor (GPCR), such as a prostaglandin receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (10-20 µg of protein)

    • A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE₂)

    • Increasing concentrations of (-)-Norprostol or a known competitor (for positive control).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (-)-Norprostol. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.

Protocol 2: Cell-Based cAMP Assay for GPCR Activation

This protocol measures the functional activity of (-)-Norprostol at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP).

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of (-)-Norprostol in a suitable assay buffer.

  • Treatment:

    • Aspirate the culture medium from the cells.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the diluted (-)-Norprostol to the wells. For Gi-coupled receptors, also add an adenylyl cyclase activator like forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of (-)-Norprostol. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein EP_Receptor Prostaglandin E Receptor (EP) G_alpha Gαs/i EP_Receptor->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates (Gs) or Inhibits (Gi) G_beta_gamma Gβγ Norprostol (-)-Norprostol Norprostol->EP_Receptor Binds ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inflammation, ion transport) PKA->Cellular_Response Phosphorylates Targets Off_Target_Workflow Start Start: Unexpected Phenotype Observed In_Silico In Silico Prediction: - Similarity Search - Target Prediction Start->In_Silico Broad_Screening Broad Panel Screening: - Kinome Scan - GPCR Panel - Ion Channel Panel Start->Broad_Screening Phenotypic_Screening Phenotypic / Genetic Screening: - High-Content Imaging - CRISPR/siRNA Screens Start->Phenotypic_Screening Target_ID Target Identification: - Chemical Proteomics (ABPP/CCCP) - Affinity Chromatography In_Silico->Target_ID Broad_Screening->Target_ID Phenotypic_Screening->Target_ID Validation Target Validation: - Binding Assays (e.g., SPR, ITC) - Functional Assays (Cell-based) - Target Knockdown/out Target_ID->Validation Decision Decision Point: Off-Target Confirmed? Validation->Decision Mitigation Mitigation Strategy: - Rational Drug Redesign - Dose Adjustment Decision->Mitigation Yes Stop Stop/Re-evaluate Project Decision->Stop No (On-Target) Troubleshooting_Logic Start Unexpected Result in Cell-Based Assay Check_Compound Check Compound Integrity & Assay Conditions Start->Check_Compound Result_Persists1 Result Persists? Check_Compound->Result_Persists1 Control_Compound Test Inactive Analog Result_Persists1->Control_Compound Yes Conclusion_Artifact Conclusion: Likely Assay Artifact Result_Persists1->Conclusion_Artifact No Same_Effect Same Effect Observed? Control_Compound->Same_Effect Target_Knockdown Perform Target Knockdown/Knockout Same_Effect->Target_Knockdown No Conclusion_Off_Target Conclusion: High Likelihood of Off-Target Effect Same_Effect->Conclusion_Off_Target Yes Effect_Abolished Effect Abolished? Target_Knockdown->Effect_Abolished Effect_Abolished->Conclusion_Off_Target No Conclusion_On_Target Conclusion: Likely On-Target Effect Effect_Abolished->Conclusion_On_Target Yes

References

Technical Support Center: Interpreting Unexpected Data in Prostaglandin Analog Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin F2α (PGF2α) analogs, including compounds like "Norprostol, (-)-". Due to the limited specific public data on "Norprostol, (-)-", this guide leverages established knowledge from studies on PGF2α and other FP receptor agonists to address common and unexpected experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We observed a decrease in contractility in cardiac muscle tissue after applying our PGF2α analog, which was unexpected. Is this a known phenomenon?

A1: Yes, this is a documented, albeit sometimes unexpected, effect. While prostaglandins are often associated with smooth muscle contraction, studies on PGF2α have demonstrated a concentration-dependent negative inotropic effect (a decrease in the force of muscular contractions) in rat heart tissue. This effect is mediated by the prostaglandin FP receptor, which is expressed in the myocardium.[1][2] Therefore, observing a reduction in cardiac contractility is a plausible outcome and may not be an experimental artifact.

Q2: Our compound shows potent activity in one cell line but weak or no activity in another, even though both are expected to express the FP receptor. What could be the cause?

A2: This discrepancy is common in GPCR research and can be attributed to several factors:

  • Differential Receptor Expression: The absolute expression level of the FP receptor can vary significantly between cell lines, affecting the magnitude of the response.

  • Receptor Desensitization: Continuous or prolonged stimulation of GPCRs can lead to receptor phosphorylation and internalization, reducing responsiveness.[3]

  • Cellular Context and Signaling Machinery: The downstream signaling components (e.g., G proteins, effectors like phospholipase C) may differ between cell types, leading to variations in signal amplification and the ultimate cellular response.

  • Ligand-Biased Signaling: The compound might preferentially activate one signaling pathway over another (e.g., Gq/11-mediated calcium influx vs. β-arrestin recruitment), and the tested cell lines may have different sensitivities to these pathways.

Q3: We are seeing high background noise or no signal in our cell-based GPCR functional assay. How can we troubleshoot this?

A3: High background or a lack of signal are common issues in cell-based assays. The following table outlines potential causes and solutions. For a more detailed workflow, refer to the troubleshooting diagram in the visualization section.

Problem Potential Cause Recommended Solution
High Background Signal Constitutive (agonist-independent) receptor activity.Use an inverse agonist to reduce basal activity if available. Titrate down the amount of receptor expressed.
Non-specific binding of reagents.Increase the number and stringency of washing steps. Include a non-specific binding control in your experimental design.
No or Low Signal Inactive or degraded ligand.Verify ligand activity and concentration. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control.
Low receptor expression on the cell surface.Confirm cell surface expression of the receptor using techniques like flow cytometry or cell surface ELISA. Optimize transfection or cell line selection.
Incorrect assay setup.Ensure all reagents are prepared correctly and at the optimal temperature. Verify that the plate reader settings match the assay requirements.
Cell health issues.Check cell viability and ensure cells are not over-confluent. Confirm the absence of contamination, such as mycoplasma.[4][5]

Q4: Our results show significant variability between replicate wells and experiments. What are the best practices to improve reproducibility?

A4: Reproducibility is critical for reliable data. To minimize variability in cell-based assays:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells, as variations can significantly impact results.[4][6]

  • Optimize Pipetting Technique: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. When plating cells, ensure they are in a single-cell suspension to avoid clumping.[6]

  • Control for Plate Edge Effects: Evaporation can be higher in the outer wells of a microtiter plate. To mitigate this, avoid using the outermost wells for experimental samples or ensure adequate humidity in the incubator.

  • Use Appropriate Controls: Always include positive and negative controls in every experiment to monitor assay performance and normalize data.

Data Presentation

Table 1: Summary of Unexpected or Contradictory Effects of PGF2α and its Analogs
Effect Experimental System Observation Potential Mechanism Citation
Cardiovascular Isolated Rat Heart VentricleNegative inotropic effect (decreased contraction amplitude).Activation of FP receptors expressed in the myocardium.[2][7]
Cardiovascular Rat Ventricular TrabeculaePositive inotropic effect (increased isometric stress).Protein kinase C signaling pathway activation.[7]
Ocular Hypotension Human EyeReduction of intraocular pressure.Appears to NOT be mediated by the classical FP-receptor, suggesting an alternative mechanism or receptor subtype.[8]
Embryonic Development In vitro Bovine EmbryosReduced development of pre-compacted embryos to blastocysts.Direct negative effect on embryonic development.[9]
Receptor Cross-Talk Human Endometrial Adenocarcinoma CellsProstaglandin E2 (PGE2) can activate the FP receptor.PGE2, at sufficient concentrations, can bind to and signal through the FP receptor, leading to InsP production.[10]

Experimental Protocols

Protocol 1: Generalized FP Receptor Functional Assay (Calcium Mobilization)

This protocol describes a general method for measuring Gq-coupled FP receptor activation by monitoring intracellular calcium changes using a fluorescent indicator.

  • Cell Preparation:

    • Seed host cells (e.g., HEK293T) transiently or stably expressing the human FP receptor onto a 96-well, black, clear-bottom microplate.

    • Culture cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of your test compound (e.g., Norprostol, (-)-) and control agonists/antagonists in an appropriate assay buffer. Perform a serial dilution to create a dose-response curve.

  • Signal Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the compound dilutions into the wells and continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

    • Plot the ΔF against the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine potency (EC50) and efficacy (Emax) values.

Protocol 2: Generalized Competitive ELISA for Prostaglandin Quantification

This protocol provides a general workflow for quantifying prostaglandins in biological samples (e.g., cell culture supernatants) using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Sample Preparation:

    • Collect cell culture supernatants or other biological fluids.

    • If not assayed immediately, add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis and store at -80°C. Avoid multiple freeze-thaw cycles.[11]

  • Assay Procedure:

    • Add standards, control, and samples to the wells of a microplate pre-coated with a capture antibody (e.g., anti-sheep IgG).

    • Add a polyclonal antibody specific for the prostaglandin of interest (e.g., PGF2α).

    • Add a known amount of the prostaglandin conjugated to an enzyme (e.g., alkaline phosphatase).

    • Incubate the plate (e.g., overnight at 4°C) to allow for competitive binding between the sample/standard prostaglandin and the enzyme-conjugated prostaglandin for the primary antibody.[12]

  • Washing and Detection:

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents. Incomplete washing can lead to high background and false results.[11]

    • Add a substrate solution (e.g., pNPP for alkaline phosphatase). The enzyme will catalyze a color change.

    • Incubate at room temperature until the desired color develops.

  • Reading and Analysis:

    • Add a stop solution to halt the enzymatic reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • The signal intensity is inversely proportional to the amount of prostaglandin in the sample. Generate a standard curve and calculate the concentration of the prostaglandin in your samples.

Mandatory Visualization

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G_Protein Gq/11 FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response Ligand Norprostol, (-)- (PGF2α Analog) Ligand->FP_Receptor

Caption: Canonical FP receptor signaling pathway via Gq/11 activation.

Troubleshooting_Workflow Start Experiment Failed: No Signal or High Background Check_Controls Review Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls Failed Check_Controls->Controls_OK No Check_Cells Review Cell Health & Plating Check_Controls->Check_Cells Yes Investigate_Reagents Investigate Reagents: - Ligand activity/age - Buffer pH/composition - Antibody/Enzyme function Controls_OK->Investigate_Reagents Re_Run Re-run Experiment with One Change Investigate_Reagents->Re_Run Cells_OK Cells Look Unhealthy or Plating Uneven Check_Cells->Cells_OK No Check_Instrument Review Instrument Settings Check_Cells->Check_Instrument Yes Troubleshoot_Culture Troubleshoot Cell Culture: - Check for contamination - Use lower passage cells - Optimize seeding density Cells_OK->Troubleshoot_Culture Troubleshoot_Culture->Re_Run Instrument_OK Settings Incorrect Check_Instrument->Instrument_OK No Check_Instrument->Re_Run Yes Correct_Settings Correct Settings: - Wavelengths - Gain/Sensitivity - Read time Instrument_OK->Correct_Settings Correct_Settings->Re_Run

Caption: A logical workflow for troubleshooting failed cell-based assays.

References

Modifying "Norprostol, (-)-" protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Norprostol

Disclaimer: (-)-Norprostol is a prostaglandin E1 analog. Currently, there is limited publicly available data on the specific use of (-)-Norprostol in different cell lines. The following protocols, troubleshooting guides, and frequently asked questions have been developed based on the known mechanisms of action of prostaglandin E1 analogs, such as Misoprostol, and their interaction with prostaglandin E (EP) receptors. Researchers should use this information as a starting point and optimize protocols for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Norprostol and what is its expected mechanism of action?

A1: (-)-Norprostol is a synthetic analog of prostaglandin E1 (PGE1). Like other PGE1 analogs, it is expected to exert its biological effects by binding to and activating one or more of the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.

Q2: How do I select an appropriate cell line to study the effects of (-)-Norprostol?

A2: The choice of cell line should be guided by the expression profile of the EP receptors. The cellular response to (-)-Norprostol will depend on which EP receptor subtypes are expressed and their relative abundance.

  • For studying pro-tumorigenic effects: Consider cancer cell lines known to express high levels of EP2 and EP4 receptors, such as certain breast, colon, and hepatocellular carcinoma cell lines.

  • For studying immunomodulatory effects: Immune cells like macrophages and T-cells are suitable. T-cells primarily express EP2 receptors, while macrophages express both EP2 and EP4 receptors.[1][2]

  • For studying effects on cell growth and differentiation: Myeloid leukemia cell lines can be responsive to PGE1 analogs.[3]

It is highly recommended to first determine the EP receptor expression profile of your target cell line(s) using techniques like qPCR or Western blotting.

Q3: What is a good starting concentration range for (-)-Norprostol in cell culture experiments?

A3: Based on studies with similar prostaglandin analogs, a starting concentration range of 10 nM to 10 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological endpoint.

Q4: How should I prepare and store (-)-Norprostol for cell culture experiments?

A4: Prostaglandin analogs are often supplied in an organic solvent. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. For experiments, this stock solution should be further diluted in your cell culture medium to the final working concentration immediately before use. To avoid potential cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%). Aqueous solutions of prostaglandin analogs are generally not stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable cellular response to (-)-Norprostol treatment. 1. Low or no expression of target EP receptors in the cell line. 2. Sub-optimal concentration of (-)-Norprostol. 3. Degradation of (-)-Norprostol.1. Verify EP receptor expression in your cell line via qPCR or Western blot. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 3. Prepare fresh dilutions of (-)-Norprostol for each experiment from a properly stored stock solution.
High cytotoxicity observed even at low concentrations. 1. Cell line is highly sensitive to prostaglandin-induced apoptosis or cell cycle arrest. 2. High concentration of the organic solvent (e.g., DMSO) in the final culture medium.1. Reduce the concentration range of (-)-Norprostol and shorten the incubation time. 2. Ensure the final solvent concentration is non-toxic to your cells (typically < 0.1%). Run a vehicle control.
Inconsistent or variable results between experiments. 1. Inconsistent cell seeding density. 2. Instability of (-)-Norprostol in the culture medium. 3. Variation in cell passage number.1. Ensure consistent cell seeding density and that cells are in the exponential growth phase at the time of treatment. 2. Prepare fresh (-)-Norprostol dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. 3. Use cells within a consistent and low passage number range.

Quantitative Data Summary

The following table summarizes the effects of prostaglandin E1 analogs on various cell lines, which can serve as a reference for designing experiments with (-)-Norprostol.

Compound Cell Line Concentration Observed Effect
MisoprostolHuman Colon Cancer Cell Lines (C170, LIM2412)20 µg/kg/day (in vivo)Inhibition of tumor growth.[4]
PGE1Murine Myeloid Leukemia (M1)Not specifiedInhibition of cell growth and increased intracellular cAMP.[3]
MisoprostolHuman CML Stem CellsNot specifiedInhibition of self-renewal via EP4 receptor activation.[5][6]
Mifepristone (RU 486)Endometrial Cancer Cell Lines (KLE, Hec-1A, RL95-2)5.0 µg/mLDose-dependent growth inhibition.
Mifepristone (RU 486)Ovarian Cancer Cell Lines (SK-OV-3, OV2008)Not specifiedDose- and time-dependent inhibition of proliferation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of (-)-Norprostol on cell proliferation and cytotoxicity.

Materials:

  • Target cell line

  • Complete culture medium

  • (-)-Norprostol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of (-)-Norprostol in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Norprostol. Include a vehicle control (medium with the same concentration of solvent used to dissolve (-)-Norprostol) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Target cell line

  • (-)-Norprostol

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with (-)-Norprostol at the desired concentrations for the appropriate time. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 10-15 minutes on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a black 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

  • Express the results as relative fluorescence units or fold change compared to the control.

cAMP Measurement Assay

This protocol is for quantifying intracellular cyclic AMP (cAMP) levels, a key second messenger in EP2 and EP4 receptor signaling.

Materials:

  • Target cell line

  • (-)-Norprostol

  • Forskolin (for Gi-coupled receptor studies, if applicable)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell lysis buffer (provided in the kit)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Starve the cells in serum-free medium for a few hours before the experiment, if required.

  • Prepare dilutions of (-)-Norprostol in stimulation buffer.

  • Treat the cells with different concentrations of (-)-Norprostol for a short period (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and incubating.

  • Read the signal (e.g., fluorescence, absorbance, or luminescence) using a microplate reader.

  • Calculate the intracellular cAMP concentration based on a standard curve.

Visualizations

G cluster_ep2_ep4 EP2/EP4 Receptor Signaling (-)-Norprostol (-)-Norprostol EP2/EP4 Receptor EP2/EP4 Receptor (-)-Norprostol->EP2/EP4 Receptor Binds to Gs Gs EP2/EP4 Receptor->Gs Activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Promotes

Caption: EP2/EP4 Receptor Signaling Pathway.

G cluster_workflow Cell Viability Assay Workflow Seed Cells Seed Cells Treat with (-)-Norprostol Treat with (-)-Norprostol Seed Cells->Treat with (-)-Norprostol Incubate Incubate Treat with (-)-Norprostol->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add DMSO Add DMSO Incubate_MTT->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance

Caption: Experimental Workflow for MTT-based Cell Viability Assay.

References

Avoiding degradation of "Norprostol, (-)-" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Norprostol. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of (-)-Norprostol during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Norprostol and what are its basic chemical properties?

(-)-Norprostol is a prostaglandin analog.[1][2] Its chemical formula is C13H20O4.[3][4] It is also known as Methyl (S)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate and is listed as an impurity of Misoprostol.[1][3]

Q2: What are the primary factors that can cause the degradation of (-)-Norprostol?

While specific data for (-)-Norprostol is limited, based on the general behavior of prostaglandins, the primary factors contributing to degradation are:

  • pH: Prostaglandins are generally unstable in acidic or alkaline aqueous solutions. For instance, Prostaglandin E1 shows maximum stability in a pH range of 6-7.

  • Temperature: Elevated temperatures accelerate the degradation of prostaglandins.[5]

  • Light: Exposure to light can lead to the degradation of prostaglandins.[5]

  • Oxidation: Prostaglandins are susceptible to oxidation.[6][7][8]

Q3: How should I store (-)-Norprostol to ensure its stability?

To ensure the stability of (-)-Norprostol, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C or below in a tightly sealed container.[9]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using a light-resistant container.[9]

  • Form: It is best to store the compound in a high-quality organic solvent such as ethanol or methyl acetate. Avoid storing in aqueous solutions for extended periods.[9]

Q4: Can I prepare and store aqueous solutions of (-)-Norprostol?

It is not recommended to store aqueous solutions of prostaglandins for more than one day.[9] If your experiment requires an aqueous buffer solution, it should be prepared fresh just before use.[9]

Troubleshooting Guides

Problem Possible Cause Solution
Loss of biological activity or inconsistent experimental results. Improper storage of (-)-Norprostol.Verify that the compound has been consistently stored at -20°C or below in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.[9]
Degradation in aqueous solution.Prepare aqueous solutions fresh for each experiment and use them within the same day. Do not store aqueous solutions.[9]
Exposure to incompatible materials.Avoid using plastic tubes with rough surfaces for dilute aqueous solutions, as prostaglandins can adhere to them. Teflon or glass containers are more suitable.
Compound precipitation when preparing aqueous solutions. Low aqueous solubility.Prostaglandins are often sparingly soluble in aqueous solutions. To improve solubility, first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then slowly dilute it with the aqueous buffer while vortexing.[9]
Discoloration or visible changes in the compound. Oxidation or other degradation.Discard the vial and use a fresh, properly stored stock. Ensure that all handling procedures minimize exposure to air and light. Purging solutions with an inert gas can help prevent oxidation.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent
  • Allow the vial of (-)-Norprostol to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a gentle stream of inert gas (e.g., argon or nitrogen), dissolve the compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to a desired high concentration (e.g., 10 mg/mL).[9]

  • Ensure the compound is completely dissolved. Gentle warming or brief ultrasonication may be used if necessary, but avoid excessive heat.

  • Store the stock solution in a tightly sealed, light-resistant vial at -20°C.

Protocol 2: Preparation of a Fresh Aqueous Working Solution
  • Thaw the organic stock solution of (-)-Norprostol.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vortexing the aqueous buffer (e.g., PBS, pH 7.2), slowly add the calculated volume of the organic stock solution. This slow addition helps to prevent precipitation.

  • Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

  • Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[9]

Potential Degradation Pathways

The degradation of prostaglandins can occur through several mechanisms. While a specific pathway for (-)-Norprostol is not well-documented, the following diagram illustrates a generalized degradation pathway for a related prostaglandin, PGE1, which involves dehydration to PGA1. This is a common degradation route for prostaglandins with a β-hydroxyketone moiety.

G Norprostol (-)-Norprostol (β-hydroxyketone) DegradationProduct Potential Dehydration Product (α,β-unsaturated ketone) Norprostol->DegradationProduct Dehydration (Acid/Base catalysis, Heat, Light) OxidizedProduct Oxidized Products Norprostol->OxidizedProduct Oxidation (Exposure to Air)

Caption: Generalized degradation pathways for prostaglandins.

Experimental Workflow to Minimize Degradation

To ensure the integrity of (-)-Norprostol throughout your experiment, follow this recommended workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Storage Store at -20°C under inert gas, protected from light StockSolution StockSolution Storage->StockSolution Dissolve in organic solvent AqueousSolution AqueousSolution StockSolution->AqueousSolution Dilute in aqueous buffer (prepare fresh) Experiment Experiment AqueousSolution->Experiment Immediate Use Analysis Analysis Experiment->Analysis

Caption: Recommended experimental workflow for (-)-Norprostol.

References

Validation & Comparative

A Comparative Guide to Prostaglandin Analogs in Research: Benchmarking Against the Enigmatic (—)-Norprostol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of commonly researched prostaglandin analogs against the lesser-known (—)-Norprostol. Due to a notable lack of published data on the biological activity of (—)-Norprostol, this document serves a dual purpose: to benchmark established prostaglandin analogs and to provide a comprehensive framework of experimental protocols for the characterization of novel or uncharacterized analogs like (—)-Norprostol.

Prostaglandins are a class of lipid compounds with diverse physiological effects, mediated through a family of G-protein coupled receptors. Synthetic prostaglandin analogs are pivotal research tools and therapeutic agents, targeting a range of conditions from glaucoma to gastric ulcers. This guide will focus on a selection of well-characterized prostaglandin analogs, comparing their known receptor affinities, signaling pathways, and functional effects.

While (—)-Norprostol is commercially available as a reference standard and is recognized as an impurity of Misoprostol, a prostaglandin E1 analog, its own pharmacological profile remains largely undefined in publicly accessible literature. The "nor" designation in its nomenclature suggests the absence of a methyl group from its parent structure, a modification that can significantly alter a molecule's interaction with its biological target. The experimental protocols detailed herein are presented as a robust methodology for any research initiative aimed at elucidating the biological functions of (—)-Norprostol or other novel prostaglandin analogs.

Comparative Analysis of Prostaglandin Analogs

The following tables summarize the key characteristics of several widely researched prostaglandin analogs. This quantitative data provides a baseline for understanding the structure-activity relationships within this class of molecules and serves as a comparative benchmark for new compounds.

Table 1: Receptor Binding Affinity (Ki, nM) of Selected Prostaglandin Analogs

Prostaglandin AnalogEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorFP ReceptorPrimary Therapeutic Use
Misoprostol (acid form) >1000~30~10~100>1000Gastrointestinal protection, labor induction
Dinoprostone (PGE2) ~5~15~3~1~30Labor induction
Latanoprost (acid form) >10000>10000>10000>10000~3Glaucoma
Travoprost (acid form) >10000>10000>10000>10000~3-6Glaucoma
Bimatoprost (acid form) >10000>10000>10000>10000~3-7Glaucoma, eyelash growth
(—)-Norprostol UndeterminedUndeterminedUndeterminedUndeterminedUndeterminedN/A

Note: Ki values are approximate and can vary depending on the assay conditions and cell type used. Data is compiled from various publicly available research articles.

Table 2: Primary Signaling Pathways of Prostaglandin Receptors

ReceptorG-Protein CouplingSecond MessengerGeneral Cellular Response
EP1 Gq↑ IP3, ↑ DAG, ↑ Ca2+Smooth muscle contraction
EP2 Gs↑ cAMPSmooth muscle relaxation, inflammation
EP3 Gi↓ cAMPInhibition of adenylyl cyclase, smooth muscle contraction
EP4 Gs↑ cAMPSmooth muscle relaxation, inflammation
FP Gq↑ IP3, ↑ DAG, ↑ Ca2+Smooth muscle contraction, luteolysis

Experimental Protocols for Characterization of Prostaglandin Analogs

To ascertain the pharmacological profile of an uncharacterized prostaglandin analog such as (—)-Norprostol, a series of standardized in vitro assays are required. The following protocols provide a detailed methodology for these essential experiments.

This assay determines the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human prostaglandin receptor of interest (e.g., EP1, EP2, EP3, EP4, or FP).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled prostaglandin analog (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., (—)-Norprostol).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

These assays determine the functional activity of a compound at a receptor by measuring the production of downstream signaling molecules.

  • cAMP Accumulation Assay (for Gs and Gi coupled receptors):

    • Seed cells expressing the receptor of interest (e.g., EP2, EP4, or EP3) in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Intracellular Calcium Mobilization Assay (for Gq coupled receptors):

    • Load cells expressing the receptor of interest (e.g., EP1 or FP) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Generate a dose-response curve to determine the EC50 of the compound.

Visualizing Prostaglandin Signaling and Experimental Workflow

To aid in the understanding of the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Prostaglandin_Signaling_Pathways cluster_EP2_EP4 EP2/EP4 Receptor Signaling (Gs) cluster_EP1_FP EP1/FP Receptor Signaling (Gq) cluster_EP3 EP3 Receptor Signaling (Gi) PGE2_Gs PGE2 EP2_EP4 EP2/EP4 Receptor PGE2_Gs->EP2_EP4 Gs Gs Protein EP2_EP4->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces PKA_Gs PKA cAMP_Gs->PKA_Gs activates CREB_Gs CREB PKA_Gs->CREB_Gs phosphorylates Gene_Gs Gene Transcription (Inflammation, Relaxation) CREB_Gs->Gene_Gs PGE2_Gq PGE2/PGF2α EP1_FP EP1/FP Receptor PGE2_Gq->EP1_FP Gq Gq Protein EP1_FP->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction PGE2_Gi PGE2 EP3 EP3 Receptor PGE2_Gi->EP3 Gi Gi Protein EP3->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Response_Gi Inhibition of Adenylyl Cyclase cAMP_Gi->Response_Gi

Caption: Signaling pathways of EP and FP prostaglandin receptors.

Experimental_Workflow cluster_workflow Experimental Workflow for Prostaglandin Analog Characterization start Test Compound (e.g., (-)-Norprostol) receptor_binding Radioligand Binding Assay (Determine Ki for EP/FP receptors) start->receptor_binding functional_assay Functional Second Messenger Assays start->functional_assay data_analysis Data Analysis (Determine EC50/IC50, Affinity, Efficacy) receptor_binding->data_analysis cAMP_assay cAMP Assay (EP2, EP4, EP3 activity) functional_assay->cAMP_assay calcium_assay Calcium Mobilization Assay (EP1, FP activity) functional_assay->calcium_assay cAMP_assay->data_analysis calcium_assay->data_analysis conclusion Pharmacological Profile (Receptor Selectivity and Functional Activity) data_analysis->conclusion

Caption: Workflow for characterizing new prostaglandin analogs.

Comparative Analysis: (-)-Norprostol and Misoprostol - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and pharmacological data reveals a significant disparity in the information available for (-)-Norprostol and the well-characterized synthetic prostaglandin E1 analog, misoprostol. While misoprostol has been extensively studied and is used clinically, (-)-Norprostol is primarily documented as a chemical intermediate and a reference standard for misoprostol impurity analysis. There is a notable absence of published experimental data on the pharmacological, toxicological, or therapeutic properties of (-)-Norprostol, precluding a direct, evidence-based comparative analysis as requested.

This guide will proceed by first detailing the extensive pharmacological profile of misoprostol, including its mechanisms of action, therapeutic applications, and experimental data. Subsequently, it will address the current state of knowledge on (-)-Norprostol, highlighting the lack of available data for a meaningful comparison.

Misoprostol: A Synthetic Prostaglandin E1 Analog

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) and is utilized for its potent effects on various physiological processes, primarily its gastroprotective and uterotonic activities.[1][2]

Pharmacological Profile of Misoprostol

Mechanism of Action: Misoprostol exerts its effects by binding to and activating prostaglandin E (EP) receptors, specifically showing affinity for EP-2, EP-3, and EP-4 receptors.[3][4] This interaction initiates downstream signaling cascades that vary depending on the tissue type.

  • Gastroprotection: In the stomach, misoprostol's active metabolite, misoprostol acid, binds to EP3 receptors on parietal cells.[5] This inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in gastric acid secretion.[5] Furthermore, misoprostol stimulates the secretion of protective mucus and bicarbonate, enhancing the mucosal barrier.[2]

  • Uterotonic Effects: In the uterus, misoprostol's binding to prostaglandin receptors on myometrial cells leads to an increase in intracellular calcium concentrations, causing strong uterine contractions and cervical ripening.[3]

Therapeutic Applications:

  • Prevention of NSAID-Induced Gastric Ulcers: Misoprostol is FDA-approved for the prevention of gastric ulcers in patients undergoing long-term nonsteroidal anti-inflammatory drug (NSAID) therapy.[2]

  • Labor Induction and Cervical Ripening: Off-label, misoprostol is widely used in obstetrics to induce labor and ripen the cervix.[3]

  • Medical Abortion: In combination with mifepristone, misoprostol is used to terminate early pregnancies.[2]

  • Postpartum Hemorrhage: It is also used to prevent and treat postpartum hemorrhage due to uterine atony.[3]

Quantitative Data for Misoprostol
ParameterValue/DescriptionReferences
Drug Class Synthetic Prostaglandin E1 Analog[6]
Primary Receptor Targets Prostaglandin EP-2, EP-3, and EP-4 receptors[3][4]
Approved Indication Prevention of NSAID-induced gastric ulcers[2]
Common Off-Label Uses Labor induction, medical abortion, postpartum hemorrhage[2][3]
Common Side Effects Diarrhea, abdominal pain, nausea, uterine cramping[2]
Experimental Protocols

Assessment of Gastric Acid Secretion Inhibition (Canine Heidenhain Pouch Model):

This model is a classic in vivo method to study gastric acid secretion.

  • Animal Model: A Heidenhain pouch, a surgically created, vagally denervated portion of the stomach, is prepared in dogs. This pouch drains to the exterior, allowing for the collection of pure gastric juice.

  • Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Drug Administration: Misoprostol or a vehicle control is administered orally or intravenously.

  • Sample Collection: Gastric juice is collected from the pouch at regular intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base. The total acid output is then calculated.

  • Outcome: The inhibitory effect of misoprostol on histamine-stimulated gastric acid secretion is quantified.

Evaluation of Uterotonic Activity (Isolated Uterine Strip Assay):

This in vitro method assesses the contractile effect of a substance on uterine muscle.

  • Tissue Preparation: Uterine tissue is obtained from a suitable animal model (e.g., rat, rabbit) and cut into longitudinal strips.

  • Experimental Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Measurement: One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Drug Application: After a stabilization period, increasing concentrations of misoprostol are added to the organ bath.

  • Data Analysis: The force of contraction is measured, and a dose-response curve is generated to determine the potency (e.g., EC50) of misoprostol in inducing uterine contractions.

Signaling Pathway

Misoprostol_Signaling

Caption: Simplified signaling pathways of misoprostol in gastric and uterine cells.

(-)-Norprostol: An Uncharacterized Chemical Entity

In stark contrast to misoprostol, searches for "(-)-Norprostol" primarily yield results from chemical suppliers who offer it as a reference standard, often listed as an impurity of misoprostol.[7] The "nor" prefix in its name suggests the absence of a methyl group at the C16 position, a key structural feature of misoprostol that was introduced to increase its oral potency and duration of action by preventing metabolic oxidation.[8]

The lack of published research on the biological activity of (-)-Norprostol means there is no data available to compare it with misoprostol on any of the following parameters:

  • Receptor Binding Affinity: No studies have been identified that report the binding affinity of (-)-Norprostol for any of the prostaglandin EP receptors.

  • Pharmacological Potency: There is no available data on its potency as a gastric antisecretory agent or as a uterotonic agent.

  • In Vivo Efficacy: No animal or human studies have been published that evaluate the efficacy of (-)-Norprostol for any therapeutic indication.

  • Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion of (-)-Norprostol have not been described in the literature.

  • Safety and Side-Effect Profile: There is no information on the potential adverse effects of (-)-Norprostol.

Logical Relationship and Hypothesis

Based on the structure-activity relationships of prostaglandins, it is possible to hypothesize about the potential activity of (-)-Norprostol relative to misoprostol. The C16-methyl group in misoprostol is crucial for its enhanced stability and activity.[8] Its absence in (-)-Norprostol would likely make the compound more susceptible to metabolic degradation, similar to natural prostaglandin E1, potentially resulting in lower oral bioavailability and a shorter duration of action. However, without experimental data, this remains purely speculative.

Logical_Relationship Misoprostol Misoprostol (PGE1 analog with C16-methyl group) Norprostol (-)-Norprostol (Hypothetically lacks C16-methyl group) Misoprostol->Norprostol Structural difference PGE1 Natural Prostaglandin E1 Norprostol->PGE1 Potentially similar metabolic instability PGE1->Misoprostol Structural modification for enhanced stability and activity

Caption: Postulated structural relationship between Misoprostol, (-)-Norprostol, and PGE1.

Conclusion

A thorough comparative analysis of (-)-Norprostol and misoprostol is not feasible due to the absence of published pharmacological data for (-)-Norprostol. Misoprostol is a well-documented synthetic prostaglandin E1 analog with established gastroprotective and uterotonic effects, supported by extensive experimental and clinical data. In contrast, (-)-Norprostol is currently only characterized as a chemical reference material and a misoprostol impurity. Future research would be required to elucidate the pharmacological profile of (-)-Norprostol to enable a scientifically valid comparison with misoprostol. Researchers in drug development are advised that while (-)-Norprostol is available as a chemical entity, its biological properties remain uninvestigated in the public domain.

References

Validating the Biological Effects of Prostaglandin E1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Norprostol, (-)-: Initial searches for the biological effects of "Norprostol, (-)-" did not yield specific studies on this compound. It is identified in the available literature primarily as a pharmaceutical reference standard and a known impurity of the drug Misoprostol.[1][2] Consequently, this guide will focus on the well-documented biological effects of its parent compound, Misoprostol, and provide a comparative analysis with other relevant prostaglandin E1 analogs.

Introduction to Misoprostol and Prostaglandin E1 Analogs

Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and for various obstetric and gynecological indications.[3][4] Its therapeutic effects are mediated through its interaction with prostaglandin E receptors, leading to a range of physiological responses. This guide provides a comparative overview of the biological effects of Misoprostol and other prostaglandin analogs, such as enprostil, rioprostil, and arbaprostil, with a focus on their application in treating peptic ulcer disease.

Mechanism of Action:

Misoprostol and other PGE1 analogs exert their effects by binding to and activating prostaglandin E receptors on target cells. In the stomach, this leads to an inhibition of gastric acid secretion from parietal cells and stimulation of mucus and bicarbonate secretion, enhancing the mucosal defense.[5][6] In the uterus, activation of these receptors induces myometrial contractions.[3]

Signaling Pathway of Prostaglandin E1 Analogs

PGE1_Signaling Prostaglandin E1 Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1_Analog Prostaglandin E1 Analog (e.g., Misoprostol) EP_Receptor Prostaglandin EP Receptor PGE1_Analog->EP_Receptor Binds to G_Protein G-protein (Gi) EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Proton_Pump H+/K+ ATPase (Proton Pump) G_Protein->Proton_Pump Inhibits activation of cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Phosphorylates and Activates Gastric_Acid_Secretion Decreased Gastric Acid Secretion Proton_Pump->Gastric_Acid_Secretion Leads to

Caption: Signaling pathway of prostaglandin E1 analogs in gastric parietal cells.

Comparative Efficacy in Peptic Ulcer Healing

Clinical trials have demonstrated the efficacy of Misoprostol and other prostaglandin analogs in the healing of duodenal and gastric ulcers. The following tables summarize the comparative healing rates from various studies.

Table 1: Duodenal Ulcer Healing Rates
CompoundDosageDurationHealing Rate (%)ComparatorComparator Healing Rate (%)Reference(s)
Misoprostol 800 µ g/day 4 weeks60-80Cimetidine/RanitidineSimilar to Misoprostol[5]
Enprostil 35 µg twice daily4-6 weeks~80-90Misoprostol (200 µg 4x daily)~80-90[7]
Arbaprostil 50 µg (nighttime)4 weeks85.7Placebo31.2[8]
Arbaprostil 100 µg (nighttime)4 weeks64.3Placebo31.2[8]
Arbaprostil 100 µg 4x daily4 weeks67Placebo39[9]
Table 2: Gastric Ulcer Healing Rates
CompoundDosageDurationHealing Rate (%)ComparatorComparator Healing Rate (%)Reference(s)
Misoprostol 200 µg 4x daily4 weeks51Cimetidine (300 mg 4x daily)58[10]
Misoprostol 50 µg 4x daily4 weeks39Cimetidine (300 mg 4x daily)58[10]
Enprostil Not specifiedNot specifiedNot significantly different from RanitidineRanitidineNot specified[10]

Comparative Side Effect Profiles

The most common side effects associated with prostaglandin analogs are gastrointestinal in nature, particularly diarrhea and abdominal pain.

Table 3: Incidence of Common Side Effects
CompoundDosageDiarrhea Incidence (%)Abdominal Pain Incidence (%)Reference(s)
Misoprostol 200 µg twice daily4-25Not specified[11]
Enprostil 35 µg twice daily5-32Not specified[11]
Rioprostil 300 µg twice daily3.5-11Not specified[11]
Arbaprostil 100 µg 4x daily34 (loose stools/diarrhea)Not specified[9]
Arbaprostil 100 µg (nighttime)60Not specified[8]

Experimental Protocols

Representative Clinical Trial Protocol for Duodenal Ulcer Healing

Objective: To compare the efficacy and safety of two prostaglandin analogs in the treatment of acute duodenal ulcers.

Study Design: A single-blind, randomized, controlled clinical trial.

Patient Population: Patients with endoscopically confirmed acute duodenal ulcers.

Treatment Arms:

  • Group A: Enprostil (35 µg twice daily)

  • Group B: Misoprostol (200 µg four times daily)

Duration of Treatment: 6 weeks.

Efficacy Endpoint: Complete ulcer healing as confirmed by endoscopy at 4 and 6 weeks.

Safety Assessments: Monitoring and recording of adverse events, with a focus on gastrointestinal side effects such as diarrhea.

Statistical Analysis: Comparison of healing rates between the two groups using appropriate statistical tests (e.g., chi-squared test). A p-value of < 0.05 was considered statistically significant.

(This is a generalized protocol based on the methodology described in the cited literature[7]).

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Generalized Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Endoscopically confirmed ulcer) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Treatment Group A (e.g., Enprostil) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Misoprostol) Randomization->Treatment_B Follow_Up_4_Weeks 4-Week Follow-up (Endoscopy, Side Effect Monitoring) Treatment_A->Follow_Up_4_Weeks Treatment_B->Follow_Up_4_Weeks Follow_Up_6_Weeks 6-Week Follow-up (Endoscopy, Side Effect Monitoring) Follow_Up_4_Weeks->Follow_Up_6_Weeks Data_Analysis Data Analysis (Comparison of healing rates and side effects) Follow_Up_6_Weeks->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A simplified workflow for a comparative clinical trial of ulcer healing agents.

Conclusion

While direct biological data for "Norprostol, (-)-" is unavailable, the extensive research on its parent compound, Misoprostol, and other prostaglandin E1 analogs provides valuable insights for researchers. Misoprostol, enprostil, and arbaprostil have all demonstrated efficacy in healing peptic ulcers, with their primary distinguishing factors being dosage regimens and the incidence of gastrointestinal side effects. For researchers and drug development professionals, the choice of a prostaglandin analog for further investigation would likely depend on the desired balance between therapeutic efficacy and tolerability. Future studies would be beneficial to elucidate the specific biological activities, if any, of Misoprostol impurities such as "Norprostol, (-)-".

References

A Comparative Guide to Cytoprotective Agents: Evaluating the Efficacy of Prostaglandin Analogs and Other Mucosal Defenses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytoprotective efficacy of the prostaglandin E1 analog, misoprostol, against other prominent cytoprotective agents. The following analysis is based on data from key clinical trials and experimental studies, offering a quantitative and mechanistic overview to inform research and development in gastrointestinal mucosal protection. While the initial query mentioned "Norprostol, (-)-," the available scientific literature predominantly focuses on misoprostol as the representative prostaglandin analog in this class.

Quantitative Efficacy in Gastrointestinal Cytoprotection

The primary indication for cytoprotective agents is the prevention and treatment of gastrointestinal mucosal damage, particularly that induced by nonsteroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the comparative efficacy of misoprostol, proton pump inhibitors (PPIs), and sucralfate in this context.

Prevention of NSAID-Induced Gastric Ulcers
Treatment GroupDosageTrial DurationGastric Ulcer Incidence (%)Reference
Misoprostol 200 µg q.i.d.3 months1.4--INVALID-LINK--
100 µg q.i.d.3 months5.6--INVALID-LINK--
Placebo -3 months21.7--INVALID-LINK--
Misoprostol 200 µg q.i.d.12 weeks1.6Agrawal et al. (1991)
Sucralfate 1 g q.i.d.12 weeks16.0Agrawal et al. (1991)
Lansoprazole 15 mg o.d.12 weeks20.0--INVALID-LINK--
30 mg o.d.12 weeks18.0--INVALID-LINK--
Misoprostol 200 µg q.i.d.12 weeks7.0--INVALID-LINK--
Placebo -12 weeks49.0--INVALID-LINK--
Healing of NSAID-Induced Ulcers and Erosions
Treatment GroupDosageTrial DurationSuccessful Treatment Rate (%)*Reference
Omeprazole 20 mg o.d.8 weeks76--INVALID-LINK--
40 mg o.d.8 weeks75--INVALID-LINK--
Misoprostol 200 µg q.i.d.8 weeks71--INVALID-LINK--

*Successful treatment was defined as the absence of ulcers, the presence of fewer than five erosions at each site, and not more than mild dyspepsia.

Prevention of Aspirin-Induced Gastric Mucosal Injury
Treatment GroupDosageTrial DurationSuccess Rate (%)**Reference
Misoprostol 200 µg q.i.d.7 days100--INVALID-LINK--
Sucralfate 1 g q.i.d.7 days20--INVALID-LINK--
Placebo -7 days0--INVALID-LINK--

**Success was defined as a mucosal injury score of 2 or less on a 0-4 scale.

Adverse Events Profile
Agent ClassCommon Adverse EventsFrequency (%)
Misoprostol Diarrhea, Abdominal Pain13-59
Proton Pump Inhibitors Headache, Nausea, DiarrheaGenerally well-tolerated (46-48% in one study)
Sucralfate ConstipationLow incidence

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

Graham et al. (1988): Prevention of NSAID-Induced Gastric Ulcer with Misoprostol
  • Study Design: A multicenter, double-blind, placebo-controlled trial.

  • Patient Population: 420 patients with osteoarthritis who were long-term users of ibuprofen, piroxicam, or naproxen and had NSAID-associated abdominal pain.

  • Intervention: Patients were randomized to receive misoprostol (100 µg or 200 µg) or a placebo, administered four times daily for three months.

  • Endpoint Assessment: Endoscopy was performed at baseline and at 1, 2, and 3 months. The primary endpoint was the development of a gastric ulcer, defined as a mucosal break of 0.3 cm or greater in diameter.

  • Statistical Analysis: Life-table analysis was used to compare the ulcer rates between the treatment groups.

Graham et al. (2002): Ulcer Prevention in Long-Term NSAID Users
  • Study Design: A prospective, double-blind, multicenter, active- and placebo-controlled study.

  • Patient Population: 537 patients without Helicobacter pylori who were long-term NSAID users and had a history of endoscopically documented gastric ulcer.

  • Intervention: Patients were randomized to receive placebo, misoprostol (200 µg four times a day), or lansoprazole (15 mg or 30 mg once daily) for 12 weeks.

  • Endpoint Assessment: Endoscopy was performed at 4, 8, and 12 weeks to determine ulcer status.

  • Statistical Analysis: The percentages of gastric ulcer-free patients were compared between groups.

OMNIUM Study Group (1998): Omeprazole vs. Misoprostol for NSAID-Induced Ulcers
  • Study Design: A randomized, double-blind trial.

  • Patient Population: 935 patients requiring continuous NSAID therapy who had ulcers (≥ 3 mm in diameter) or more than 10 erosions in the stomach or duodenum.

  • Intervention: Patients were assigned to receive omeprazole (20 mg or 40 mg daily) or misoprostol (200 µg four times daily) for 4 or 8 weeks.

  • Endpoint Assessment: Treatment success was defined as the absence of ulcers, fewer than five erosions per site, and no more than mild dyspepsia.

  • Statistical Analysis: Rates of treatment success were compared between the groups.

Lanza et al. (1988): Prevention of Aspirin-Induced Gastric and Duodenal Ulceration
  • Study Design: A blinded endoscopic comparative study.

  • Patient Population: 30 healthy volunteers.

  • Intervention: Participants were randomized to receive misoprostol (200 µg), sucralfate (1 g), or placebo, co-administered with aspirin (650 mg) four times a day for 7 days.

  • Endpoint Assessment: Endoscopy was performed at baseline and on day 7. Mucosal damage was graded on a 0-4 scale (0=normal, 1=single hemorrhage/erosion, 2=2-10 hemorrhages/erosions, 3=11-25 hemorrhages/erosions, 4=>25 hemorrhages/erosions or an invasive ulcer).

  • Statistical Analysis: Success rates (score ≤ 2) were compared between the groups.

Mechanistic Pathways of Cytoprotection

The diverse mechanisms of action of these cytoprotective agents are illustrated in the following signaling pathway and workflow diagrams.

Misoprostol_Pathway Misoprostol Misoprostol (PGE1 Analog) EP3_Receptor Prostaglandin E Receptor 3 (EP3) on Parietal and Epithelial Cells Misoprostol->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3_Receptor->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow EP3_Receptor->Blood_Flow Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibition cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Acid_Secretion ↓ Gastric Acid Secretion PKA->Acid_Secretion Sucralfate_Mechanism Sucralfate Sucralfate Acidic_Environment Acidic Environment (Stomach) Sucralfate->Acidic_Environment PG_Stimulation Stimulates Prostaglandin Synthesis Sucralfate->PG_Stimulation Polymerization Polymerization & Negative Charge Acquisition Acidic_Environment->Polymerization Binding Binds to Positively Charged Proteins in Ulcer Crater Polymerization->Binding Protective_Barrier Forms a Physical Protective Barrier Binding->Protective_Barrier Pepsin_Bile Adsorbs Pepsin and Bile Salts Binding->Pepsin_Bile Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion PG_Stimulation->Mucus_Bicarb PPI_Mechanism PPI Proton Pump Inhibitor (e.g., Omeprazole) Parietal_Cell Gastric Parietal Cell PPI->Parietal_Cell Inhibition Irreversible Inhibition PPI->Inhibition Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Acid_Secretion ↓ Final Step of Acid Secretion Proton_Pump->Acid_Secretion Blocks Inhibition->Proton_Pump Antioxidant_Pathway Oxidative_Stress Oxidative Stress (e.g., from NSAIDs) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytosol) Oxidative_Stress->Nrf2_Keap1 Induces Nrf2_Dissociation Nrf2 Dissociation from Keap1 Nrf2_Keap1->Nrf2_Dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Dissociation->Nrf2_Translocation ARE Antioxidant Response Element (ARE) in DNA Nrf2_Translocation->ARE Binds to Gene_Transcription ↑ Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Transcription Antioxidant_Enzymes ↑ Antioxidant Enzyme Production Gene_Transcription->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., NSAID users with abdominal pain) Baseline_Endoscopy Baseline Endoscopy (Confirm absence of ulcers) Patient_Recruitment->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Treatment_A Treatment Group A (e.g., Misoprostol) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Sucralfate) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Followup_Endoscopy Follow-up Endoscopy (at specified intervals) Treatment_Period->Followup_Endoscopy Data_Analysis Data Analysis (Compare ulcer incidence/healing rates) Followup_Endoscopy->Data_Analysis

Comparative Analysis of (-)-Norprostol and Other Prostaglandin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings related to (-)-Norprostol and other key prostaglandin analogs. Due to a lack of publicly available direct experimental data for (-)-Norprostol, this guide focuses on its parent compound, Misoprostol, a synthetic prostaglandin E1 analog, and compares its activity with other widely studied prostaglandin analogs such as Latanoprost, Bimatoprost, and Travoprost.

(-)-Norprostol is primarily recognized as a key intermediate in the synthesis of Misoprostol and is also found as an impurity in the final drug product. While direct biological activity data for (-)-Norprostol is scarce in the literature, its structural similarity to Misoprostol suggests it may exhibit a comparable, though not identical, pharmacological profile. This guide, therefore, uses Misoprostol as a surrogate for a comparative discussion.

Prostaglandin Analogs: A Comparative Overview

Prostaglandin analogs are a class of drugs that mimic the effects of naturally occurring prostaglandins. They are widely used in various therapeutic areas, most notably in ophthalmology for the treatment of glaucoma by reducing intraocular pressure (IOP). The primary mechanism of action for many of these analogs involves agonism at prostanoid receptors, leading to increased uveoscleral outflow of aqueous humor.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Misoprostol and other prostaglandin analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with caution.

Table 1: Receptor Binding Affinity (Ki in nM) of Prostaglandin Analogs for Prostanoid EP Receptors

CompoundEP1 Receptor (Ki, nM)EP2 Receptor (Ki, nM)EP3 Receptor (Ki, nM)EP4 Receptor (Ki, nM)
Misoprostol 120[1]250[1]67[1]67[1]
Misoprostol (alternative study) -34[2]7.9[2]23[2]
(-)-Norprostol No data availableNo data availableNo data availableNo data available

Note: Data for Misoprostol is from studies on cloned mouse EP receptors.

Table 2: Comparative Efficacy of Prostaglandin Analogs in Intraocular Pressure (IOP) Reduction

Direct comparative data for Misoprostol in IOP reduction is not as readily available as for the ophthalmic-specific analogs. The following is a qualitative summary of findings from various clinical studies.

CompoundPrimary Mechanism of ActionNotable Efficacy Findings
Misoprostol Agonist at EP receptors, leading to various physiological effects including gastric acid secretion inhibition and uterine contraction.[3]Primarily studied for its gastroprotective and uterotonic effects.
Latanoprost Prostanoid FP receptor agonist; increases uveoscleral outflow.Effective in lowering IOP in patients with open-angle glaucoma and ocular hypertension.
Bimatoprost Prostamide F2α analog; increases both uveoscleral and trabecular meshwork outflow.May offer a slightly greater IOP-lowering effect compared to Latanoprost in some studies.
Travoprost Prostanoid FP receptor agonist; increases uveoscleral outflow.Demonstrates effective IOP reduction, comparable to other prostaglandin analogs.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of prostaglandin analogs.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Preparation: Cells expressing the target prostanoid receptor (e.g., EP1, EP2, EP3, EP4) are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE₂) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Misoprostol).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.

  • Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.

  • Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to trigger the release of calcium from intracellular stores, another important second messenger pathway for some prostanoid receptors (e.g., EP1).

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: The test compound is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader or microscope.

  • Data Analysis: The peak increase in fluorescence is determined for each concentration of the test compound, and the EC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of prostaglandin E1 analogs and a typical experimental workflow for assessing their activity.

Prostaglandin_E1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response PGE1 Analog PGE1 Analog EP Receptor EP Receptor PGE1 Analog->EP Receptor Binds to G Protein G Protein EP Receptor->G Protein Activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Gs/Gi Phospholipase C Phospholipase C G Protein->Phospholipase C Gq cAMP cAMP Adenylate Cyclase->cAMP Increases/Decreases IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Physiological Effect Physiological Effect Protein Kinase A->Physiological Effect Ca2+ Release->Physiological Effect

Caption: Prostaglandin E1 Analog Signaling Pathways.

Experimental_Workflow_for_Activity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Incubation Incubation Cell Culture->Incubation Compound Preparation Compound Preparation Compound Preparation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Processing Data Processing Signal Detection->Data Processing Dose-Response Curve Dose-Response Curve Data Processing->Dose-Response Curve EC50/IC50 Calculation EC50/IC50 Calculation Dose-Response Curve->EC50/IC50 Calculation

Caption: General Experimental Workflow for In Vitro Activity Assays.

Conclusion

While a direct quantitative comparison of (-)-Norprostol with other prostaglandin analogs is currently hampered by the lack of specific experimental data for this compound, its close structural relationship to Misoprostol provides a basis for qualitative comparison. Misoprostol is a known agonist at multiple EP receptor subtypes, and it is plausible that (-)-Norprostol shares some of these characteristics. However, without empirical evidence, this remains speculative.

The provided data on Misoprostol and other leading prostaglandin analogs, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. Further investigation into the biological activity of (-)-Norprostol is warranted to fully understand its pharmacological profile and potential therapeutic applications. The experimental methodologies outlined in this guide can serve as a foundation for such future studies.

References

A Comparative Guide to Prostaglandin E Analogs in Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Norprostol and other key prostaglandin E (PGE) analogs used in the study of EP receptor signaling pathways. While direct comparative studies on (-)-Norprostol are limited due to its primary role as a chemical reference standard, this document focuses on a broader comparison of widely used prostaglandin analogs—Misoprostol and Dinoprostone—along with the selective EP2 agonist, Butaprost. This guide will delve into their receptor selectivity, downstream signaling effects, and the experimental protocols used to characterize them, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Prostaglandin E Receptor Signaling

Prostaglandins are lipid compounds with diverse hormone-like effects, mediating a wide range of physiological processes including inflammation, pain, and smooth muscle contraction. Prostaglandin E2 (PGE2), an endogenous prostaglandin, exerts its effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses. Understanding how different prostaglandin analogs selectively target and activate these receptors is crucial for the development of targeted therapeutics.

Comparative Analysis of Prostaglandin E Analogs

This section compares the receptor binding affinities and functional potencies of Misoprostol, Dinoprostone (PGE2), and Butaprost at the four EP receptor subtypes. The data presented is compiled from various studies and should be interpreted with consideration for the different experimental conditions.

Quantitative Data Summary
CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Species
Misoprostol Mouse EP1120 nM[1]-Mouse
Mouse EP2250 nM[1]-Mouse
Mouse EP367 nM[1]-Mouse
Mouse EP467 nM[1]-Mouse
Dinoprostone (PGE2) EP Receptors1-10 nM (Kd)[2]90 ± 24.5 nM (human neutrophils)[3]Human
Human EP2-1.9 nM (CHO cells)[4]Human
Butaprost Murine EP22.4 µM[5]33 nM[5]Murine
Human EP2-106.4 ± 63 nM (human neutrophils)[3]Human

Note: The binding affinity (Ki) and functional potency (EC50/IC50) values can vary between different studies and experimental systems. The data above is intended to provide a general comparison.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by the different EP receptor subtypes.

EP_Receptor_Signaling cluster_ligands Prostaglandin Analogs cluster_receptors EP Receptors cluster_downstream Downstream Signaling Misoprostol Misoprostol EP1 EP1 Misoprostol->EP1 Agonist EP2 EP2 Misoprostol->EP2 Agonist EP3 EP3 Misoprostol->EP3 Agonist EP4 EP4 Misoprostol->EP4 Agonist Dinoprostone Dinoprostone Dinoprostone->EP1 Agonist Dinoprostone->EP2 Agonist Dinoprostone->EP3 Agonist Dinoprostone->EP4 Agonist Butaprost Butaprost Butaprost->EP2 Selective Agonist PLC PLC Activation EP1->PLC AC_activation Adenylyl Cyclase Activation EP2->AC_activation AC_inhibition Adenylyl Cyclase Inhibition EP3->AC_inhibition EP4->AC_activation Ca2_increase ↑ [Ca2+]i PLC->Ca2_increase cAMP_increase ↑ cAMP AC_activation->cAMP_increase AC_activation->cAMP_increase cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Prostaglandin E receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of prostaglandin analogs on EP receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the EP receptor by the test compound.

Materials:

  • HEK293 cells transiently or stably expressing the human EP receptor subtype of interest.

  • Membrane preparation from these cells.

  • Radiolabeled prostaglandin (e.g., [3H]-PGE2).

  • Test compounds (Misoprostol, Dinoprostone, Butaprost).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing EP receptor start->prepare_membranes incubate Incubate membranes with [3H]-PGE2 and test compound prepare_membranes->incubate filter Separate bound and free ligand by filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

cAMP Measurement Assay (HTRF)

This assay is used to measure the functional activity of compounds that modulate EP2 and EP4 receptors, which are coupled to adenylyl cyclase.

Objective: To quantify the changes in intracellular cyclic AMP (cAMP) levels in response to agonist stimulation.

Materials:

  • CHO or HEK293 cells expressing the human EP2 or EP4 receptor.

  • Test compounds (agonists).

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and incubate overnight.

  • Stimulate the cells with varying concentrations of the test compound for a defined period.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.

  • Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

  • The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.

  • Generate a dose-response curve to determine the EC50 of the agonist.

cAMP_HTRF_Workflow start Start seed_cells Seed cells expressing EP2 or EP4 receptor start->seed_cells stimulate Stimulate cells with test compound seed_cells->stimulate lyse_reagents Lyse cells and add HTRF reagents stimulate->lyse_reagents incubate Incubate for competitive binding lyse_reagents->incubate read_fluorescence Read fluorescence at 665nm and 620nm incubate->read_fluorescence analyze Calculate cAMP levels and determine EC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for a cAMP HTRF assay.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay is used to measure the functional activity of compounds that modulate EP1 receptors, which are coupled to the phospholipase C pathway.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation.

Materials:

  • HEK293 cells expressing the human EP1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (agonists).

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye for a specific duration.

  • Place the cell plate into the FLIPR instrument.

  • The instrument adds the test compound to the wells while simultaneously measuring the fluorescence intensity.

  • An increase in fluorescence indicates an increase in intracellular calcium.

  • Generate a dose-response curve to determine the EC50 of the agonist.

Calcium_FLIPR_Workflow start Start seed_cells Seed cells expressing EP1 receptor start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye place_in_flipr Place plate in FLIPR instrument load_dye->place_in_flipr add_compound_measure Add test compound and measure fluorescence place_in_flipr->add_compound_measure analyze Analyze calcium flux and determine EC50 add_compound_measure->analyze end End analyze->end

Caption: Workflow for a FLIPR calcium assay.

Conclusion

The choice of a prostaglandin analog for signaling pathway studies depends on the specific research question and the EP receptor subtype of interest. Dinoprostone (PGE2) serves as the natural ligand and activates all EP receptor subtypes. Misoprostol, a PGE1 analog, also demonstrates activity at multiple EP receptors. In contrast, Butaprost offers selectivity for the EP2 receptor, making it a valuable tool for dissecting the specific roles of this receptor subtype. The experimental protocols detailed in this guide provide a foundation for researchers to quantitatively assess the performance of these and other compounds in modulating EP receptor signaling pathways. A thorough understanding of the receptor selectivity and downstream effects of these analogs is paramount for the accurate interpretation of experimental results and the advancement of drug discovery efforts targeting the prostaglandin signaling system.

References

Benchmarking Prostaglandin E1 Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate receptor agonist is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides a framework for benchmarking prostaglandin E1 (PGE1) analogs, with a focus on the well-characterized agonists Misoprostol and Alprostadil (PGE1), to serve as a reference for evaluating new chemical entities like "Norprostol, (-)-".

Prostaglandin E1 and its synthetic analogs are a class of lipid compounds that exert a wide range of physiological effects, primarily through their interaction with E-prostanoid (EP) receptors. These G-protein coupled receptors (GPCRs) are involved in diverse processes, including vasodilation, inhibition of platelet aggregation, cytoprotection, and modulation of inflammation.[1][2] This guide presents a comparative analysis of two prominent PGE1 analogs, Misoprostol and Alprostadil, to illustrate the key parameters for agonist characterization.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of an agonist to its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of Alprostadil and Misoprostol for various human EP receptor subtypes.

AgonistReceptor SubtypeBinding Affinity (Ki) [nM]
Alprostadil (PGE1) EP136
EP210
EP31.1
EP42.1
Misoprostol EP3Strong Agonist
EP4Strong Agonist

Functional Potency and Efficacy

Beyond binding, the functional consequence of receptor activation is paramount. Efficacy refers to the maximal response an agonist can produce, while potency (often expressed as EC50) is the concentration required to elicit 50% of the maximal response. For EP receptors coupled to Gs, such as EP2 and EP4, an increase in intracellular cyclic AMP (cAMP) is a common measure of functional activity.

AgonistReceptor & AssayPotency (EC50)Efficacy
Alprostadil (PGE1) EP4-mediated cAMP increase~1-10 nM (estimated)Full Agonist
Misoprostol EP4-mediated cAMP increaseSimilar to PGE1Full Agonist

Note: The functional potency of PGE1 analogs can vary depending on the cell type and specific assay conditions. The data presented are representative values.[3][4]

Signaling Pathways and Experimental Workflows

The activation of EP receptors by agonists like "Norprostol, (-)-" initiates distinct intracellular signaling cascades. The primary pathways for EP1 and EP2/EP4 receptors are depicted below, followed by a generalized workflow for assessing agonist-induced receptor activation.

G_protein_signaling cluster_ep1 EP1 Receptor Pathway cluster_ep2_4 EP2/EP4 Receptor Pathway Agonist_EP1 Agonist (e.g., Norprostol) EP1 EP1 Receptor Agonist_EP1->EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Response_EP1 Cellular Response Ca2->Response_EP1 PKC->Response_EP1 Agonist_EP2_4 Agonist (e.g., Norprostol) EP2_4 EP2/EP4 Receptor Agonist_EP2_4->EP2_4 Gs Gs EP2_4->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts to cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response_EP2_4 Cellular Response PKA->Response_EP2_4

Caption: Agonist-induced signaling pathways for EP receptors.

experimental_workflow cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay A1 Prepare cell membranes expressing target receptor A2 Incubate membranes with radiolabeled ligand & competitor A1->A2 A3 Separate bound from free radioligand A2->A3 A4 Quantify radioactivity A3->A4 A5 Determine Ki value A4->A5 B1 Culture cells expressing target EP receptor B2 Stimulate cells with varying agonist concentrations B1->B2 B3 Lyse cells and measure intracellular cAMP levels B2->B3 B4 Generate dose-response curve B3->B4 B5 Determine EC50 and Emax B4->B5

Caption: Experimental workflows for receptor binding and functional assays.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as "Norprostol, (-)-", by measuring its ability to displace a known radiolabeled ligand from a specific EP receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human EP receptor of interest (e.g., EP1, EP2, EP3, or EP4).

  • Radioligand: A tritiated prostaglandin, such as [³H]-PGE2, with high affinity for the target receptor.

  • Test Compound: "Norprostol, (-)-" or other unlabeled agonist.

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Treated with a blocking agent like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, set up triplicate reactions for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled standard), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add cell membranes to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing a Gs-coupled EP receptor (e.g., EP2 or EP4).

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human EP receptor of interest.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: "Norprostol, (-)-" or other agonist.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist. Determine the EC50 (potency) and Emax (efficacy) values from the curve.

References

Lack of Reproducible Research on "Norprostol, (-)-" Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of research specifically focused on the compound "Norprostol, (-)-". While identified as a chemical reference material and a known impurity of Misoprostol with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, there is a notable absence of dedicated studies detailing its synthesis, biological activity, or direct comparisons with other prostaglandin analogs. This scarcity of primary research prevents a thorough and objective comparison of its performance and reproducibility as requested.

The initial investigation sought to identify key studies, comparative analyses, and experimental protocols related to "Norprostol, (-)-". However, extensive searches have not yielded the necessary data to construct a meaningful comparison guide that meets the core requirements of data presentation, detailed experimental methodologies, and visualization of signaling pathways.

In contrast, the broader class of prostaglandin F2α (PGF2α) analogs, which includes well-studied compounds like latanoprost, bimatoprost, and travoprost, is extensively documented in the scientific literature. These analogs have been the subject of numerous studies, providing a wealth of comparative data on their receptor binding affinities, clinical efficacy in treating conditions like glaucoma, and their effects on various biological pathways.

Given the absence of specific and reproducible research on "Norprostol, (-)-", a direct fulfillment of the requested comparison guide is not feasible at this time.

Alternative Proposal: A Comparative Guide to Well-Studied Prostaglandin F2α Analogs

As an alternative, a comprehensive comparison guide can be developed for a selection of widely researched PGF2α analogs for which substantial and reproducible data are available. This guide would adhere to all the specified requirements, including:

  • Structured Data Tables: Summarizing quantitative data on receptor binding affinities, efficacy, and other relevant metrics.

  • Detailed Experimental Protocols: Outlining the methodologies used in key comparative studies.

  • Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action and experimental procedures using Graphviz.

This proposed guide would provide valuable insights for researchers, scientists, and drug development professionals working with prostaglandin analogs, offering a robust comparison of the performance and characteristics of leading compounds in this class.

We await your feedback on this alternative proposal to proceed with generating the requested content for these more extensively researched compounds.

Comparative Analysis of Prostaglandin Analogs: Head-to-Head Studies Involving Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct head-to-head studies involving "Norprostol, (-)-" are limited in publicly available scientific literature. Norprostol, (-)-, is an impurity of Misoprostol, a synthetic prostaglandin E1 analog. This guide, therefore, focuses on comparative studies of Misoprostol against other prostaglandin analogs in two primary therapeutic areas: labor induction and the treatment of duodenal ulcers. The data presented here is intended for researchers, scientists, and drug development professionals to provide an objective comparison of these compounds based on experimental data.

Comparison 1: Labor Induction - Misoprostol vs. Dinoprostone (PGE2)

Misoprostol (a PGE1 analog) and Dinoprostone (PGE2) are both widely used for cervical ripening and labor induction. Numerous clinical trials have compared their efficacy and safety profiles.

Quantitative Data Summary

The following table summarizes key findings from randomized controlled trials comparing intravaginal Misoprostol with intracervical or intravaginal Dinoprostone for labor induction at term.

Outcome MeasureMisoprostolDinoprostoneRelative Risk (RR) / p-valueCitation
Efficacy
Vaginal Delivery within 24hHigher IncidenceLower IncidenceRR = 1.08 (95% CI: 0.97, 1.20), p=0.15[1]
Need for Oxytocin Augmentation33.8% - 37.1%65.7% - 67.7%p < 0.001[2][3]
Interval to Vaginal Delivery903.3 ± 482.1 min1410.9 ± 869.1 minp < 0.001[3]
Safety
Cesarean Section Rate14.7% - 28.6%19.4% - 32.3%No significant difference[2][3]
Uterine Tachysystole36.7%11.9%p < 0.001[3]
Uterine HyperstimulationNo significant differenceNo significant differenceRR = 1.14 (95% CI: 0.73, 1.79), p=0.56[1]
Abnormal Fetal Heart Rate8.6%6.5%No significant difference[2]
Meconium Passage27.9%10.5%p < 0.05[3]
Experimental Protocols

Study Design: The data is derived from prospective, randomized controlled trials.[2][3][4][5]

  • Patient Population: Pregnant women at term with a medical indication for induction of labor and an unfavorable cervix (e.g., Bishop score ≤ 4).[2]

  • Intervention Groups:

    • Misoprostol Group: Received 50 µg of intravaginal Misoprostol every 3-4 hours for a maximum of six doses.[3][5]

    • Dinoprostone Group: Received 0.5 mg of intracervical Dinoprostone gel every 6 hours for a maximum of three doses.[3][5]

  • Primary Outcome Measures:

    • Time from induction to vaginal delivery.[3]

    • Rate of vaginal delivery within 24 hours.[1]

    • Incidence of cesarean section.[1][2]

  • Secondary Outcome Measures:

    • Need for oxytocin augmentation.[2][3]

    • Incidence of uterine tachysystole (≥6 contractions in 10 minutes for two consecutive 10-minute periods) and hyperstimulation.[1][3]

    • Neonatal outcomes (e.g., Apgar scores, admission to neonatal intensive care unit).[3]

  • Monitoring: Continuous electronic fetal heart rate and uterine activity monitoring.[6]

Signaling Pathway for Uterine Contraction

G cluster_M Misoprostol (PGE1 Analog) Signaling cluster_D Dinoprostone (PGE2) Signaling M Misoprostol M_EP24 EP2 / EP4 Receptors M_AC Adenylyl Cyclase (Stimulation) M_cAMP ↑ cAMP M_PKA Protein Kinase A M_Relax Myometrial Relaxation M_EP3 EP3 Receptor M_Gi Gi Protein M_AC_Inhibit Adenylyl Cyclase (Inhibition) M_cAMP_dec ↓ cAMP M_Contraction Myometrial Contraction D Dinoprostone D_EP1 EP1 Receptor D_Gq Gq Protein D_PLC Phospholipase C D_IP3 ↑ IP3 D_Ca ↑ Intracellular Ca²⁺ D_Contraction Myometrial Contraction D_EP3 EP3 Receptor D_Gi Gi Protein D_AC_Inhibit Adenylyl Cyclase (Inhibition) D_cAMP_dec ↓ cAMP

Caption: Signaling pathways of Misoprostol and Dinoprostone in myometrial cells.

Comparison 2: Duodenal Ulcer Treatment - Misoprostol vs. Enprostil

Misoprostol and Enprostil are both prostaglandin analogs that have been evaluated for their efficacy in treating duodenal ulcers, primarily through their cytoprotective and anti-secretory effects on the gastric mucosa.

Quantitative Data Summary

The following table summarizes the findings from a clinical trial comparing the efficacy and safety of Enprostil and Misoprostol in the treatment of acute duodenal ulcers.[7]

Outcome MeasureMisoprostol (200 µg q.i.d.)Enprostil (35 µg b.i.d.)p-valueCitation
Efficacy
Ulcer Healing Rate (4 weeks)~80%~80%No significant difference[7]
Ulcer Healing Rate (6 weeks)>90%>90%No significant difference[7]
Ulcer Pain Relief<50%<50%No significant difference[7]
Safety
Incidence of Diarrhea>40%>40%No significant difference[7]
Experimental Protocol

Study Design: A randomized, single-blind clinical trial involving 214 patients with acute duodenal ulcers.[7]

  • Patient Population: Patients with endoscopically confirmed acute duodenal ulcers.[7]

  • Intervention Groups:

    • Misoprostol Group: Received 200 micrograms of Misoprostol four times daily.[7]

    • Enprostil Group: Received 35 micrograms of Enprostil twice daily.[7]

  • Treatment Duration: 4 to 6 weeks.[7]

  • Primary Outcome Measures:

    • Rate of ulcer healing confirmed by endoscopy at 4 and 6 weeks.[7]

  • Secondary Outcome Measures:

    • Relief of daytime and nighttime ulcer pain.[7]

    • Incidence and severity of side effects, particularly diarrhea.[7]

Signaling Pathway for Gastric Acid Inhibition

G

Caption: Signaling pathway for gastric acid inhibition and experimental workflow.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Norprostol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Norprostol, a prostaglandin analog, to foster a secure research environment and ensure regulatory compliance.

Essential Safety and Handling Protocols

When handling Norprostol and similar prostaglandin analogs, adherence to strict safety protocols is crucial to minimize exposure and prevent contamination. These compounds are pharmacologically active and should be handled with care in a well-ventilated area or under a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect skin.[1]

Handling Precautions:

  • Avoid inhalation of any aerosols, dust, or vapors.[1][2]

  • Prevent contact with skin and eyes. In case of contact, immediately rinse the affected area with copious amounts of water.[1]

  • Wash hands thoroughly after handling the compound.[3][4]

  • It is recommended not to store aqueous solutions of these compounds for more than one day; they should be prepared fresh for each use.[1]

A summary of key safety and handling information is provided in the table below for quick reference.

Precaution CategorySpecific RecommendationSource
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1][2][4]
Handling Area Use in a well-ventilated area or under a chemical fume hood.[1][2][4]
Exposure Avoidance Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
Accidental Contact In case of skin or eye contact, rinse immediately with plenty of water.[1][4]
Hygiene Wash hands and any exposed skin thoroughly after handling.[3][4]
Solution Stability Aqueous solutions should be prepared fresh and used within a day.[1]

Step-by-Step Disposal Procedure for Norprostol

The disposal of Norprostol must be carried out in accordance with local, regional, national, and international regulations.[3] As a pharmacologically active substance, it should be treated as hazardous waste.

  • Waste Identification and Segregation:

    • Identify all waste containing Norprostol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty vials).

    • Segregate Norprostol waste from other laboratory waste streams to ensure proper handling and disposal.[5]

  • Containerization:

    • Place all Norprostol waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For liquid waste, use a compatible container with a secure cap. Do not overfill the container.

    • For solid waste, such as contaminated labware, it should be placed in a sturdy, sealed plastic bag or container.[6]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the name "Norprostol," and any other required information as per your institution's and local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

    • Never dispose of Norprostol down the drain or in the regular trash.[5][6] This can lead to environmental contamination and is a violation of regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of Norprostol, ensuring a clear and compliant process.

Norprostol_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_prohibited Prohibited Actions start Start: Norprostol Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Safety First handling Handle in Ventilated Area ppe->handling segregate Segregate Norprostol Waste handling->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize prohibited DO NOT Dispose Down Drain DO NOT Dispose in Regular Trash segregate->prohibited store Store Securely containerize->store contact_ehs Contact EHS for Disposal store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

Caption: Logical workflow for the safe disposal of Norprostol.

References

Personal protective equipment for handling Norprostol, (-)-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Norprostol, (-)-, a crucial reference material in pharmaceutical research.[1][2] The following procedural steps and personal protective equipment (PPE) recommendations are based on general best practices for handling laboratory chemicals and information available for structurally related compounds.

Personal Protective Equipment (PPE)

When handling Norprostol, (-)-, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect eyes from potential splashes or aerosols.
Hand Protection Appropriate, chemically resistant gloves.[3][4]To prevent skin contact with the compound. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[5]
Body Protection A lab coat or a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[4][5]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside a fume hood or if there is a risk of aerosol formation.[3][6]To prevent inhalation of any airborne particles or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Norprostol, (-)- and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.[3]

  • Prevent the formation of dust or aerosols.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly sealed to prevent contamination and degradation.[6]

  • The recommended storage temperature is in a refrigerator at 2-8°C.[7]

Disposal Plan

The disposal of Norprostol, (-)- and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Norprostol, (-)- Dispose of as hazardous chemical waste in accordance with all applicable regulations. Do not dispose of down the drain.[8][9]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, labeled hazardous waste container.[10]
Contaminated PPE (e.g., gloves, gowns) Dispose of in a designated hazardous waste container immediately after use.[5]
Empty Containers Thoroughly rinse the container with an appropriate solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container.[4][10]

Experimental Protocols

Detailed experimental protocols involving Norprostol, (-)- should be developed and reviewed by the institution's environmental health and safety (EHS) department. These protocols should incorporate the specific safety measures outlined in this guide.

Workflow for Safe Handling of Norprostol, (-)-

The following diagram illustrates the logical workflow for the safe handling of Norprostol, (-)- from receipt to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Norprostol Retrieve Norprostol Prepare Work Area->Retrieve Norprostol Perform Experiment Perform Experiment Retrieve Norprostol->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Safe handling workflow for Norprostol, (-)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norprostol, (-)-
Reactant of Route 2
Norprostol, (-)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.